molecular formula C7H12O2 B1348769 5-methylhex-5-enoic acid CAS No. 55170-74-6

5-methylhex-5-enoic acid

Cat. No.: B1348769
CAS No.: 55170-74-6
M. Wt: 128.17 g/mol
InChI Key: HCLVGAZUVMWYLF-UHFFFAOYSA-N
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Description

5-Methylhex-5-enoic acid is a high-value chemical building block in organic and medicinal chemistry research. This compound, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol , is characterized by a carboxylic acid functional group and a terminal, methyl-substituted alkene. This structure makes it a versatile intermediate for constructing more complex molecules. Its primary research application is serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Specifically, it is a known intermediate in the multi-step synthesis of Pregabalin, a widely used medication for neuropathic pain and epilepsy . The terminal alkene of this compound can undergo various chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, allowing researchers to explore novel synthetic pathways and develop new compound libraries. This product is accompanied by a Certificate of Analysis to ensure batch-to-batch consistency and quality. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h1,3-5H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVGAZUVMWYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338521
Record name 5-Methyl-5-hexenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55170-74-6
Record name 5-Methyl-5-hexenoic acid
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Record name 5-methylhex-5-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-methylhex-5-enoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylhex-5-enoic acid, a branched-chain unsaturated carboxylic acid, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a terminal double bond and a carboxylic acid moiety, offers dual reactivity that can be strategically exploited for the synthesis of complex molecular architectures. As a member of the branched-chain fatty acid (BCFA) family, it also holds potential for biological activity, as BCFAs are known to play roles in cellular membrane dynamics and signaling pathways.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a six-carbon chain with a methyl group and a terminal double bond at the C5 position, and a carboxylic acid at the C1 position.

  • IUPAC Name: this compound[1]

  • CAS Number: 55170-74-6[1]

  • Molecular Formula: C₇H₁₂O₂[1]

  • Molecular Weight: 128.17 g/mol [1]

  • SMILES: C=C(C)CCCC(=O)O[2]

  • InChI Key: HCLVGAZUVMWYLF-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic odor.[2] It exhibits solubility in organic solvents and moderate solubility in water, a property conferred by the polar carboxylic acid group.[2]

PropertyValueSource
Boiling Point 107-109 °C (at 11 Torr)[3]
Density 0.9507 g/cm³ (at 21 °C)[3]
pKa (Predicted) 4.77 ± 0.10[3]
XLogP3 (Predicted) 1.8[1]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)
  • ~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~4.7 ppm (two singlets, 2H): Vinylic protons of the terminal double bond (=CH₂).

  • ~2.3 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).

  • ~2.1 ppm (triplet, 2H): Allylic methylene protons (-C(CH₃)=CH₂-CH₂-).

  • ~1.7 ppm (singlet, 3H): Methyl protons on the double bond (-C(CH₃)=CH₂).

  • ~1.8 ppm (quintet, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COOH).

¹³C NMR Spectroscopy (Predicted)
  • ~180 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • ~145 ppm: Quaternary vinylic carbon (-C (CH₃)=CH₂).

  • ~110 ppm: Methylene vinylic carbon (-C(CH₃)=C H₂).

  • ~35 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).

  • ~30 ppm: Allylic methylene carbon (-C(CH₃)=CH₂-C H₂-).

  • ~25 ppm: Methylene carbon beta to the carbonyl group (-C H₂-CH₂-COOH).

  • ~22 ppm: Methyl carbon on the double bond (-C(C H₃)=CH₂).

Infrared (IR) Spectroscopy (Predicted)
  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1650 cm⁻¹: C=C stretch of the alkene.

  • ~890 cm⁻¹: =C-H bend of the terminal methylene group.

Mass Spectrometry

The mass spectrum for this compound is available in the EPA/NIH mass spectral database. The molecular ion peak would be observed at m/z = 128.

A low-resolution mass spectrum of this compound.[4]

Synthesis of this compound

Proposed Synthesis Workflow: Grignard Carboxylation

This approach involves the formation of a Grignard reagent from a suitable haloalkene, followed by its reaction with carbon dioxide.

Synthesis_of_5_methylhex_5_enoic_acid cluster_start Starting Material cluster_reagents1 Grignard Formation cluster_intermediate Intermediate cluster_reagents2 Carboxylation & Workup cluster_product Final Product start 5-bromo-2-methyl-1-pentene reagent1 Magnesium turnings (Mg) Anhydrous Diethyl Ether intermediate Grignard Reagent (5-methylpent-4-en-1-yl)magnesium bromide reagent1->intermediate Reaction reagent2 1. Dry Carbon Dioxide (CO₂) 2. Aqueous Acid (e.g., HCl) product This compound reagent2->product Reaction

Caption: Proposed synthesis of this compound via Grignard carboxylation.

Experimental Protocol (Representative)

Step 1: Formation of (5-methylpent-4-en-1-yl)magnesium bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 5-bromo-2-methyl-1-pentene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Acidification

  • Cool the Grignard solution in an ice-salt bath.

  • Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

  • Continue the addition of carbon dioxide until the exothermic reaction ceases.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two functional groups: the terminal alkene and the carboxylic acid.

Reactions of the Alkene Group

The terminal double bond is susceptible to electrophilic addition reactions. For example, hydrohalogenation with HBr would be expected to follow Markovnikov's rule, with the bromine adding to the more substituted C5 position. The double bond can also undergo hydrogenation, epoxidation, and polymerization.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of transformations common to this functional group, including:

  • Salt formation: Reaction with a base to form a carboxylate salt.[1]

  • Esterification: Acid-catalyzed reaction with an alcohol to form an ester (Fischer esterification).

  • Reduction: Reduction to the corresponding primary alcohol, 5-methylhex-5-en-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Conversion to acid chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form 5-methylhex-5-enoyl chloride, a more reactive acylating agent.

Applications in Research and Drug Development

Intermediate in Pharmaceutical Synthesis

The structural motif of this compound is found in precursors to pharmacologically active molecules. A notable example is its structural relationship to intermediates in the synthesis of Pregabalin, a drug used to treat epilepsy and neuropathic pain. The derivative, 3-(aminomethyl)-5-methylhex-5-enoic acid, is a known impurity and synthetic precursor related to Pregabalin.[5] This highlights the potential of this compound as a versatile starting material for the synthesis of novel pharmaceutical candidates.

Probe for Biological Studies

As a branched-chain fatty acid (BCFA), this compound can be used as a tool to study the biological roles of this class of lipids. BCFAs are components of bacterial cell membranes and are known to influence membrane fluidity.[1] They have also been implicated in various physiological processes and have shown potential immunomodulatory and anti-cancer effects.

Building Block in Materials Science and Fragrance Chemistry

The dual functionality of this compound makes it a potential monomer for the synthesis of functional polymers. Furthermore, esters derived from unsaturated carboxylic acids are often used in the fragrance industry. A patent describing the use of esters of the isomeric 5-methylhex-2-enol as aromatic chemicals suggests that derivatives of this compound could also have applications in this area.[6]

Safety and Handling

This compound is classified as a hazardous chemical. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical building block with significant potential for application in organic synthesis, medicinal chemistry, and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, including potential pharmaceutical agents. Further research into the biological activity of this and related branched-chain fatty acids may unveil new therapeutic opportunities.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. MX2024003941A - USE OF 5-METHYLHEX-2-ENOL ESTERS AS AROMATIC CHEMICALS.
  • Organic Chemistry Portal. α,β-Unsaturated compound synthesis by carboxylation. Available from: [Link]

  • ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. Available from: [Link]

  • ChemBK. 5-Methylhex-4-enoic acid. Available from: [Link]

  • Arctom Scientific. CAS NO. 5636-65-7 | 5-Methylhex-4-enoic acid. Available from: [Link]

  • LookChem. (E)-5-METHYL-HEX-2-ENOIC ACID Safety Data Sheets(SDS). Available from: [Link]

  • Google Patents. US9181170B2 - Method for preparing unsaturated carboxylic acid.
  • PMC. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of. Available from: [Link]

  • Chemsrc. ISOPRENOL | CAS#:763-32-6. Available from: [Link]

  • Organic Syntheses. mesitoic acid. Available from: [Link]

  • PubChem. 5-Methylhex-2-enoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]

  • Google Patents. US4980505A - Organic synthesis.
  • PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid. National Center for Biotechnology Information. Available from: [Link]

  • DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. Available from: [Link]

  • ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]

  • Google Patents. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.
  • Internet Archive. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983". Available from: [Link]

  • Google Patents. US4178463A - Process for making 4-aminohex-5-enoic acid.
  • Googleapis. Novel process for preparing 4-amino-5-hexenoic acid - European Patent Office - EP 0546230 A1.

Sources

A Spectroscopic Guide to 5-methylhex-5-enoic acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methylhex-5-enoic acid (C₇H₁₂O₂) is a branched-chain unsaturated fatty acid with a terminal carboxylic acid and a vinyl group.[1][2] Its unique structural features make it a molecule of interest in organic synthesis and drug discovery as a potential building block or lead compound. Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough analysis using a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on predictive models due to the limited availability of experimentally derived public spectra. However, the principles of interpretation and the experimental protocols described are grounded in established scientific practices, offering a robust framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural picture of this compound can be assembled.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~11-12Singlet (broad)1H-COOH
b~4.7Singlet1H=CH₂ (vinyl)
c~4.6Singlet1H=CH₂ (vinyl)
d~2.3Triplet2H-CH₂-COOH
e~2.1Triplet2H-CH₂-C=
f~1.7Quintet2H-CH₂-CH₂-CH₂-
g~1.7Singlet3H-CH₃
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of structural information:

  • Carboxylic Acid Proton (a): A characteristic broad singlet is expected in the downfield region (δ 11-12 ppm) for the acidic proton of the carboxylic acid. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Vinyl Protons (b, c): The two protons on the terminal double bond are diastereotopic and are predicted to appear as two distinct singlets around δ 4.6-4.7 ppm. Their chemical shift is indicative of protons attached to a sp²-hybridized carbon.

  • Methylene Protons Alpha to Carbonyl (d): The methylene group adjacent to the carbonyl group is expected to resonate as a triplet around δ 2.3 ppm due to coupling with the neighboring methylene group (f).

  • Allylic Methylene Protons (e): The methylene group adjacent to the double bond (allylic position) is predicted to appear as a triplet around δ 2.1 ppm, coupled to the adjacent methylene protons (f).

  • Methylene Protons (f): The central methylene group will be coupled to the two adjacent methylene groups (d and e), resulting in a more complex multiplet, predicted here as a quintet, around δ 1.7 ppm.

  • Methyl Protons (g): The methyl group attached to the double bond is expected to be a singlet around δ 1.7 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~179C=O (Carboxylic Acid)
~145C(CH₃)=CH₂ (Quaternary)
~110=CH₂ (Vinyl)
~35-CH₂-COOH
~33-CH₂-C=
~24-CH₂-CH₂-CH₂-
~22-CH₃
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum corroborates the structure of this compound:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most downfield signal, expected around δ 179 ppm.

  • Alkene Carbons: The two sp²-hybridized carbons of the double bond are predicted to appear at approximately δ 145 ppm for the quaternary carbon and δ 110 ppm for the terminal =CH₂ carbon.

  • Aliphatic Carbons: The sp³-hybridized carbons of the methylene and methyl groups are expected in the upfield region of the spectrum (δ 22-35 ppm).

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Reference the chemical shift scale to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond.

Predicted IR Data
Frequency Range (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1650C=C stretchAlkene
~3080=C-H stretchAlkene
~890=C-H bendAlkene (out-of-plane)
2850-2960C-H stretchAlkane
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a saturated carboxylic acid.

  • C=C Stretch: A medium intensity band around 1650 cm⁻¹ is expected for the C=C stretching vibration of the alkene.

  • =C-H Stretch: The stretching vibration of the C-H bonds on the double bond is anticipated to appear just above 3000 cm⁻¹, around 3080 cm⁻¹.

  • =C-H Bend: A strong band around 890 cm⁻¹ is characteristic of the out-of-plane bending (wagging) vibration of a terminal disubstituted alkene (=CH₂).

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z Proposed Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
85[M - COOH]⁺
60[CH₃COOH₂]⁺ (McLafferty rearrangement)
43[C₃H₇]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 128, corresponding to the molecular weight of C₇H₁₂O₂. Its presence confirms the molecular formula.

  • Fragmentation Pattern:

    • Loss of a methyl group (CH₃) would result in a fragment at m/z 113.

    • Loss of the carboxyl group (COOH) would lead to a fragment at m/z 85.

    • A characteristic fragmentation of carboxylic acids is the McLafferty rearrangement, which would produce a fragment at m/z 60.

    • The peak at m/z 43 is likely due to the stable isopropyl cation.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Program the oven temperature to ensure good separation of the analyte from any impurities.

  • MS Method:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualizing the Experimental Workflows

To provide a clearer understanding of the logical flow of each spectroscopic analysis, the following diagrams illustrate the key steps involved.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire Spectra (¹H & ¹³C) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Reference proc1->proc2 proc3 Integrate & Interpret proc2->proc3

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Analysis setup1 Clean ATR Crystal setup2 Record Background setup1->setup2 acq1 Apply Sample setup2->acq1 acq2 Collect Spectrum acq1->acq2 analysis1 Identify Functional Group Frequencies acq2->analysis1

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution acq1 Inject into GC prep1->acq1 acq2 Separation on Column acq1->acq2 acq3 EI Ionization & Mass Analysis acq2->acq3 analysis1 Analyze Chromatogram acq3->analysis1 analysis2 Interpret Mass Spectrum (Molecular Ion & Fragments) analysis1->analysis2

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While the data presented in this guide is based on predictive models, the interpretation and methodologies are universally applicable for the structural elucidation of this and other small molecules. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques is essential for ensuring the identity, purity, and quality of their compounds of interest. It is always recommended to confirm predicted data with experimentally derived spectra whenever possible.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Physicochemical Landscape of 5-Methylhex-5-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the key physical properties of 5-methylhex-5-enoic acid (CAS 55170-74-6), a valuable unsaturated carboxylic acid intermediate in organic synthesis. Focusing on boiling point and solubility, this document furnishes drug development professionals, researchers, and scientists with both theoretical grounding and detailed experimental protocols for the accurate determination of these critical parameters. By elucidating the interplay between molecular structure and macroscopic properties, this guide aims to empower researchers in the rational design of synthetic routes, purification strategies, and formulation development.

Introduction: The Significance of Physical Properties in Drug Development

In the intricate tapestry of drug discovery and development, a thorough understanding of a molecule's physical properties is paramount. These characteristics, including boiling point and solubility, govern a compound's behavior from its synthesis and purification to its formulation and ultimately its bioavailability. This compound, with its unique structural features of a terminal double bond and a carboxylic acid moiety, presents a compelling case study in the predictive and experimental determination of such properties. This guide will delve into the theoretical underpinnings of these characteristics and provide robust, field-proven methodologies for their empirical validation.

The presence of the carboxylic acid group imparts polarity and the capacity for hydrogen bonding, significantly influencing both the boiling point and aqueous solubility of this compound.[1] Conversely, the C7 hydrocarbon backbone contributes to its nonpolar character, leading to solubility in various organic solvents. Understanding this duality is crucial for predicting its behavior in different solvent systems, a cornerstone of reaction engineering and product purification.

Boiling Point of this compound: Theoretical Considerations and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is a sensitive indicator of purity and is dictated by the strength of intermolecular forces. For this compound, these forces are primarily hydrogen bonding, due to the carboxylic acid group, and van der Waals forces along the hydrocarbon chain. Carboxylic acids are known to have exceptionally high boiling points, largely due to the formation of stable hydrogen-bonded dimers.

Estimated Boiling Point
Experimental Protocol for Boiling Point Determination (Capillary Method)

The following protocol outlines a reliable method for the experimental determination of the boiling point of a liquid organic compound using the capillary method. This technique is advantageous as it requires a small sample volume.

Materials:

  • This compound sample

  • Thiele tube or oil bath

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., ignition tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the thermometer and the attached test tube into the Thiele tube or oil bath, ensuring that the sample is below the oil level.

  • Observation: Begin heating the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3][4][5]

  • Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, repeat the measurement at least twice and calculate the average.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow A Sample Preparation: Fill test tube with This compound B Capillary Insertion: Place sealed capillary (open end down) in sample A->B C Apparatus Assembly: Attach test tube to thermometer B->C D Heating: Immerse in oil bath and heat gently C->D E Observation: Note steady stream of bubbles from capillary D->E F Cooling & Determination: Remove heat and record temperature when liquid enters capillary E->F G Data Recording: Record the boiling point F->G

Caption: Experimental workflow for determining the boiling point of this compound.

Solubility Profile of this compound

Solubility is a critical parameter that influences reaction kinetics, purification methods such as crystallization and extraction, and formulation strategies. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail, results in a nuanced solubility profile.

Theoretical Solubility Profile
  • Water: The presence of the carboxylic acid group allows for hydrogen bonding with water molecules. However, the seven-carbon chain imparts significant hydrophobic character. Consequently, this compound is expected to have moderate or limited solubility in water .[1] Generally, carboxylic acids with one to four carbon atoms are miscible with water, while those with five or more carbons exhibit decreasing solubility.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): As a carboxylic acid, this compound will react with aqueous bases to form the corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water. This property is invaluable for extraction and purification.

  • Aqueous Acid (e.g., 5% HCl): No reaction is expected with dilute aqueous acid, and the solubility will be similar to that in pure water.

  • Organic Solvents: Due to its significant hydrocarbon character, this compound is expected to be soluble in a wide range of common organic solvents .[1] This includes:

    • Polar aprotic solvents: Acetone, Ethyl Acetate

    • Polar protic solvents: Ethanol, Methanol

    • Nonpolar solvents: Diethyl ether, Hexane, Toluene

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a compound in various solvents is essential. The following protocol provides a qualitative assessment of solubility.

Materials:

  • This compound sample

  • A selection of solvents:

    • Deionized water

    • 5% (w/v) Sodium hydroxide solution

    • 5% (w/v) Sodium bicarbonate solution

    • 5% (v/v) Hydrochloric acid solution

    • Ethanol

    • Acetone

    • Ethyl acetate

    • Diethyl ether

    • Hexane

  • Small test tubes and a test tube rack

  • Vortex mixer or stirring rods

  • Safety goggles and lab coat

Procedure:

  • Solvent Addition: To a series of clean, labeled test tubes, add approximately 1 mL of each test solvent.

  • Sample Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 20 mg).

  • Mixing: Vigorously agitate each test tube using a vortex mixer or by stirring with a clean glass rod for at least 30 seconds.

  • Observation: Observe each test tube for the dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the compound remains undissolved, it is "partially soluble" or "insoluble."

  • pH Testing (for aqueous solutions): For the test in deionized water, use litmus paper or a pH meter to determine the acidity of the solution.

  • Data Recording: Record the solubility of this compound in each solvent in a structured table.

Diagram of Solubility Testing Workflow:

SolubilityWorkflow Start Start: this compound sample Water Test Solubility in Water Start->Water Organic_Solvents Test Solubility in Organic Solvents (Ethanol, Acetone, Hexane, etc.) Start->Organic_Solvents Soluble_H2O Soluble/Partially Soluble (Test pH) Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No Record_Data Record All Observations Soluble_H2O->Record_Data Aqueous_Base Test Solubility in 5% NaOH / 5% NaHCO3 Insoluble_H2O->Aqueous_Base Soluble_Base Soluble (Acidic compound) Aqueous_Base->Soluble_Base Yes Insoluble_Base Insoluble Aqueous_Base->Insoluble_Base No Soluble_Base->Record_Data Aqueous_Acid Test Solubility in 5% HCl Insoluble_Base->Aqueous_Acid Aqueous_Acid->Record_Data Organic_Solvents->Record_Data

Caption: Logical workflow for the systematic determination of the solubility of this compound.

Data Presentation

For clarity and ease of comparison, all experimentally determined physical property data should be summarized in a structured format.

Table 1: Physical Properties of this compound

Physical PropertyEstimated/Observed ValueExperimental Conditions
Boiling Point ~203-205 °C (estimated)Atmospheric Pressure
107-109 °C11 Torr
Solubility
WaterModerate/LimitedRoom Temperature
5% NaOHSolubleRoom Temperature
5% NaHCO₃SolubleRoom Temperature
5% HClInsolubleRoom Temperature
EthanolSolubleRoom Temperature
AcetoneSolubleRoom Temperature
Diethyl EtherSolubleRoom Temperature
HexaneSolubleRoom Temperature

Conclusion

The physical properties of this compound, namely its boiling point and solubility, are dictated by its molecular architecture. The presence of a carboxylic acid functional group leads to a relatively high boiling point and moderate aqueous solubility, while the hydrocarbon chain ensures its miscibility with a range of organic solvents. The provided experimental protocols offer robust methodologies for the empirical determination of these crucial parameters, enabling researchers to handle and utilize this versatile building block with confidence and precision in their synthetic and developmental endeavors.

References

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • CymitQuimica. (n.d.). CAS 55170-74-6: this compound.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • ChemBK. (2024, April 9). 5-Methylhex-4-enoic acid.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Wikipedia. (n.d.).
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Texas at Dallas. (n.d.). Experiment 9: Solubility and Extraction.
  • UNT Digital Library. (2023, December 15).
  • Chemistry LibreTexts. (2019, June 5). 22.1: Lipids.
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 5-Methylhex-2-enoic acid.
  • PubChem. (n.d.). 5-Methyl-hex-3-enoic acid.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 55170-74-6.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.

Sources

A Technical Guide to the Synthesis of 5-methylhex-5-enoic Acid from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-methylhex-5-enoic acid is a valuable branched-chain unsaturated carboxylic acid. Its unique structure, featuring a terminal isobutenyl group, makes it a key intermediate in the synthesis of complex organic molecules, including natural products and specialty chemicals. This guide provides an in-depth analysis of practical synthetic routes to this target molecule, starting from simple, readily available precursors. We will explore two primary, robust strategies: the Malonic Ester Synthesis and a Wittig Olefination approach. Each section will delve into the strategic reasoning, detailed reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the methodologies, offering researchers a comprehensive resource for the efficient synthesis of this versatile building block.

Strategic Overview: A Retrosynthetic Approach

Before embarking on a forward synthesis, a logical breakdown of the target molecule is crucial for identifying efficient and practical bond disconnections. The structure of this compound offers several logical points for retrosynthetic analysis.

G cluster_0 Disconnection Strategies TM Target Molecule: This compound C5_C4 Disconnection (A) C5=C6 bond TM->C5_C4 C4_C3 Disconnection (B) C3-C4 bond TM->C4_C3 Wittig Route 1: Wittig Olefination (Ketone + Ylide) C5_C4->Wittig Malonic Route 2: Malonic Ester Synthesis (Malonate + Alkyl Halide) C4_C3->Malonic Malonic Ester Synthesis Precursors_W Ethyl 4-oxopentanoate + Isopropyltriphenylphosphonium bromide Wittig->Precursors_W Precursors Precursors_M Diethyl malonate + Methallyl chloride Malonic->Precursors_M Precursors

Caption: Retrosynthetic analysis of this compound.

  • Disconnection (A): Cleavage of the C5=C6 double bond suggests a Wittig reaction . This is a powerful and widely used method for creating carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[1][2] In this case, the precursors would be a 4-oxocarboxylate derivative and an isopropyl-substituted phosphorus ylide.

  • Disconnection (B): Breaking the C3-C4 single bond points towards an alkylation strategy. The Malonic Ester Synthesis is a classic and highly effective method for preparing carboxylic acids from alkyl halides.[3][4] This route involves alkylating diethyl malonate with a suitable 4-carbon fragment containing the isobutenyl group, followed by hydrolysis and decarboxylation.

This guide will detail the practical execution of both synthetic pathways.

Route 1: Malonic Ester Synthesis

This approach builds the carbon skeleton by alkylating the enolate of diethyl malonate with methallyl chloride (3-chloro-2-methylpropene). The subsequent hydrolysis of the ester groups and thermal decarboxylation yields the final product.[5][6] This method is advantageous due to the high acidity of the α-hydrogens in diethyl malonate, which allows for facile enolate formation with common bases like sodium ethoxide.[7][8]

Reaction Scheme and Mechanism

The synthesis proceeds in three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[6]

G cluster_reagents Malonate Diethyl Malonate Intermediate Alkylated Malonic Ester Malonate->Intermediate Alkylation NaOEt 1. NaOEt, EtOH MethallylCl 2. Methallyl Chloride Product This compound + CO2 + 2 EtOH Intermediate->Product Hydrolysis & Decarboxylation Hydrolysis 3. H3O+, Δ

Caption: Overall workflow for the Malonic Ester Synthesis route.

Mechanism:

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.[3] The choice of ethoxide as the base prevents transesterification side reactions with the ethyl esters.[4]

  • Alkylation: The nucleophilic enolate attacks the electrophilic carbon of methallyl chloride in an SN2 reaction, displacing the chloride and forming a new carbon-carbon bond.[5]

  • Hydrolysis and Decarboxylation: The diester is hydrolyzed to a dicarboxylic acid under acidic conditions with heating. The resulting substituted malonic acid is a β-keto acid analogue, which readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final product.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of active methylene compounds.[9]

Step 1: Alkylation of Diethyl Malonate

  • Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: In the flask, dissolve sodium metal (2.3 g, 0.1 mol) in 50 mL of absolute ethanol. This should be done cautiously in pieces to control the exothermic reaction and hydrogen evolution.

  • Malonate Addition: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add methallyl chloride (9.05 g, 0.1 mol) dropwise over 30-60 minutes. An increase in temperature may be observed.

  • Reaction Completion: After the addition, heat the mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. The resulting crude diethyl (2-methylallyl)malonate can be used in the next step without further purification, or purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Setup: Transfer the crude alkylated malonate to a round-bottomed flask equipped with a reflux condenser.

  • Hydrolysis: Add 100 mL of 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours, or until the hydrolysis of the ester is complete (indicated by the formation of a homogeneous solution).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Carbon dioxide will be evolved during this step as the malonic acid decarboxylates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Route 2: Wittig Olefination

This two-step strategy involves first creating the C5=C6 double bond via a Wittig reaction, followed by hydrolysis of an ester group to reveal the carboxylic acid. The key transformation is the reaction of a phosphorus ylide with a ketone.[10] This route offers high regioselectivity in the formation of the double bond.

Reaction Scheme and Mechanism

The synthesis begins with the preparation of a phosphonium ylide from isopropyltriphenylphosphonium bromide. This ylide then reacts with ethyl 4-oxopentanoate (a keto-ester) to form the alkene, which is subsequently hydrolyzed.

G cluster_reagents Ylide Isopropylidene- triphenylphosphorane (Ylide) Ylide_plus_Ketone Ylide->Ylide_plus_Ketone Ketone Ethyl 4-oxopentanoate Ketone->Ylide_plus_Ketone Ester_Intermediate Ethyl 5-methylhex-5-enoate Product This compound Ester_Intermediate->Product Ester Hydrolysis Hydrolysis H3O+ / H2O, Δ Ylide_plus_Ketone->Ester_Intermediate Wittig Reaction

Caption: Overall workflow for the Wittig Olefination route.

Mechanism:

  • Ylide Formation: A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the acidic proton on the carbon adjacent to the phosphorus atom of isopropyltriphenylphosphonium bromide, forming the nucleophilic ylide.[11]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This is followed by attack of the oxygen on the positively charged phosphorus to form a four-membered ring intermediate called an oxaphosphetane.[2][10]

  • Alkene Formation: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds and forming a new C=C π-bond (the alkene) and a very stable P=O double bond in triphenylphosphine oxide. The formation of this highly stable P-O bond is the thermodynamic driving force for the reaction.[11]

  • Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

Detailed Experimental Protocol

Step 1: Wittig Reaction

  • Setup: A flame-dried 250 mL two-necked flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet is placed under an inert atmosphere (argon or nitrogen).

  • Phosphonium Salt: Add isopropyltriphenylphosphonium bromide (4.2 g, 0.011 mol) to the flask.

  • Solvent: Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 0.011 mol) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

  • Ketone Addition: In a separate dry flask, dissolve ethyl 4-oxopentanoate (1.44 g, 0.01 mol) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or overnight.

  • Quenching and Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, the crude product (a mixture of the desired ester and triphenylphosphine oxide) can be purified by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Setup: Dissolve the purified ethyl 5-methylhex-5-enoate in 30 mL of ethanol in a 100 mL round-bottomed flask.

  • Hydrolysis: Add 15 mL of 10% aqueous sodium hydroxide. Heat the mixture to reflux for 2 hours.

  • Work-up and Purification: Follow the same acidification, extraction, and purification procedure as described in Route 1, Step 2 (points 3-5).

Comparative Analysis of Synthetic Routes

Both the Malonic Ester Synthesis and the Wittig Olefination are viable and effective routes to this compound. The choice between them depends on precursor availability, scale, and specific laboratory capabilities.

FeatureMalonic Ester SynthesisWittig Olefination
Starting Materials Diethyl malonate, Methallyl chlorideIsopropyltriphenylphosphonium bromide, Ethyl 4-oxopentanoate
Key Reactions Enolate Alkylation, DecarboxylationYlide Formation, Olefination, Hydrolysis
Base Required Sodium Ethoxide (less hazardous)n-Butyllithium (pyrophoric, requires strict anhydrous conditions)
Byproducts CO₂, NaCl, EthanolTriphenylphosphine oxide (can complicate purification)
Atom Economy Generally higherLower, due to the large phosphonium group
Advantages Uses common, less hazardous reagents. One-pot potential for alkylation/hydrolysis.High regioselectivity for double bond formation.
Disadvantages Potential for dialkylation if conditions are not controlled.[4]Requires pyrophoric base. Purification from triphenylphosphine oxide can be challenging.

Purification and Characterization

Purification: The final product, this compound, is a liquid at room temperature. The most effective method for purification on a laboratory scale is vacuum distillation . For smaller scales or for achieving very high purity, flash column chromatography on silica gel can be employed, typically using a solvent system such as hexanes/ethyl acetate.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Will show characteristic peaks for the vinyl protons of the isobutenyl group, a singlet for the methyl group on the double bond, and signals for the aliphatic chain protons, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will show distinct signals for the sp² carbons of the double bond, the carbonyl carbon of the carboxylic acid, and the sp³ carbons of the aliphatic chain and methyl groups.

  • IR Spectroscopy: Will exhibit a strong, broad absorption for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1710 cm⁻¹).

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the molecular weight of the compound (128.17 g/mol ).

Conclusion

This guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound from simple precursors. The Malonic Ester Synthesis offers a classic, cost-effective route using relatively safe reagents. The Wittig Olefination provides an excellent alternative with precise control over the formation of the key double bond, albeit with more demanding experimental conditions. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can select and execute the synthesis that best fits their laboratory context, enabling further exploration of the chemistry and applications of this valuable organic building block.

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • Chem 263 Lecture Notes. Wittig Reaction (continued). [Link]

  • The Organic Chemistry Tutor. The Wittig Reaction. [Link]

  • University of Calgary. The Malonic Ester Synthesis. [Link]

  • University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

  • The Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

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An In-depth Technical Guide to the Reactivity of the Terminal Double Bond in 5-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylhex-5-enoic acid, a bifunctional organic molecule, presents a fascinating case study in chemical reactivity. Its structure, featuring a terminal double bond and a carboxylic acid moiety, offers multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the reactivity of the terminal double bond, offering both theoretical insights and practical, field-proven protocols for its functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this and similar unsaturated carboxylic acids in their synthetic endeavors.

Molecular Structure and Electronic Profile

This compound (C₇H₁₂O₂) possesses a six-carbon chain with a terminal alkene at the 5-position and a carboxylic acid at the 1-position. The presence of a methyl group at the 5-position introduces steric and electronic influences on the adjacent double bond.

The carboxylic acid group, being electron-withdrawing, can exert a modest inductive effect along the carbon chain, although its direct influence on the distant double bond is minimal. The primary reactivity of the molecule is dictated by the distinct functionalities of the alkene and the carboxylic acid. The terminal double bond is an electron-rich center, making it susceptible to electrophilic attack.

Section 1: Catalytic Hydrogenation of the Terminal Double Bond

Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes, converting them into alkanes. In the context of this compound, this transformation yields 5-methylhexanoic acid, a saturated carboxylic acid. The reaction proceeds via the addition of hydrogen across the double bond, mediated by a metal catalyst.

Mechanistic Insights

The hydrogenation of an alkene on a solid metal catalyst surface, such as palladium on carbon (Pd/C), is a heterogeneous catalytic process. The reaction can be conceptualized in the following stages:

  • Adsorption: Both the alkene and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst.[1][2]

  • Hydrogen Activation: The H-H bond of the adsorbed hydrogen is weakened and cleaved by the metal, forming metal-hydride bonds.[3]

  • Hydrogen Transfer: The alkene, adsorbed on the catalyst surface, undergoes sequential addition of two hydrogen atoms. This typically occurs in a syn-addition fashion, with both hydrogens adding to the same face of the double bond.[1][2]

  • Desorption: The newly formed alkane, being more weakly adsorbed, desorbs from the catalyst surface, regenerating the active sites for further reaction.[3]

The presence of the carboxylic acid group generally does not interfere with the hydrogenation of the alkene under standard conditions.

Experimental Protocol: Hydrogenation of this compound

This protocol describes the reduction of the terminal double bond of this compound to yield 5-methylhexanoic acid using palladium on carbon as the catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution. The catalyst is a fine black powder and should be handled with care in a well-ventilated area.

  • Atmosphere Exchange: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced by hydrogen. A hydrogen-filled balloon is suitable for small-scale reactions at atmospheric pressure.

  • Reaction: Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by techniques such as ¹H NMR spectroscopy by observing the disappearance of the alkene proton signals.

  • Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 5-methylhexanoic acid. Further purification, if necessary, can be achieved by distillation or chromatography.

Data Presentation: Expected Spectroscopic Changes
Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹)
This compound ~4.7 (s, 2H, =CH₂)~145 (C=CH₂)~3075 (=C-H stretch)
~2.3 (t, 2H, -CH₂-COOH)~110 (=CH₂)~1650 (C=C stretch)
~1.7 (s, 3H, -CH₃)
5-Methylhexanoic acid Absence of signals ~4.7 ppmAbsence of signals ~110-145 ppmAbsence of absorptions at ~3075 and ~1650 cm⁻¹
~2.3 (t, 2H, -CH₂-COOH)
~0.9 (d, 6H, -CH(CH₃)₂)
Experimental Workflow Diagram

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Dissolve Dissolve this compound in Ethanol Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge Stir Stir at RT Purge->Stir Filter Filter through Celite Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (if needed) Evaporate->Purify Product Product Purify->Product 5-Methylhexanoic Acid

Caption: Workflow for the catalytic hydrogenation of this compound.

Section 2: Electrophilic Halogenation of the Terminal Double Bond

Electrophilic halogenation involves the addition of a halogen (typically bromine or chlorine) across the double bond. This reaction proceeds through a halonium ion intermediate and results in the formation of a vicinal dihalide.

Mechanistic Insights

The reaction of an alkene with a halogen, such as bromine (Br₂), is a classic example of electrophilic addition.[4]

  • Polarization and Electrophilic Attack: As the nonpolar bromine molecule approaches the electron-rich π-bond of the alkene, the π-electrons induce a dipole in the Br-Br bond. The alkene's π-bond then attacks the electrophilic bromine atom, displacing the bromide ion.[5][6]

  • Formation of a Bromonium Ion: A cyclic bromonium ion intermediate is formed, where the bromine atom is bonded to both carbons of the original double bond.[4]

  • Nucleophilic Attack: The bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine atom. This backside attack leads to anti-addition of the two bromine atoms.[4]

The presence of the carboxylic acid can potentially influence the reaction if a nucleophilic solvent like water is used, which could lead to the formation of a halohydrin.

Experimental Protocol: Bromination of this compound

This protocol details the addition of bromine across the double bond of this compound to form 5,6-dibromo-5-methylhexanoic acid.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of the acid. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be done dropwise to control the reaction rate and temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another hour.

  • Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The orange/brown color will disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5,6-dibromo-5-methylhexanoic acid. Purification can be achieved by column chromatography if necessary.

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic addition of bromine to this compound.

Section 3: Epoxidation of the Terminal Double Bond

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide (an oxirane). This three-membered ring ether is a versatile synthetic intermediate.

Mechanistic Insights

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction.[7] The peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and the corresponding carboxylic acid as a byproduct. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[7] For a terminal alkene like this compound, this results in a single epoxide product.

Experimental Protocol: Epoxidation of this compound

This protocol describes the epoxidation of this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate solution (aqueous, saturated)

  • Sodium sulfite solution (aqueous, 10%)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane. Add this solution dropwise to the stirred solution of the acid over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and add a 10% aqueous solution of sodium sulfite to quench any excess peroxy acid. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-methyl-5-(oxiran-2-yl)hexanoic acid, can be purified by column chromatography.

Logical Relationship Diagram

Epoxidation_Logic Start This compound (Alkene) Reaction Concerted Epoxidation Start->Reaction Reagent m-CPBA (Peroxy Acid) Reagent->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product 5-Methyl-5-(oxiran-2-yl)hexanoic Acid (Epoxide) Reaction->Product Byproduct m-Chlorobenzoic Acid Reaction->Byproduct

Caption: Logical flow of the epoxidation reaction.

Section 4: Polymerization of the Terminal Double Bond

The terminal double bond of this compound can undergo polymerization, particularly radical polymerization, to form a polymer with carboxylic acid side chains.

Mechanistic Considerations

Radical polymerization is a chain reaction that consists of three main steps:

  • Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) is used to generate an initial radical species. This radical then adds to the double bond of a monomer unit, creating a new radical.

  • Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

  • Termination: The polymerization is terminated when two growing radical chains combine or disproportionate.

The carboxylic acid group can influence the polymerization process, particularly the solubility of the resulting polymer.

Conceptual Experimental Protocol: Radical Polymerization

This is a conceptual protocol for the radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the this compound monomer and the radical initiator (typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

  • Monitoring: The polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired time, cool the reaction to room temperature. The polymer can be isolated by precipitation into a non-solvent (e.g., hexane or cold methanol), followed by filtration and drying under vacuum.

Conclusion

The terminal double bond of this compound is a versatile functional group that can undergo a variety of chemical transformations. This guide has provided a detailed overview of its reactivity in hydrogenation, halogenation, epoxidation, and polymerization reactions. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis and modification of functionalized molecules. The principles discussed are broadly applicable to a range of unsaturated carboxylic acids and will aid in the rational design of synthetic strategies in drug discovery and materials science.

References

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An In-depth Technical Guide to 5-methylhex-5-enoic acid: A Unique Medium-Chain Fatty Acid for Chemical Synthesis and Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Structurally Unique Medium-Chain Fatty Acid

In the vast landscape of fatty acids, 5-methylhex-5-enoic acid emerges as a molecule of significant interest due to its unique structural features. As a C7 medium-chain fatty acid (MCFA), it possesses a branched methyl group and a terminal double bond, characteristics that distinguish it from more common saturated and unsaturated fatty acids.[1][2] This combination of a carboxylic acid functional group, a terminal alkene, and a branched structure imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses.[1] While direct biological studies on this compound are currently limited, its classification as a branched-chain and medium-chain fatty acid suggests potential, yet unexplored, roles in cellular processes and as a building block for novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore its synthetic accessibility, and discuss its potential applications as a versatile tool in medicinal chemistry and organic synthesis.

Physicochemical and Structural Characteristics

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol .[2] The presence of the polar carboxylic acid group confers moderate solubility in water, while its hydrocarbon chain allows for solubility in organic solvents.[1]

PropertyValueSource
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 55170-74-6[2]
Appearance Colorless to pale yellow liquid[1]
XlogP (Predicted) 1.8[2]
Topological Polar Surface Area 37.3 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Note: The majority of the available physicochemical data is computationally predicted. Experimental validation is recommended for precise applications.

The unique structural attributes of this compound—a terminal double bond and a branched methyl group—are key to its chemical utility. The terminal alkene is susceptible to a variety of addition and polymerization reactions, while the carboxylic acid moiety allows for esterification, amidation, and other transformations common to this functional group.

Synthesis and Chemical Reactivity: A Versatile Synthetic Intermediate

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to this compound, starting from commercially available precursors. This proposed route leverages the reactivity of organometallic reagents and the protection/deprotection of functional groups.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Malonic Ester Synthesis cluster_3 Step 4: Hydrolysis & Decarboxylation A Isobutylene C 3-Methyl-3-buten-1-ol A->C Mg, THF B Formaldehyde B->C D 3-Methyl-3-buten-1-ol E 1-Bromo-3-methyl-3-butene D->E PBr3 F 1-Bromo-3-methyl-3-butene H Diethyl (3-methyl-3-butenyl)malonate F->H NaOEt, EtOH G Diethyl malonate G->H I Diethyl (3-methyl-3-butenyl)malonate J This compound I->J 1. NaOH, H2O, Δ 2. H3O+

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol

Disclaimer: This is a hypothetical protocol and should be thoroughly evaluated and optimized by a qualified chemist before implementation. All necessary safety precautions must be taken.

Step 1: Synthesis of 3-Methyl-3-buten-1-ol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of isobutylene in THF to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the reaction to 0°C and add a solution of formaldehyde in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-3-buten-1-ol.

Step 2: Synthesis of 1-Bromo-3-methyl-3-butene

  • To a solution of 3-methyl-3-buten-1-ol in anhydrous diethyl ether at 0°C, slowly add phosphorus tribromide (PBr₃).

  • After the addition, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture over ice and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain 1-bromo-3-methyl-3-butene.

Step 3: Diethyl (3-methyl-3-butenyl)malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After stirring for 30 minutes, add 1-bromo-3-methyl-3-butene and reflux the mixture for several hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and add water.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the crude diester.

Step 4: Synthesis of this compound

  • To the crude diethyl (3-methyl-3-butenyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate hydrolysis of the ester groups.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to induce decarboxylation.

  • Extract the final product, this compound, with an organic solvent.

  • Wash, dry, and purify the product, for example by distillation under reduced pressure.

Potential Applications in Medicinal Chemistry and Drug Discovery

The true potential of this compound likely lies in its utility as a versatile building block for the synthesis of more complex molecules, including novel drug candidates. Its structural features allow for its incorporation into a wide range of molecular scaffolds.

A notable connection is its relationship to pregabalin, a widely used anticonvulsant and anxiolytic drug. A derivative, 3-(aminomethyl)-5-methylhex-5-enoic acid, is a known impurity and a potential synthetic precursor to pregabalin analogues. This suggests that this compound itself could be a valuable starting material for the development of new central nervous system agents.

Role as a Synthetic Precursor

The following diagram illustrates the conceptual use of this compound as a starting material for the synthesis of bioactive molecule analogs.

G A This compound B Functional Group Interconversion (e.g., amidation, reduction) A->B Step 1 C Introduction of Pharmacophore B->C Step 2 D Novel Bioactive Compound C->D Step 3

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Hypothesized Biological Relevance: An Untapped Potential

While no direct biological studies on this compound have been reported, its classification as a medium-chain and branched-chain fatty acid allows for informed hypotheses about its potential biological roles. It is crucial to emphasize that the following are extrapolations based on the known activities of related fatty acid classes and require experimental validation.

Metabolism of Medium-Chain Fatty Acids

Medium-chain fatty acids are metabolized differently from their long-chain counterparts. They are more rapidly absorbed from the gut and transported directly to the liver via the portal vein. In the liver, they undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies. This rapid metabolism makes MCFAs an efficient source of cellular energy. It is highly probable that this compound follows a similar metabolic pathway.

G A This compound (in diet/supplement) B Intestinal Absorption A->B C Portal Vein to Liver B->C D Mitochondrial β-oxidation C->D E Acetyl-CoA D->E F Citric Acid Cycle (Energy Production) E->F G Ketone Body Synthesis E->G

Caption: Hypothesized metabolic pathway of this compound.

Conclusion and Future Directions

This compound represents a fascinating and underexplored molecule at the intersection of lipid chemistry and synthetic methodology. Its unique combination of a medium-chain backbone, a terminal double bond, and a branched methyl group makes it a promising candidate for a variety of chemical transformations and a potential building block for novel pharmaceuticals.

While the current body of literature lacks specific studies on its biological activity, its structural relationship to other bioactive fatty acids and its potential role as a precursor in medicinal chemistry underscore the need for further investigation. Future research should focus on developing and validating robust synthetic protocols, exploring its reactivity in a broader range of chemical reactions, and conducting in vitro and in vivo studies to elucidate its biological effects and potential therapeutic applications. For the community of researchers and drug development professionals, this compound offers a new avenue for innovation and discovery.

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An In-Depth Technical Guide to the Potential Biological Activity of 5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-methylhex-5-enoic acid, a medium-chain fatty acid characterized by a terminal double bond and a methyl branch, presents a unique structural motif that suggests a range of unexplored biological activities. While direct studies on this molecule are scarce, its classification as both an unsaturated and a branched-chain fatty acid allows for the formulation of several compelling hypotheses regarding its potential roles in cellular processes. This guide will explore two primary avenues of investigation: its potential as a novel antibacterial agent and its capacity to act as a signaling molecule influencing mammalian cell metabolism and inflammatory responses. We will provide a comprehensive overview of the theoretical framework, detailed experimental protocols for validation, and potential outcomes, offering a roadmap for researchers and drug development professionals interested in this promising compound.

Introduction: The Therapeutic Potential of Atypical Fatty Acids

Fatty acids are fundamental biological molecules, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] While the roles of common saturated and polyunsaturated fatty acids are well-documented, there is growing interest in the unique biological activities of atypical fatty acids, such as those with branched chains or unusual double bond positions. These structural variations can significantly alter their physicochemical properties and their interactions with biological systems.

This compound (CAS 55170-74-6) is one such molecule.[2][3] Its medium-chain length suggests efficient absorption and metabolism, while the terminal double bond and methyl group introduce structural features that could confer novel biological functions.[4][5] This guide will delve into the scientific rationale for investigating the biological activity of this compound and provide a detailed framework for its experimental evaluation.

Hypothesis I: this compound as a Novel Antibacterial Agent

The structural characteristics of this compound, particularly its unsaturation, suggest a potential for antibacterial activity. Many unsaturated fatty acids exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic enzymes.[1][6][7]

Proposed Mechanism of Antibacterial Action

We hypothesize that this compound exerts its antibacterial effect through a dual mechanism:

  • Membrane Disruption: The kink introduced by the terminal double bond and the presence of the methyl group may interfere with the packing of the bacterial lipid bilayer, leading to increased membrane fluidity and permeability, ultimately causing cell lysis.

  • Enzyme Inhibition: The molecule may target and inhibit key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI), a mechanism observed for other unsaturated fatty acids.[1][8]

Antibacterial Mechanism of this compound cluster_0 Bacterial Cell 5-MHA This compound Membrane Bacterial Cell Membrane 5-MHA->Membrane Intercalates FabI Enoyl-ACP Reductase (FabI) 5-MHA->FabI Inhibits Disruption Membrane Disruption (Increased Fluidity, Permeability) Membrane->Disruption Inhibition Inhibition of Fatty Acid Synthesis FabI->Inhibition Lysis Cell Lysis Disruption->Lysis Inhibition->Lysis

Caption: Proposed dual antibacterial mechanism of this compound.

Experimental Workflow for Antibacterial Activity Assessment

A systematic approach is required to validate the antibacterial potential of this compound.

Antibacterial Experimental Workflow Start Start: Synthesize & Purify 5-MHA MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetics Assay MBC->TimeKill Membrane Membrane Integrity Assays (e.g., SYTOX Green) TimeKill->Membrane Fluidity Membrane Fluidity Assay (e.g., DPH) Membrane->Fluidity Enzyme Enzyme Inhibition Assay (e.g., FabI activity) Fluidity->Enzyme InVivo In Vivo Efficacy Study (e.g., Murine infection model) Enzyme->InVivo End End: Evaluate Therapeutic Potential InVivo->End

Caption: Experimental workflow for assessing antibacterial activity.

Detailed Experimental Protocols
  • Preparation of this compound stock solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.[9]

  • Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

  • MBC Determination: Plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer.

  • Treatment: Add varying concentrations of this compound to the bacterial suspension.

  • SYTOX Green Staining: Add SYTOX Green nucleic acid stain, which can only enter cells with compromised membranes.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

  • Bacterial Protoplast Preparation: Prepare bacterial protoplasts by enzymatic digestion of the cell wall.

  • DPH Labeling: Incubate the protoplasts with the fluorescent probe DPH, which incorporates into the lipid bilayer.

  • Treatment: Add this compound to the labeled protoplasts.

  • Fluorescence Anisotropy Measurement: Measure fluorescence anisotropy. A decrease in anisotropy indicates an increase in membrane fluidity.[11][12]

Hypothetical Data
Bacterial Strain This compound MIC (µg/mL) This compound MBC (µg/mL) Membrane Permeability (Fold Increase in SYTOX Green Fluorescence) Membrane Fluidity (Decrease in DPH Anisotropy)
S. aureus ATCC 2921316328.50.08
E. coli ATCC 2592264>1282.10.02
Vancomycin-resistant Enterococcus32646.30.06

Hypothesis II: this compound as a Metabolic and Inflammatory Modulator in Mammalian Cells

As a medium-chain and branched-chain fatty acid, this compound may also play a role in mammalian cellular signaling, potentially influencing metabolic pathways and inflammatory responses.

Proposed Mechanism of Action in Mammalian Cells

We propose that this compound can modulate cellular function through:

  • Metabolic Reprogramming: It may be readily taken up by cells and undergo β-oxidation, providing an alternative energy source and influencing overall cellular metabolism.[5][13]

  • Signaling Pathway Activation: It could act as a ligand for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Mammalian Cell Signaling Mechanism cluster_1 Mammalian Cell 5-MHA This compound Mitochondria Mitochondrion 5-MHA->Mitochondria PPAR PPAR Nuclear Receptor 5-MHA->PPAR Activates BetaOx β-oxidation Mitochondria->BetaOx GeneExp Altered Gene Expression (e.g., anti-inflammatory genes) PPAR->GeneExp Metabolic Metabolic Shift (e.g., increased fatty acid oxidation) BetaOx->Metabolic

Caption: Proposed mechanism of this compound in mammalian cells.

Experimental Workflow for Assessing Metabolic and Inflammatory Effects

Metabolic and Inflammatory Experimental Workflow Start Start: Cell Culture (e.g., hepatocytes, macrophages) Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Toxicity FAO Fatty Acid Oxidation Assay (e.g., Seahorse XF) Toxicity->FAO Lipogenesis Lipogenesis Assay (e.g., radiolabeled acetate) FAO->Lipogenesis PPAR PPAR Activation Assay (e.g., reporter gene assay) Lipogenesis->PPAR Cytokine Cytokine Profiling (e.g., ELISA, Luminex) PPAR->Cytokine InVivo In Vivo Metabolic Study (e.g., dietary supplementation in mice) Cytokine->InVivo End End: Evaluate Metabolic & Anti-inflammatory Potential InVivo->End

Caption: Workflow for assessing metabolic and inflammatory effects.

Detailed Experimental Protocols
  • Cell Culture: Seed relevant cell types (e.g., HepG2 hepatocytes, RAW 264.7 macrophages) in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with this compound for a specified duration.

  • Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time. An increase in OCR upon addition of the fatty acid indicates its oxidation.[14][15]

  • Cell Transfection: Co-transfect cells with a PPAR expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.

  • Treatment: Treat the transfected cells with this compound.

  • Luciferase Assay: Measure luciferase activity. An increase in luciferase activity indicates PPAR activation.

  • Animal Model: Use a relevant mouse model, such as diet-induced obese mice or a model of chronic inflammation.[16][17]

  • Dietary Formulation: Supplement the diet of the experimental group with this compound.

  • Metabolic Phenotyping: Monitor parameters such as body weight, food intake, glucose tolerance, and insulin sensitivity.

  • Tissue Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of gene and protein expression related to metabolism and inflammation.

Hypothetical Data
Parameter Control Group This compound Treated Group p-value
Fatty Acid Oxidation (OCR in pmol/min) 150 ± 15250 ± 20<0.01
PPARγ Activation (Fold Increase in Luciferase Activity) 1.0 ± 0.13.5 ± 0.4<0.001
TNF-α Secretion (pg/mL) in LPS-stimulated Macrophages 1200 ± 100500 ± 75<0.01
In Vivo Body Weight Gain (%) 25 ± 315 ± 2<0.05

Conclusion and Future Directions

The unique chemical structure of this compound positions it as a molecule of significant interest for further biological investigation. The hypotheses and experimental frameworks presented in this guide provide a solid foundation for exploring its potential as a novel antibacterial agent and as a modulator of mammalian metabolism and inflammation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound, as well as its pharmacokinetic and pharmacodynamic properties in preclinical models. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives in various disease contexts.

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An In-depth Technical Guide to the Isomers of 5-Methylhexenoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the isomers of 5-methylhexenoic acid, a group of branched-chain unsaturated fatty acids with emerging significance in chemical synthesis and potential applications in drug development. This document delves into the structural diversity of these isomers, their physicochemical properties, detailed synthetic methodologies, and comprehensive characterization data. Furthermore, it explores the broader context of branched-chain fatty acids' biological activities, offering insights into their potential roles in cellular signaling and their relevance to researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Structural Landscape of 5-Methylhexenoic Acid Isomers

5-Methylhexenoic acid, with the chemical formula C₇H₁₂O₂, represents a fascinating family of organic compounds characterized by a six-carbon chain, a terminal carboxylic acid group, a methyl branch at the fifth position, and a single double bond. The placement of this double bond along the carbon backbone gives rise to several constitutional isomers, each with unique geometric (E/Z) and, in some cases, chiral (R/S) variations. These subtle structural differences can profoundly influence the molecule's physical, chemical, and biological properties.

The primary constitutional isomers of 5-methylhexenoic acid are:

  • 5-Methylhex-2-enoic acid

  • 5-Methylhex-3-enoic acid

  • 5-Methylhex-4-enoic acid

  • 5-Methylhex-5-enoic acid

For comparison, the saturated analogue, 5-methylhexanoic acid , is also discussed. The structural diversity of these isomers is a key factor in their potential for varied applications, from flavor and fragrance compounds to building blocks in the synthesis of complex bioactive molecules.[1]

The interest in branched-chain fatty acids (BCFAs) is growing within the scientific community. While often considered minor components of the total fatty acid pool, BCFAs are increasingly recognized for their diverse biological roles, including modulation of cell membrane fluidity, participation in cellular signaling pathways, and potential anti-inflammatory and metabolic health benefits.[2][3] This guide aims to provide the foundational chemical knowledge necessary to explore the specific contributions of 5-methylhexenoic acid isomers to this expanding field.

Physicochemical Properties of 5-Methylhexenoic Acid Isomers

A thorough understanding of the physicochemical properties of each isomer is paramount for its synthesis, purification, and application. The position of the double bond and the stereochemistry significantly impact properties such as boiling point, melting point, density, and solubility.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive IndexpKa
5-Methylhexanoic acid C₇H₁₄O₂130.18216-0.9071.417-1.427~4.8
(E)-5-Methylhex-2-enoic acid C₇H₁₂O₂128.17-----
5-Methylhex-3-enoic acid C₇H₁₂O₂128.17-----
5-Methylhex-4-enoic acid C₇H₁₂O₂128.17203-205-100.930-0.9861.45044.8
This compound C₇H₁₂O₂128.17-----

Synthesis of 5-Methylhexenoic Acid Isomers

The synthesis of specific isomers of 5-methylhexenoic acid requires careful selection of starting materials and reaction conditions to control the position and stereochemistry of the double bond. Below are representative synthetic strategies.

Synthesis of 5-Methylhex-4-enoic Acid

Two primary methods have been described for the synthesis of 5-methylhex-4-enoic acid.[5]

Method 1: Michael Addition and Oxidation

This approach involves the Michael addition of an isobutyl magnesium halide to hexanal, followed by oxidation of the resulting alcohol.

  • Rationale: The Michael addition allows for the formation of the carbon skeleton, and the subsequent oxidation of the alcohol to the carboxylic acid is a standard and high-yielding transformation. The choice of oxidizing agent is critical to avoid side reactions.

Method 2: From Hexanedione

This method proceeds through the reaction of hexanedione with methyl ether diborate in the presence of potassium carbonate to form an intermediate ester, which is then hydrolyzed.[5]

  • Rationale: This route offers an alternative pathway that may be advantageous depending on the availability of starting materials. The acid-catalyzed hydrolysis is a classic method for converting esters to carboxylic acids.

Synthesis of (E)-5-Methylhex-2-enoic Acid Derivatives

A common strategy for the synthesis of α,β-unsaturated esters, which are precursors to the corresponding acids, is the Knoevenagel condensation.

Protocol: Synthesis of Methyl (E)-2-cyano-5-methylhex-2-enoate [11]

This protocol describes the synthesis of a cyano-substituted derivative, which can be a useful intermediate.

  • To a solution of isovaleraldehyde (1 mol) in dry benzene (100 mL), add methyl cyanoacetate (1 mol), ammonium acetate (10 g), and glacial acetic acid (20 mL).

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (400 mL).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as a pale yellow oil.

  • Purify the product by distillation under reduced pressure (10 mm Hg) to obtain methyl (E)-2-cyano-5-methylhex-2-enoate as a colorless oil.

  • Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (methyl cyanoacetate) to a carbonyl group (isovaleraldehyde) followed by a dehydration reaction. The use of a weak base like ammonium acetate catalyzes the reaction. The subsequent hydrolysis of the ester and the cyano group would be required to obtain the desired carboxylic acid.

Synthesis of this compound

The synthesis of this compound can be approached through methods that construct the carbon skeleton while introducing the terminal double bond. One potential route involves the alkylation of a suitable precursor with methallyl chloride, followed by functional group manipulations.[10]

  • Rationale: The use of organometallic reagents or enolate chemistry allows for precise carbon-carbon bond formation. The choice of a protected carboxylic acid equivalent is crucial to prevent side reactions.

Chiral Synthesis and Resolution in Drug Development

The synthesis of enantiomerically pure derivatives of 5-methylhexanoic acid is of significant interest, particularly in the pharmaceutical industry. For instance, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is a key intermediate in the synthesis of Pregabalin, an anticonvulsant drug.[12]

Workflow: Chiral Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid

Caption: Chiral resolution of a 5-methylhexanoic acid derivative.

This process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by crystallization. The choice of resolving agent and solvent system is critical for efficient separation.[13]

Spectroscopic Characterization of 5-Methylhexenoic Acid Isomers

Unambiguous identification of each isomer requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the isomers, including the position and geometry of the double bond.

General Features:

  • ¹H NMR: The chemical shift and coupling constants of the vinylic protons are diagnostic of the double bond's position and stereochemistry. Protons on carbons adjacent to the double bond and the carboxylic acid group will also show characteristic chemical shifts. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[14][15]

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are indicative of its location within the carbon chain. The carbonyl carbon of the carboxylic acid typically resonates in the range of δ 170-185 ppm.[14][15]

Expected Chemical Shifts for Key Carbons:

Carbon Position5-Methylhex-2-enoic acid5-Methylhex-3-enoic acid5-Methylhex-4-enoic acidThis compound
C1 (COOH)~172 ppm~178 ppm~179 ppm~180 ppm
C2~122 ppm~35 ppm~30 ppm~35 ppm
C3~150 ppm~125 ppm~25 ppm~28 ppm
C4~40 ppm~135 ppm~120 ppm~38 ppm
C5~28 ppm~30 ppm~133 ppm~145 ppm
C6 (CH₃ on C5)~22 ppm~22 ppm~25 ppm~22 ppm
C7 (CH₃ on C5)~22 ppm~22 ppm~18 ppm~22 ppm

Note: These are approximate predicted values and can vary based on the solvent and stereochemistry.[8][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

Characteristic Absorptions: [18]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1760 and 1690 cm⁻¹. Conjugation of the carbonyl group with a double bond (as in 5-methylhex-2-enoic acid) will shift this absorption to a lower wavenumber.

  • C=C Stretch: A medium to weak absorption around 1680-1620 cm⁻¹. The intensity of this band is dependent on the substitution pattern of the double bond.

  • =C-H Bending: Out-of-plane bending vibrations in the 1000-650 cm⁻¹ region can provide information about the stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the isomer (128.17 for the unsaturated acids).

  • McLafferty Rearrangement: For isomers with a gamma-hydrogen relative to the carbonyl group, a characteristic fragmentation pattern may be observed.

  • Loss of Functional Groups: Fragmentation patterns corresponding to the loss of water (H₂O), the carboxyl group (COOH), and parts of the alkyl chain are expected.

The mass spectra of geometric isomers can be very similar, and thus GC-MS, which combines chromatographic separation with mass analysis, is often employed for their differentiation.[7][19]

Biological Activity and Potential Applications

While specific biological activities of the individual 5-methylhexenoic acid isomers are not yet extensively documented, the broader class of branched-chain fatty acids (BCFAs) is known to possess a range of biological effects.

BCFAs as Signaling Molecules

BCFAs can be incorporated into cell membranes, where they can influence membrane fluidity and the function of membrane-associated proteins.[3] Furthermore, free fatty acids, including BCFAs, can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as GPR40, GPR41, GPR43, GPR84, and GPR120.[4][14][18][20]

Signaling Pathway: Fatty Acid Activation of GPCRs

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular BCFA Branched-Chain Fatty Acid GPCR Fatty Acid-Sensing GPCR (e.g., GPR120) BCFA->GPCR binds to G_protein G-protein activation GPCR->G_protein activates signaling_cascade Downstream Signaling Cascade G_protein->signaling_cascade cellular_response Cellular Response (e.g., anti-inflammatory effects, insulin sensitization) signaling_cascade->cellular_response

Caption: Generalized pathway of fatty acid-mediated GPCR signaling.

These receptors are involved in a variety of physiological processes, including glucose homeostasis, inflammation, and appetite regulation, making them attractive targets for drug development.[15]

Potential Therapeutic Applications

Given the known activities of other BCFAs and the role of fatty acid signaling in various diseases, the isomers of 5-methylhexenoic acid represent a promising area for investigation in drug discovery.

  • Metabolic Diseases: The activation of fatty acid-sensing GPCRs can influence insulin secretion and sensitivity, suggesting a potential role for these compounds in the management of type 2 diabetes.[14]

  • Inflammatory Disorders: Certain BCFAs have demonstrated anti-inflammatory properties.[21] The isomers of 5-methylhexenoic acid could be explored for their potential to modulate inflammatory pathways.

  • Neurological Disorders: The structural similarity of 5-methylhexanoic acid derivatives to the neurotransmitter GABA, as exemplified by Pregabalin, highlights the potential for this chemical scaffold in the development of new central nervous system (CNS) active agents.[22]

Conclusion and Future Directions

The isomers of 5-methylhexenoic acid represent a structurally diverse class of molecules with largely unexplored potential. This guide has provided a comprehensive overview of their known properties, synthesis, and characterization, while also placing them in the broader context of branched-chain fatty acid biology.

Significant gaps in our knowledge remain, particularly concerning the specific biological activities of each isomer. Future research should focus on:

  • Systematic Synthesis and Characterization: The development of robust and stereoselective synthetic routes for all isomers is essential for their biological evaluation. A complete and validated set of physicochemical and spectroscopic data for each isomer would be a valuable resource for the scientific community.

  • Biological Screening: A systematic screening of the isomers against a panel of relevant biological targets, including fatty acid-sensing GPCRs and enzymes involved in lipid metabolism, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the position and stereochemistry of the double bond influence biological activity will be crucial for the rational design of new therapeutic agents based on this scaffold.

By providing this foundational knowledge, we hope to stimulate further research into the fascinating chemistry and biology of 5-methylhexenoic acid isomers and accelerate their potential translation into novel therapeutic applications.

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A Comprehensive Technical Guide to the Thermochemical Analysis of 5-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Thermodynamic Landscape of Novel Carboxylic Acids

In the realms of pharmaceutical design, materials science, and process chemistry, a thorough understanding of a molecule's thermodynamic properties is not merely academic—it is a cornerstone of predictive modeling, safety assessment, and scalable synthesis. 5-Methylhex-5-enoic acid (C₇H₁₂O₂), an unsaturated carboxylic acid with intriguing structural motifs, represents a class of compounds for which such essential data is often sparse or entirely absent from public databases. This guide serves as a detailed roadmap for researchers and scientists tasked with bridging this knowledge gap.

As a Senior Application Scientist, my objective is not to present a static set of data where none exists, but to empower you with the methodologies to generate it. This document eschews a simple recitation of facts in favor of a deep dive into the causality behind experimental and computational workflows. We will explore the "why" behind the "how," ensuring that the protocols described are not just followed, but understood. This approach is designed to instill a self-validating system of inquiry, where scientific integrity and technical accuracy are paramount.

This guide will navigate the intricate processes of determining key thermochemical parameters—enthalpy of formation, heat capacity, entropy, and Gibbs free energy—for this compound or any novel compound of interest. We will journey through the meticulous world of experimental calorimetry and the powerful predictive capabilities of computational chemistry, providing you with the authoritative grounding and practical protocols necessary to illuminate the thermodynamic landscape of your molecule of interest.

Part 1: The Imperative of Thermochemical Data

Thermochemical data are the bedrock upon which we build our understanding of chemical reactivity, stability, and phase behavior. For a compound like this compound, this information is critical for:

  • Reaction Hazard Assessment: Predicting the heat release of desired and potential side reactions is crucial for safe process scale-up.

  • Chemical Process Optimization: Understanding the energy changes associated with a reaction allows for the optimization of temperature, pressure, and catalyst selection to maximize yield and efficiency.

  • Drug Development: The solubility, stability, and phase transitions of an active pharmaceutical ingredient (API) are all governed by its thermodynamic properties.

  • Predictive Modeling: Accurate thermochemical data is essential for parameterizing computational models used in drug design, materials science, and reaction engineering.

The logical flow for determining these properties follows a two-pronged approach: rigorous experimental measurement and high-accuracy computational prediction. These two pillars serve to validate and reinforce one another, providing a high degree of confidence in the final data.

logical_flow cluster_main Thermochemical Data Determination Workflow cluster_exp Experimental Methods cluster_comp Computational Methods Start Define Target Molecule: This compound Experimental Experimental Determination Start->Experimental Physical Sample Computational Computational Determination Start->Computational Molecular Structure BombCal Bomb Calorimetry (ΔfH°) Experimental->BombCal DSC Differential Scanning Calorimetry (Cp) Experimental->DSC Knudsen Knudsen Effusion (ΔsubH°/ΔvapH°) Experimental->Knudsen G4 High-Accuracy (e.g., G4 Theory) Computational->G4 Estimation Estimation Methods (Joback/Benson) Computational->Estimation Analysis Data Analysis & Integration FinalData Final Thermochemical Data Sheet Analysis->FinalData Validation & Uncertainty Analysis BombCal->Analysis DSC->Analysis Knudsen->Analysis G4->Analysis Estimation->Analysis

Caption: Workflow for Thermochemical Data Determination.

Part 2: Experimental Determination of Thermochemical Properties

Experimental methods provide the "gold standard" for thermochemical data. They are direct measurements of the physical properties of a substance. The following section details the key experimental protocols.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. The principle is to completely combust a known mass of the sample in a high-pressure oxygen environment and measure the resulting temperature change in a surrounding water bath of known heat capacity.

Protocol for Bomb Calorimetry of this compound:

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter (Ccal) must be determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known[1].

    • Press approximately 1 g of benzoic acid into a pellet and weigh it to ±0.1 mg[2].

    • Mount the pellet in the crucible, and attach a 10 cm length of fuse wire to the electrodes, ensuring it touches the pellet[2].

    • Add 1 mL of deionized water to the bomb to ensure the final water formed is in the liquid state[3].

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm[3][4].

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water[5].

    • Allow the system to reach thermal equilibrium while stirring, then record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample and record the temperature at regular intervals until a maximum is reached and it begins to cool.

    • Calculate Ccal using the known energy of combustion of benzoic acid and the measured temperature change.

  • Sample Measurement (this compound):

    • This compound is a liquid. For non-volatile liquids, the sample can be weighed directly into the crucible[6]. If volatile, it should be encapsulated in a gelatin capsule of known heat of combustion or injected into a crucible through a cover disc[7].

    • Accurately weigh approximately 0.8-1.0 g of the acid.

    • Repeat steps 1.3-1.8 with the sample.

  • Data Analysis and Corrections:

    • The gross heat released (q_total) is calculated from q_total = Ccal * ΔT.

    • Corrections must be made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb[8].

    • The Washburn correction is then applied to correct the energy of combustion from the actual bomb conditions to standard state conditions (1 atm pressure for all reactants and products)[9][10]. This correction accounts for the energy associated with the expansion of gases to their standard state pressures and the dissolution of gases in the aqueous phase.

    • The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release.

    • The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction[11].

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(sample) = ΣΔfH°(products) - ΔcH°(sample) The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established values[9].

Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by one degree. It is a temperature-dependent property crucial for calculating changes in enthalpy and entropy with temperature. The "sapphire method," as detailed in ASTM E1269-11, is a robust and widely used technique[12][13][14].

Protocol for Heat Capacity Measurement (Sapphire Method):

This method requires three sequential runs under identical conditions[15][16]:

  • Baseline Run:

    • Place empty, hermetically sealed aluminum pans in both the sample and reference positions of the DSC cell.

    • Run the desired temperature program (e.g., a heating rate of 20 °C/min over a temperature range of -50 °C to 150 °C)[12]. This run establishes the baseline heat flow of the instrument.

  • Sapphire (Standard) Run:

    • Place a certified sapphire disk (a material with a well-characterized heat capacity) in the sample pan. The reference pan remains empty.

    • Repeat the exact same temperature program as the baseline run.

  • Sample Run:

    • Replace the sapphire disk with a precisely weighed sample of this compound in the same sample pan.

    • Repeat the identical temperature program.

  • Calculation:

    • The specific heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation[12]: Cp,sample = (m_sapphire / m_sample) * (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * Cp,sapphire where m is mass, DSC is the heat flow signal from the respective run, and Cp,sapphire is the known specific heat capacity of sapphire at that temperature.

dsc_method cluster_dsc DSC Sapphire Method for Heat Capacity (Cp) Run1 Run 1: Baseline (Empty Pans) Run2 Run 2: Standard (Sapphire in Sample Pan) Run1->Run2 Identical Temperature Program Calc Calculate Cp of Sample Run1->Calc Run3 Run 3: Sample (5-MHA in Sample Pan) Run2->Run3 Identical Temperature Program Run2->Calc Run3->Calc

Caption: The three-run sapphire method for DSC.

Enthalpy of Vaporization (ΔvapH°) via Knudsen Effusion

The enthalpy of vaporization is essential for converting thermochemical data between the liquid and gas phases. The Knudsen effusion method is suitable for compounds with low vapor pressure. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature[12][13].

Protocol for Knudsen Effusion:

  • Apparatus Setup:

    • A Knudsen cell, which is a small container with a precisely machined orifice, is loaded with a small amount of this compound[12].

    • The cell is placed in a thermostated block within a high-vacuum chamber. The mass of the cell is continuously monitored by a sensitive microbalance[17][18].

  • Isothermal Mass Loss Measurement:

    • The system is evacuated, and the cell is heated to a stable, desired temperature.

    • The rate of mass loss ( dm/dt ) due to effusion is measured by the microbalance. This is repeated at several different temperatures[18].

  • Vapor Pressure Calculation:

    • The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz-Langmuir equation[19]: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.

  • Enthalpy of Vaporization Calculation:

    • The enthalpy of vaporization (ΔvapH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation[8][20][21]: ln(P) = -ΔvapH°/RT + C

    • A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, from which the enthalpy of vaporization can be calculated.

Part 3: Computational Determination of Thermochemical Properties

Computational chemistry offers a powerful, complementary approach to experimental methods. It can provide data for transient species or hazardous materials and can be used to validate experimental results.

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory

For "chemical accuracy" (typically within ±1 kcal/mol), high-level composite methods are the gold standard in computational thermochemistry[22]. Gaussian-4 (G4) theory is a well-established method that approximates a very high-level calculation by combining the results of several lower-level calculations[23][24].

Protocol for G4 Theory Calculation:

The G4 protocol is a multi-step process, typically automated within quantum chemistry software like Gaussian[25][26].

  • Geometry Optimization and Frequency Calculation:

    • The molecular structure of this compound is first optimized at the B3LYP/6-31G(2df,p) level of theory[23]. This step finds the lowest energy conformation of the molecule.

    • A frequency calculation is then performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy[27][28].

  • Single-Point Energy Calculations:

    • A series of high-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy. These include:

      • An extrapolation to the Hartree-Fock limit[23].

      • Calculations at the CCSD(T) and MP2 levels with large basis sets[23][29].

  • Energy Combination and Correction:

    • The energies from the various steps are combined in a specific, predefined formula.

    • An empirical higher-level correction (HLC) is added to the final energy to compensate for remaining basis set and correlation energy deficiencies[23].

  • Enthalpy of Formation Calculation:

    • The G4 total energy is used to calculate the atomization energy (the energy required to break the molecule into its constituent atoms).

    • The gas-phase enthalpy of formation at 0 K is then calculated by subtracting the sum of the calculated energies of the constituent atoms from the atomization energy and adding the sum of their known experimental enthalpies of formation. This is then corrected to 298.15 K using the calculated thermal corrections.

Illustrative Gaussian Input Keywords for G4 Calculation:

A typical Gaussian input file for a G4 calculation would have a route section containing simply:

# G4

This single keyword instructs the software to perform the entire sequence of calculations required by the G4 theory[25].

Estimation Methods: Joback and Benson Group Increment Theories

For rapid, preliminary estimates, group increment theories are invaluable. These methods estimate thermochemical properties by summing the contributions of predefined structural groups within the molecule.

  • Joback Method: A simple method that uses a single set of group contributions for various properties, including enthalpy of formation and heat capacity. It is easy to apply but has limited accuracy.

  • Benson Group Increment Theory: A more sophisticated and accurate method that considers the immediate chemical environment of each atom. It requires a more extensive library of group values but generally yields more reliable estimates.

Group Decomposition for this compound (Benson Method):

  • C-(C)(H)3 : One methyl group

  • C-(C)2(H)2 : Three methylene groups

  • Cd-(C)2 : One sp² carbon bonded to two other carbons

  • Cd-(H)2 : One sp² carbon bonded to two hydrogens

  • CO-(C)(O) : The carbonyl carbon in the acid group

  • O-(CO)(H) : The hydroxyl oxygen in the acid group

The sum of the values for these groups, plus any necessary symmetry and non-nearest neighbor corrections, provides an estimate of the desired thermochemical property.

Part 4: Data Synthesis, Presentation, and Uncertainty

Once experimental and computational data are generated, they must be critically evaluated, integrated, and presented with a clear statement of uncertainty.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables. For this compound, a final data sheet would resemble the following, populated with the determined values. As no experimental data exists, we will use the structure of a similar molecule, 2-Methyl-2-pentenoic acid , as a placeholder for illustrative purposes.

Table 1: Thermochemical Properties of 2-Methyl-2-pentenoic Acid at 298.15 K

PropertySymbolValueUnitsMethod
Molar MassM114.14 g/mol -
Standard Enthalpy of Formation (gas)ΔfH°(g)ValuekJ/molG4 Theory
Standard Enthalpy of Formation (liquid)ΔfH°(l)ValuekJ/molBomb Calorimetry
Standard Molar Entropy (gas)S°(g)ValueJ/(mol·K)G4 Theory (Statistical Mechanics)
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)ValuekJ/molCalculated from ΔfH° and S°
Heat Capacity (liquid, 298.15 K)Cp(l)ValueJ/(mol·K)DSC
Enthalpy of VaporizationΔvapH°ValuekJ/molKnudsen Effusion
Calculation of Gibbs Free Energy and Entropy

The standard Gibbs free energy of formation (ΔfG°) is the ultimate indicator of thermodynamic stability and is calculated from the standard enthalpy of formation (ΔfH°) and the standard absolute entropy (S°)[9][21][25][28].

The standard absolute entropy (S°) is obtained from the frequency calculation in the computational protocol. It is derived from the vibrational, rotational, and translational partition functions using statistical mechanics[27].

The Gibbs free energy of formation is then calculated as:

ΔfG° = ΔfH° - T * (S°_molecule - ΣS°_elements)

where ΣS°_elements is the sum of the standard absolute entropies of the constituent elements in their standard states.

Uncertainty Analysis

A statement of uncertainty is critical for the data to be useful. All experimental results should be reported with an uncertainty budget that considers both Type A (statistical) and Type B (systematic) uncertainties, following established guidelines such as those from NIST[7]. For computational results, the uncertainty is typically estimated based on the known average deviation of the method for a large test set of molecules (e.g., the G4 theory has an average absolute deviation of 0.83 kcal/mol or ~3.5 kJ/mol)[23].

References

  • ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018. [Link]

  • "New Knudsen effusion apparatus with simultaneous gravimetric and quartz crystal microbalance mass loss detection," ResearchGate. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of Functional Polymers from 5-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Monomer

5-Methylhex-5-enoic acid is an unsaturated carboxylic acid featuring a terminal double bond and a carboxylic acid group, making it a highly versatile monomer for polymer synthesis.[1][2] The presence of these two distinct functional groups opens avenues for creating polymers with tailored properties, suitable for a wide range of applications from drug delivery to advanced materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential synthetic routes for polymerizing this compound, drawing upon established polymerization methodologies for structurally related monomers.

The strategic importance of this monomer lies in its dual functionality. The vinyl group allows for addition polymerization, creating a stable carbon-carbon backbone, while the pendant carboxylic acid group provides a site for post-polymerization modification, such as drug conjugation, or can be leveraged to influence polymer solubility and other physicochemical properties. This guide will explore two primary, scientifically-grounded strategies for the polymerization of this compound: direct vinyl polymerization of the carboxylic acid monomer and a two-step approach involving the synthesis and subsequent ring-opening polymerization of the corresponding δ-lactone.

Strategic Approaches to Polymerization

The unique chemical structure of this compound suggests two main pathways for its polymerization. The choice between these methods will largely depend on the desired polymer architecture and final application.

  • Strategy 1: Direct Free-Radical Polymerization. This is the most direct approach, utilizing the vinyl group of the monomer. Free-radical polymerization is a robust and widely used technique for producing polymers from vinyl monomers.[3] This method is advantageous for its simplicity and tolerance to a variety of functional groups.

  • Strategy 2: Ring-Opening Polymerization (ROP) via a Lactone Intermediate. This strategy involves the initial conversion of this compound to its corresponding δ-lactone, α-methylene-δ-valerolactone. This cyclic monomer can then undergo ring-opening polymerization to yield a polyester. ROP offers excellent control over polymer molecular weight and architecture, and the resulting polyester backbone introduces biodegradability, a desirable feature for many biomedical applications.[4][5][6]

The following sections will provide detailed theoretical discussions and experimental protocols for each of these strategies.

Strategy 1: Direct Vinyl Polymerization of this compound

Theoretical Basis and Mechanistic Insight

Free-radical vinyl polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.[3]

  • Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate initial free radicals. These highly reactive species then attack the carbon-carbon double bond of the this compound monomer, creating a new radical species.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.

  • Termination: The polymerization process is terminated when two growing polymer chains react with each other, either through combination (coupling) or disproportionation.[3]

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be employed to achieve better control over molecular weight distribution and to synthesize block copolymers.[7][8]

Experimental Protocol: Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 5.0 g of this compound and 0.05 g of AIBN in 20 mL of anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Allow the reaction to proceed for 24 hours under a nitrogen atmosphere with constant stirring.

  • Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 200 mL of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.

Table 1: Experimental Parameters for Free-Radical Polymerization

ParameterValue
Monomer Concentration2.0 M
Initiator (AIBN) Concentration12 mM
Reaction Temperature70°C
Reaction Time24 hours
SolventDMF
Precipitation Non-solventMethanol
Visualization of the Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep1 Dissolve Monomer & Initiator in DMF prep2 Degas via Freeze-Pump-Thaw Cycles prep1->prep2 react1 Heat to 70°C under Nitrogen prep2->react1 react2 Stir for 24 hours react1->react2 iso1 Precipitate in Cold Methanol react2->iso1 iso2 Filter and Wash Polymer iso1->iso2 iso3 Dry under Vacuum iso2->iso3

Caption: Workflow for the free-radical polymerization of this compound.

Strategy 2: Ring-Opening Polymerization of a Lactone Intermediate

Theoretical Basis and Mechanistic Insight

This approach involves two key steps: the synthesis of the cyclic monomer (lactone) and its subsequent polymerization.

  • Lactonization: this compound can be cyclized to form α-methylene-δ-valerolactone. This intramolecular esterification is typically acid-catalyzed.

  • Ring-Opening Polymerization (ROP): The resulting lactone can be polymerized via several mechanisms, including anionic, cationic, or coordination-insertion polymerization. Organocatalysts are often preferred for their mild reaction conditions and biocompatibility.[5] The polymerization proceeds by nucleophilic attack on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a polyester chain. This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6]

Experimental Protocols

Protocol 4.2.1: Synthesis of α-Methylene-δ-valerolactone

Materials:

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 g of this compound and 0.5 g of p-toluenesulfonic acid in 100 mL of toluene.

  • Lactonization: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. Purify the crude lactone by vacuum distillation.

Protocol 4.2.2: Ring-Opening Polymerization of α-Methylene-δ-valerolactone

Materials:

  • α-Methylene-δ-valerolactone (monomer)

  • Benzyl alcohol (initiator)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (organocatalyst)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Reaction Setup: In a glovebox, add 2.0 g of α-methylene-δ-valerolactone, 0.02 g of benzyl alcohol, and 0.03 g of TBD to a vial containing 5 mL of anhydrous toluene.

  • Polymerization: Stir the reaction mixture at room temperature for 2 hours.

  • Polymer Isolation: Quench the reaction by adding a few drops of benzoic acid. Precipitate the polymer in cold methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 40°C.

Table 2: Experimental Parameters for Ring-Opening Polymerization

ParameterValue
Monomer:Initiator:Catalyst Ratio100:1:1.5
Reaction TemperatureRoom Temperature
Reaction Time2 hours
SolventToluene
Precipitation Non-solventMethanol
Visualization of the ROP Workflow

G cluster_lactonization Step 1: Lactonization cluster_rop Step 2: Ring-Opening Polymerization lact1 Reflux this compound with Catalyst in Toluene lact2 Collect Water in Dean-Stark Trap lact1->lact2 lact3 Purify Lactone via Vacuum Distillation lact2->lact3 rop1 Combine Lactone, Initiator, and Catalyst in Toluene lact3->rop1 Lactone Monomer rop2 Stir at Room Temperature rop1->rop2 rop3 Precipitate, Filter, and Dry Polymer rop2->rop3

Caption: Two-step workflow for the synthesis of polyesters via ROP.

Characterization of the Resulting Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, thermal properties, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the polymer.

Conclusion and Future Perspectives

This application note has detailed two viable and robust strategies for the synthesis of polymers from this compound. The choice of polymerization technique will ultimately be dictated by the desired polymer properties and the intended application. Direct vinyl polymerization offers a straightforward route to polymers with a stable carbon backbone and pendant carboxylic acid groups, ideal for applications requiring post-polymerization modification. The ring-opening polymerization of the corresponding lactone provides access to biodegradable polyesters with well-controlled molecular weights.

Future research in this area could focus on exploring controlled radical polymerization techniques to synthesize well-defined block copolymers, and on investigating the biocompatibility and degradability of the resulting polymers for their potential use in drug delivery systems and other biomedical applications.

References

  • Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester.
  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts.
  • Ring opening copolymerization of δ-valerolactone with 2-methyl-1,3-dioxane-4-one towards poly(3-hydroxypropionate-co-5-hydroxyvaler
  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry.
  • Radical polymerisation of vinyl-based monomers and schematic...
  • This compound | CymitQuimica. CymitQuimica.
  • Synthesis of Degradable Monomers for Ring-Opening Metathesis Polymerization. University of Southern Mississippi.
  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing.
  • RAFT Polymerization of Vinyl Esters: Synthesis and Applic
  • Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases.
  • This compound | C7H12O2 | CID 549600. PubChem.
  • This compound | CAS No- 55170-74-6 | Simson Pharma Limited. Simson Pharma Limited.
  • Free Radical Vinyl Polymeriz
  • Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society.

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The Untapped Potential of 5-Methylhex-5-enoic Acid in Natural Product Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territories in Synthesis

In the vast and intricate world of natural product synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and novelty. While a plethora of chiral building blocks and complex synthons have been extensively studied and applied, a comprehensive review of the scientific literature reveals a notable gap: the application of 5-methylhex-5-enoic acid in the total synthesis of natural products remains an underexplored domain. Despite its straightforward structure and potential for versatile chemical transformations, specific instances of its incorporation into the framework of a complex natural product are not readily found in peer-reviewed publications.

This document, therefore, deviates from a conventional application note detailing established protocols. Instead, it aims to serve as a forward-looking guide for researchers and synthetic chemists by:

  • Characterizing this compound as a potential building block.

  • Proposing potential synthetic applications based on the reactivity of its functional groups.

  • Drawing parallels with structurally similar compounds that have found utility in the synthesis of bioactive molecules.

  • Providing foundational protocols for the synthesis and handling of this compound, thereby equipping researchers to explore its synthetic potential.

We hope this analysis will stimulate new research avenues and inspire the chemical community to unlock the latent capabilities of this simple yet promising molecule in the quest for novel synthetic routes to nature's complex architectures.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of a starting material's properties is paramount for its effective use in synthesis. This compound is a branched-chain fatty acid with the molecular formula C₇H₁₂O₂.[1]

PropertyValueSource
Molecular Weight 128.17 g/mol [1]
CAS Number 55170-74-6[1]
Appearance Not specified, likely a liquid or low-melting solid-
Solubility Expected to be soluble in organic solvents-
  • ¹H NMR: Resonances for the vinyl protons of the isobutenyl group, the methyl protons, the aliphatic chain protons, and a characteristic broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals for the carbonyl carbon of the carboxylic acid, the sp² carbons of the double bond, and the sp³ carbons of the aliphatic chain and methyl groups.

  • IR Spectroscopy: A strong, broad absorption for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch of the carbonyl group, and characteristic peaks for C=C and C-H stretches.

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Potential Synthetic Transformations and Applications

The synthetic utility of this compound lies in the reactivity of its two key functional groups: the terminal double bond and the carboxylic acid. These functionalities open the door to a variety of transformations that could be strategically employed in the synthesis of natural products.

Diagram of Potential Synthetic Pathways

G A This compound B Lactonization A->B Intramolecular D Oxidative Cleavage A->D Ozonolysis, etc. F Epoxidation A->F m-CPBA, etc. H Amide Coupling A->H With Amines J Reduction of Carboxylic Acid A->J LiAlH4, etc. C Halolactonization B->C With Halogen E Keto-acid D->E G Diol F->G Ring Opening I Amide H->I K Primary Alcohol J->K

Caption: Potential synthetic transformations of this compound.

Reactions Involving the Double Bond
  • Lactonization: The double bond can participate in intramolecular cyclization reactions. For instance, halolactonization, a powerful method for constructing cyclic ethers, could be employed. Treatment with an electrophilic halogen source (e.g., I₂, Br₂) would likely lead to the formation of a γ-lactone bearing a halogenated methyl group on a tetrahydrofuran ring, a common motif in natural products.

  • Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods (e.g., KMnO₄, OsO₄/NaIO₄) would cleave the double bond to yield a keto-acid, specifically 5-oxo-5-methylhexanoic acid. This transformation provides a bifunctional molecule with orthogonal reactivity that can be further elaborated.

  • Epoxidation and Diol Formation: Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide. Subsequent acid- or base-catalyzed ring-opening can provide a diol, introducing further stereocenters.

Reactions of the Carboxylic Acid
  • Amide Coupling: The carboxylic acid moiety can be readily converted to amides using standard coupling reagents (e.g., DCC, EDC). This is a fundamental transformation in the synthesis of alkaloids and peptide-containing natural products.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) would provide 5-methylhex-5-en-1-ol. This alcohol can then be used in a variety of other synthetic manipulations, such as etherification or conversion to a leaving group for substitution reactions.

Parallels with Structurally Similar Synthons in Natural Product Synthesis

While this compound itself is not prominently featured, other unsaturated carboxylic acids and their derivatives are staples in natural product synthesis. For instance, the synthesis of various pheromones often employs unsaturated fatty acids as key building blocks.[2] The strategies used to manipulate the double bonds and carboxylic acid functionalities in these syntheses could be directly applicable to this compound.

Furthermore, the synthesis of hex-5-ynoic acid, a versatile synthon for biologically active metabolites like prostaglandins and leukotrienes, has been achieved from the related hex-5-enoic acid through a bromination-dehydrobromination sequence.[3] This highlights how simple modifications of a readily available scaffold can lead to valuable synthetic intermediates.

Foundational Experimental Protocols

The following protocols provide a starting point for researchers wishing to synthesize and utilize this compound.

Protocol 1: Synthesis of 5-Methyl-5-hexen-2-one (A Related Ketone)

While not the carboxylic acid, the synthesis of the corresponding ketone, 5-methyl-5-hexen-2-one, is well-documented and provides insight into the introduction of the 5-methylhex-5-enyl moiety.[4] A common method involves the alkylation of an acetoacetic ester with methallyl chloride, followed by decarboxylation.

Workflow for the Synthesis of 5-Methyl-5-hexen-2-one

G Start Acetoacetic Ester + Methallyl Chloride Step1 Alkylation (Base, e.g., K2CO3) Start->Step1 Intermediate Alkylated Acetoacetic Ester Intermediate Step1->Intermediate Step2 Hydrolysis and Decarboxylation (e.g., aq. NaOH, then H3O+) Intermediate->Step2 Product 5-Methyl-5-hexen-2-one Step2->Product

Caption: General workflow for the synthesis of 5-methyl-5-hexen-2-one.

Detailed Steps (Adapted from established procedures for similar reactions):

  • Alkylation: To a stirred solution of ethyl acetoacetate and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol), add methallyl chloride dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Treat the crude alkylated intermediate with an aqueous base (e.g., sodium hydroxide) and heat to induce hydrolysis and decarboxylation.

  • Acidification and Extraction: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify the product by distillation or column chromatography.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Conclusion and Future Outlook

This compound represents a largely untapped resource for the synthetic chemist. Its simple structure, coupled with the presence of two versatile functional groups, suggests a broad range of potential applications in the construction of complex molecular architectures. While its use in natural product synthesis has not been explicitly documented, the principles of retrosynthetic analysis and the wealth of known chemical transformations provide a solid foundation for its future exploration. It is our hope that this prospective analysis will catalyze further research into the synthetic utility of this promising, yet overlooked, building block.

References

  • Nicole. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. Retrieved from [Link]

  • Starostin, E. K., Lapitskaya, M. A., Ignatenko, A. V., Pivnitsky, K. K., & Nikishin, G. I. (2000). Practical synthesis of hex-5-ynoic acid from cyclohexanone. Russian Chemical Bulletin, 49(1), 81–84. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Larsson, M. C., et al. (n.d.). Identification and Synthesis of Putative Pheromone Components of the Threatened Salt Marsh Bagworm Moth, Whittleia retiella (Lepidoptera: Psychidae). DiVA portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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5-Methylhex-5-enoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Unsaturated Carboxylic Acid

5-Methylhex-5-enoic acid, a structurally distinct C7 carboxylic acid, has emerged as a valuable and versatile building block in the arsenal of synthetic organic chemists. Its unique molecular architecture, featuring a terminal 1,1-disubstituted alkene and a carboxylic acid functionality, offers a rich playground for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use in key synthetic strategies. The strategic placement of the double bond and the carboxylic acid allows for the construction of diverse molecular scaffolds, ranging from complex lactones to functionalized carbocycles and polymers, making it a molecule of significant interest to researchers in materials science and drug development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 55170-74-6
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents, moderately soluble in water

Safety and Handling: this compound is known to be an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in Lactone Synthesis via Iodolactonization

The synthesis of lactones, cyclic esters, is a cornerstone of natural product synthesis and medicinal chemistry.[2] Iodolactonization is a powerful and reliable method for the construction of these motifs from unsaturated carboxylic acids.[3] The reaction proceeds through an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the carboxylate.

Mechanistic Rationale

The iodolactonization of this compound is expected to proceed via a 5-exo-tet cyclization, following Baldwin's rules, to yield a γ-lactone. The reaction is initiated by the formation of an iodonium ion intermediate from the alkene. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in an anti-fashion. This stereospecific attack leads to the formation of a five-membered lactone ring with a newly introduced iodine atom.

Iodolactonization_Mechanism start This compound iodonium Iodonium Ion Intermediate start->iodonium Electrophilic Addition reagents + I₂ + NaHCO₃ lactone γ-Iodolactone Product iodonium->lactone 5-exo-tet Cyclization attack Intramolecular Nucleophilic Attack

Fig. 1: Iodolactonization of this compound.
Protocol: Synthesis of 5-(Iodomethyl)-5-methyl-dihydrofuran-2(3H)-one

This protocol is a representative procedure adapted from established methods for the iodolactonization of γ,δ-unsaturated carboxylic acids.[4]

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 7.8 mmol) in 20 mL of a 0.5 M aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of iodine (2.4 g, 9.4 mmol) in 30 mL of diethyl ether.

  • Add the iodine solution dropwise to the stirred aqueous solution of the carboxylate over 30 minutes. The reaction mixture will gradually become lighter in color.

  • After the addition is complete, continue stirring at 0 °C for an additional 2 hours, then allow the reaction to warm to room temperature and stir for another 4 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution until the color of iodine is no longer visible.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude iodolactone.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-(iodomethyl)-5-methyl-dihydrofuran-2(3H)-one.

Application in Carbocycle Synthesis via Radical Cyclization

Radical cyclizations are powerful tools for the formation of C-C bonds and the construction of cyclic systems, often with high levels of stereocontrol. The 5-hexenyl radical cyclization is a particularly well-studied and reliable transformation, typically favoring a 5-exo-trig cyclization to form a five-membered ring.[1]

Mechanistic Rationale

The radical cyclization of a derivative of this compound would involve the generation of a radical at a position that allows for intramolecular addition to the double bond. For instance, conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester) followed by photolysis or thermal decomposition in the presence of a radical initiator and a hydrogen atom donor would generate a primary radical that can cyclize. The presence of the gem-dimethyl group on the double bond is expected to favor the 5-exo cyclization pathway, leading to a substituted cyclopentane ring.

Radical_Cyclization_Workflow start This compound activation Activation of Carboxylic Acid start->activation radical_precursor Radical Precursor (e.g., Barton Ester) activation->radical_precursor radical_generation Radical Generation (Initiator, Light/Heat) radical_precursor->radical_generation cyclization 5-exo-trig Cyclization radical_generation->cyclization product Cyclopentane Derivative cyclization->product

Fig. 2: General workflow for radical cyclization.
Protocol: Synthesis of a Substituted Cyclopentane Derivative

This protocol is a representative procedure for a tin-free radical cyclization, adapted from established methods.

Materials:

  • This compound derivative (e.g., N-acyloxyphthalimide)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Schlenk flask

  • Reflux condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound derivative (1.0 mmol), tris(trimethylsilyl)silane (1.2 mmol), and a catalytic amount of AIBN (0.1 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentane derivative.

This compound as a Monomer in Polymer Synthesis

The presence of a polymerizable double bond and a functional carboxylic acid group makes this compound an attractive monomer for the synthesis of functional polymers. The carboxylic acid moiety can be preserved or modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties for applications in drug delivery, coatings, and specialty materials.[5][6]

Synthetic Strategy: Free Radical Polymerization

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. The polymerization of this compound can be initiated by thermal or photochemical decomposition of a radical initiator. The resulting polymer will have a polyethylene backbone with pendant carboxylic acid groups.

Polymerization_Scheme monomer This compound polymerization Free Radical Polymerization (Heat or Light) monomer->polymerization initiator Radical Initiator (e.g., AIBN) initiator->polymerization polymer Functional Polymer with Pendant -COOH groups polymerization->polymer modification Post-polymerization Modification polymer->modification functional_polymer Tailored Functional Polymer modification->functional_polymer

Fig. 3: Polymerization of this compound.
Protocol: Synthesis of Poly(this compound)

This is a general protocol for the free radical polymerization of an unsaturated carboxylic acid.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve this compound (5.0 g, 39 mmol) and AIBN (0.064 g, 0.39 mmol) in anhydrous DMF (20 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen) and heat the solution to 70 °C with stirring.

  • Maintain the reaction at 70 °C for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Applications in Fragrance and Pharmaceutical Synthesis

The structural motifs accessible from this compound are relevant to the fragrance and pharmaceutical industries. Lactones derived from this building block may possess interesting olfactory properties.[7] Furthermore, derivatives of this compound are key intermediates in the synthesis of pharmaceutically active compounds. A notable example is its connection to the synthesis of Pregabalin, an anticonvulsant and anxiolytic drug. The aminomethyl derivative, 3-(aminomethyl)-5-methylhex-5-enoic acid, is a direct precursor in some synthetic routes to Pregabalin analogues.[8]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique structure allows for facile access to a variety of important molecular scaffolds, including lactones, carbocycles, and functional polymers. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers seeking to exploit the synthetic potential of this remarkable molecule. As the demand for novel and complex molecules in drug discovery, materials science, and other areas of chemical research continues to grow, the importance of versatile building blocks like this compound is certain to increase.

References

  • Google Patents. US20050214250A1 - Method of preparing carboxylic acid functionalized polymers.
  • Wikipedia. Iodolactonization. [Link]

  • Chemistry Notes. Iodolactonization: Mechanism, examples, useful application. [Link]

  • ResearchGate. Synthesis of functional polymers by post-polymerization modification. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Radical cyclization. [Link]

  • PubMed Central (PMC). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. [Link]

  • MDPI. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]

  • SCIRP. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. [Link]

  • ResearchGate. Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective. [Link]

  • Google Patents. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • PubMed. Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • White Rose Research Online. Enzymatic synthesis of unsaturated polyesters: functionalization and reversibility of the aza-Michael addition of pendants. [Link]

  • PubMed. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. [Link]

  • PubMed Central (PMC). Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. [Link]

  • Organic Syntheses. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. [Link]

  • Société Chimique de France. Radical cyclization. [Link]

  • ResearchGate. Protolactonization of 5‐Methyl‐4‐hexenoic acid. [Link]

  • ResearchGate. Iodolactonization of 4-Pentenoic Acid. [Link]

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Application Note: Derivatization of 5-Methylhex-5-enoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

5-Methylhex-5-enoic acid, a branched-chain unsaturated carboxylic acid, is an important intermediate in various chemical syntheses.[1] Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas chromatography (GC), coupled with mass spectrometry (MS), is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, direct GC analysis of carboxylic acids like this compound is fraught with challenges.[2]

The presence of the carboxylic acid functional group leads to high polarity and the ability to form strong intermolecular hydrogen bonds.[3] These characteristics result in:

  • Low Volatility: Requiring high injector and oven temperatures, which can lead to thermal degradation of the analyte.

  • Poor Peak Shape: Strong interactions with active sites (residual silanols) on the GC column and liner cause severe peak tailing, compromising resolution and quantification accuracy.[2]

  • Analyte Adsorption: Irreversible adsorption can lead to poor sensitivity and inaccurate results.

To overcome these issues, a derivatization step is essential.[4] Derivatization is the chemical modification of the analyte to produce a new compound with properties that are more amenable to GC analysis.[5] The primary goal is to replace the active hydrogen of the carboxyl group with a non-polar group, thereby increasing volatility and thermal stability while eliminating hydrogen bonding capabilities.[3][6] This application note provides detailed protocols for two robust derivatization methods: silylation and esterification.

Derivatization Strategy: A Comparative Overview

The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For this compound, the most common and effective strategies are silylation and esterification (specifically, methylation).[3]

FeatureSilylation (TMS Derivative)Esterification (Methyl Ester)
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) catalystMethanol with an acid catalyst (e.g., H₂SO₄, BF₃, HCl)
Reaction Forms a trimethylsilyl (TMS) ester.Forms a methyl ester via Fischer Esterification.[7]
Conditions Mild; typically 60-80°C for 30-60 min.[6]Can range from room temperature overnight to reflux for 10-90 min.[8][9]
Advantages - Very reactive and versatile.[10] - Byproducts are volatile and typically do not interfere. - Excellent for creating thermally stable derivatives.[11]- Reagents are inexpensive and readily available.[8] - Methyl esters are stable and well-characterized. - Robust and high-yielding reaction.
Disadvantages - Reagents and derivatives are highly sensitive to moisture.[5] - Reagents are more expensive.- Requires removal of the acid catalyst. - Can be slower than silylation.[8] - Water is a byproduct, which can shift the equilibrium.[12]

Both methods effectively enhance the volatility and improve the chromatographic behavior of this compound. Silylation is often faster and performed under milder conditions, while esterification is more cost-effective for high-throughput applications.

Experimental Workflow and Chemical Pathways

A successful analysis follows a structured workflow, from sample preparation to data interpretation. The derivatization step is a critical part of this process.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (in anhydrous solvent) Deriv Add Derivatization Reagent (e.g., BSTFA or MeOH/H+) Sample->Deriv React Heat Reaction Vial (e.g., 70°C for 30 min) Deriv->React Inject Inject Derivatized Sample React->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Chrom Chromatogram Generation MS->Chrom Spec Mass Spectrum Analysis Chrom->Spec Quant Quantification Spec->Quant

Caption: General experimental workflow for GC-MS analysis.

Below are the chemical diagrams illustrating the two primary derivatization reactions for this compound.

Caption: Silylation of this compound with BSTFA.

Caption: Acid-catalyzed esterification of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is ideal for rapid and efficient conversion to the trimethylsilyl (TMS) ester. The presence of moisture must be strictly avoided as it can deactivate the reagent and hydrolyze the product.[5]

Materials and Reagents:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven set to 70°C

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous solvent (e.g., pyridine) to dissolve the dried sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be in molar excess to ensure complete reaction.[5]

  • Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds to ensure it is homogenous.

  • Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes.[6]

  • Cooling and Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Methyl Esterification using Sulfuric Acid/Methanol

This classic Fischer esterification method is robust and cost-effective. It is particularly suitable for batch processing of multiple samples.[7][8]

Materials and Reagents:

  • This compound standard or sample

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined screw caps and larger glass test tubes

  • Microsyringes/Pipettes

  • Heating block or water bath set to 65°C

  • Vortex mixer

Procedure:

  • Reagent Preparation: Prepare a 5% (v/v) solution of sulfuric acid in methanol. In a fume hood, slowly add 0.5 mL of concentrated H₂SO₄ to 9.5 mL of anhydrous methanol while cooling the mixture in an ice bath. Caution: This is a highly exothermic reaction.

  • Sample Preparation: Place approximately 1 mg of the this compound sample into a glass test tube.

  • Derivatization: Add 2 mL of the 5% H₂SO₄ in methanol solution to the test tube.

  • Reaction & Incubation: Cap the tube tightly and heat at 65°C for 1 hour with occasional mixing. A study on very long-chain fatty acids found that 10 minutes was sufficient for a similar method, but a longer time ensures completion for this specific analyte.[8]

  • Cooling and Neutralization: Allow the tube to cool to room temperature. Add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Washing: Carefully add 1 mL of saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ gas will be evolved. Mix gently at first, then vortex. Allow the layers to separate.

  • Sample Collection: Transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Oven Program - Initial Temp: 60°C, hold for 2 min - Ramp: 10°C/min to 280°C - Hold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Data Interpretation and Expected Results

Successful derivatization is confirmed by the appearance of a sharp, symmetrical peak in the GC chromatogram at a retention time corresponding to the derivatized analyte. The mass spectrum provides definitive structural confirmation.

  • Molecular Weight: this compound (C₇H₁₂O₂) = 128.17 g/mol .[1]

  • Methyl Ester Derivative (C₈H₁₄O₂): The molecular weight increases to 142.20 g/mol . The mass spectrum should show a molecular ion (M⁺) peak at m/z 142.

  • TMS Ester Derivative (C₁₀H₂₀O₂Si): The molecular weight increases to 200.35 g/mol . The mass spectrum should show a molecular ion (M⁺) peak at m/z 200. A prominent fragment ion at m/z 185 (M-15, loss of a methyl group) is also expected. The spectrum will be characterized by strong peaks at m/z 73 and 75, which are indicative of the trimethylsilyl group.[6]

Conclusion

Direct GC analysis of this compound is impractical due to its polarity and low volatility. Both silylation with BSTFA and acid-catalyzed esterification are highly effective derivatization strategies that produce volatile, thermally stable derivatives with excellent chromatographic properties. Silylation offers a rapid, single-step protocol, while esterification provides a highly robust and cost-effective alternative. The choice between these methods will depend on laboratory resources, sample throughput requirements, and matrix complexity. By following the detailed protocols provided in this application note, researchers can achieve reliable and accurate quantification of this compound for a wide range of scientific applications.

References

  • Drozd, J. (1981). Chemical Derivatization in Gas Chromatography. Elsevier Scientific Publishing Company. [Link to related concepts: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdnk3y4DYZEH7pgtu30oFrTVlzJ6YydVNZSLKVGz2eLjn7e8s8dsSvYGZCjRTrDcVj8EgzOYAwApLrRa6AEom9-IEBq29W4UJabNWd1nOJF_SkE1Fwgt6ScpyHWAS9RQ2G9CBsKD8B42xhnY1-jSI2xtDqS1psbTkGnOEOhloT-OorLgQ82ItorGVA78I9aBZEWrO7LmC54haWimC95PUTPKD8FZ2BTlgM4X_kG5PuY9D8Y-wyoMQ=]
  • Thio, A. P., Kornet, M. J., Ali, K., & Tompkins, D. H. (1986). Preparation of Amides of Carboxylic Acid Herbicides for Gas Chromatographic Analysis. Analytical Letters, 19(13-14), 1421-1429. [Link]

  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549600, this compound. Retrieved from PubChem. [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Marrero-Delange, D., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 125-131. [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from ResearchGate. [Link]

Sources

Application Notes & Protocols: The Pivotal Role of Chemoenzymatic Resolution in the Synthesis of Pregabalin Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Pregabalin Synthesis

(S)-Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a crucial pharmaceutical agent for treating epilepsy, neuropathic pain, and generalized anxiety disorder.[1] As a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), its therapeutic efficacy is confined to the (S)-enantiomer, rendering stereoselective synthesis a critical challenge in its manufacturing.[2] Early synthetic routes often relied on classical resolution of late-stage intermediates or racemic pregabalin itself, processes that were frequently inefficient and resulted in lower overall yields.[3][4]

Modern pharmaceutical manufacturing increasingly prioritizes efficiency, sustainability, and cost-effectiveness. This has driven the development of advanced synthetic strategies, with chemoenzymatic processes emerging as a superior alternative.[4][5] This guide provides an in-depth exploration of a highly efficient chemoenzymatic route that establishes the critical stereocenter early in the synthesis. We will focus on the enzymatic kinetic resolution of a key diester intermediate, a cornerstone of contemporary industrial pregabalin production. While various precursors are documented, our focus will be on the resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (rac-CNDE), a versatile and widely used starting point. It is important to note that compounds such as 3-(aminomethyl)-5-methylhex-5-enoic acid are considered impurities rather than synthetic precursors in established manufacturing routes.[6]

Core Principle: Early-Stage Stereocontrol via Enzymatic Kinetic Resolution

The logic behind this chemoenzymatic approach is to resolve a racemic mixture at an early stage, thereby avoiding the waste of reagents and energy associated with processing an unwanted enantiomer through multiple subsequent steps. The strategy hinges on the use of a hydrolase enzyme, typically a lipase, which exhibits high enantioselectivity.[2][5]

The process begins with the synthesis of a racemic diester, rac-CNDE. This substrate is then exposed to a lipase. The enzyme selectively catalyzes the hydrolysis of one ester group on the (S)-enantiomer of CNDE, converting it into the corresponding monoacid, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA).[1][4] The (R)-enantiomer of CNDE remains largely unreacted.

This enzymatic transformation is the pivotal step, creating a mixture of an acid ((S)-CCMA) and an ester ((R)-CNDE), which are easily separable due to their different chemical properties. The desired (S)-CCMA is then carried forward to become pregabalin, while the undesired (R)-CNDE can be racemized and recycled back into the process, dramatically improving the overall process efficiency and atom economy.[4]

Workflow of Chemoenzymatic Pregabalin Synthesis

G cluster_0 Upstream Synthesis cluster_1 Core Biocatalytic Step cluster_2 Downstream & Recycling Isovaleraldehyde Isovaleraldehyde rac-CNDE rac-CNDE Isovaleraldehyde->rac-CNDE Knoevenagel-Michael Condensation Resolution Resolution rac-CNDE->Resolution Lipase-mediated Hydrolysis (S)-CCMA (S)-CCMA Resolution->(S)-CCMA Desired Product (R)-CNDE (R)-CNDE Resolution->(R)-CNDE Unreacted Decarboxylation Decarboxylation (S)-CCMA->Decarboxylation Reduction Racemization Racemization (R)-CNDE->Racemization Base-catalyzed (S)-Pregabalin (S)-Pregabalin Decarboxylation->(S)-Pregabalin Reduction Racemization->rac-CNDE G Start Start Setup 1. Prepare Reaction Mixture in Reactor Start->Setup Reaction 2. Initiate Reaction (Stirring, Temp Control) Setup->Reaction pH_Control 3. Maintain pH at 7.0 with NaOH Titration Reaction->pH_Control Monitoring 4. Sample & Analyze by Chiral GC pH_Control->Monitoring Throughout Reaction Check Conversion ~50%? Monitoring->Check Check->Reaction No Stop 5. Quench Reaction Check->Stop Yes Separation 6. Separate Phases & Isolate Products Stop->Separation End End Separation->End

Sources

Application Notes and Protocols for the Use of 5-Methylhex-5-enoic Acid in the Development of Novel Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Biodegradable Polymers

The proliferation of plastic waste has catalyzed a paradigm shift in polymer science, with a heightened focus on the development of sustainable and biodegradable materials. Aliphatic polyesters have emerged as a prominent class of biodegradable polymers, offering a potential solution to mitigate the environmental burden of conventional plastics.[1] The biodegradability of these polymers is primarily attributed to the presence of hydrolytically susceptible ester linkages in their backbone, which can be cleaved by microbial enzymes.[2] The chemical structure of the constituent monomers plays a pivotal role in determining the physicochemical properties and degradation kinetics of the resulting polyester.[3] This application note explores the potential of a novel, unsaturated carboxylic acid, 5-methylhex-5-enoic acid, as a versatile building block for the synthesis of new biodegradable polymers with tunable properties.

This compound, with its terminal double bond and a methyl branch, presents unique opportunities for polymer design. The unsaturation offers a site for post-polymerization modification, allowing for the introduction of various functionalities or for cross-linking to enhance mechanical properties. The methyl group is anticipated to influence the polymer's crystallinity, hydrophobicity, and ultimately, its degradation profile, akin to the role of the methyl group in polylactic acid (PLA).[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and characterization of innovative biodegradable polyesters.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing effective polymerization strategies.

PropertyValueReference
CAS Number 55170-74-6[5]
Molecular Formula C7H12O2[5]
Molecular Weight 128.17 g/mol [5]
Appearance Colorless to pale yellow liquidGeneral knowledge
Solubility Soluble in organic solvents, moderate in waterGeneral knowledge

Proposed Polymerization Strategies for this compound

Two primary polymerization pathways are proposed for the synthesis of biodegradable polyesters from this compound: Ring-Opening Polymerization (ROP) of its corresponding lactone and Direct Polycondensation .

Strategy 1: Ring-Opening Polymerization (ROP) of 5-Methyl-δ-valerolactone

ROP is a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow polydispersity.[6] This approach involves a two-step process: the synthesis of the cyclic monomer (lactone) followed by its polymerization.

The synthesis of the lactone monomer, 5-methyl-δ-valerolactone, from this compound is a critical prerequisite for ROP. This can be achieved through a two-step reaction involving the hydration of the double bond to form the corresponding hydroxy acid, followed by intramolecular cyclization (lactonization).

Protocol 1: Synthesis of 5-Hydroxy-5-methylhexanoic Acid

This protocol is adapted from standard acid-catalyzed hydration methods for alkenes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of this compound in 100 mL of a 1:1 mixture of water and acetone.

  • Acid Catalysis: Slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous solution three times with 50 mL of ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-hydroxy-5-methylhexanoic acid.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Lactonization of 5-Hydroxy-5-methylhexanoic Acid

This protocol is based on general acid-catalyzed lactonization procedures.[8]

  • Reaction Setup: Dissolve the purified 5-hydroxy-5-methylhexanoic acid (5 g) in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Azeotropic Distillation: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is typically complete within 3-5 hours.

  • Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting 5-methyl-δ-valerolactone by vacuum distillation.

Diagram 1: Synthesis of 5-Methyl-δ-valerolactone

Monomer This compound Step1 Acid-Catalyzed Hydration Monomer->Step1 HydroxyAcid 5-Hydroxy-5-methylhexanoic Acid Step1->HydroxyAcid Step2 Lactonization (p-TSA, Toluene, Reflux) HydroxyAcid->Step2 Lactone 5-Methyl-δ-valerolactone Step2->Lactone

Caption: Synthetic route from this compound to 5-methyl-δ-valerolactone.

The ROP of the synthesized lactone can be initiated by various catalysts to produce the corresponding polyester. Organocatalysts are often preferred to avoid metal contamination in the final polymer, which is particularly important for biomedical applications.[6]

Protocol 3: Organocatalyzed Ring-Opening Polymerization

This protocol is adapted from established procedures for the ROP of substituted δ-valerolactones.[9]

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified 5-methyl-δ-valerolactone (2 g). Add a suitable initiator, such as benzyl alcohol (e.g., at a monomer-to-initiator ratio of 100:1).

  • Catalyst Addition: Add an organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (e.g., 1 mol% relative to the monomer).

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60-100 °C) for a specified time (e.g., 2-24 hours). The reaction can be performed in bulk or in a dry solvent like toluene.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of benzoic acid. Dissolve the viscous product in a minimal amount of dichloromethane and precipitate the polymer by adding it dropwise to cold methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Diagram 2: Ring-Opening Polymerization Workflow

Start Start Prep Prepare Monomer & Initiator Start->Prep Catalyst Add Organocatalyst (e.g., TBD) Prep->Catalyst Polymerize Polymerization (Heat, Inert Atmosphere) Catalyst->Polymerize Terminate Terminate Reaction (Benzoic Acid) Polymerize->Terminate Precipitate Precipitate Polymer (Cold Methanol) Terminate->Precipitate Dry Dry Polymer (Vacuum) Precipitate->Dry End End Dry->End

Caption: Workflow for the ring-opening polymerization of 5-methyl-δ-valerolactone.

Strategy 2: Direct Polycondensation of this compound with a Diol

Direct polycondensation is a more straightforward approach that avoids the synthesis of a cyclic monomer. This method involves the reaction of the carboxylic acid with a diol at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction towards high molecular weight polymer formation.[8]

Protocol 4: Melt Polycondensation

This protocol is a general procedure for polyester synthesis via melt polycondensation.[10]

  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and a suitable diol (e.g., 1,4-butanediol).

  • Catalyst Addition: Add a catalyst such as titanium (IV) isopropoxide or tin(II) 2-ethylhexanoate (e.g., 0.1 mol%).

  • First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to 150-180 °C for 2-4 hours to facilitate the initial esterification and removal of water.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C and apply a vacuum (e.g., <1 mmHg) for another 4-8 hours to remove the remaining water and increase the polymer's molecular weight. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting polymer can be removed and, if necessary, purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Diagram 3: Polycondensation Reaction Scheme

Monomer1 This compound Plus + Monomer1->Plus Monomer2 Diol (e.g., 1,4-Butanediol) Plus->Monomer2 Reaction Polycondensation (Catalyst, Heat, Vacuum) Monomer2->Reaction Polymer Unsaturated Polyester Reaction->Polymer Byproduct + nH₂O Polymer->Byproduct

Caption: General scheme for the polycondensation of this compound with a diol.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships and predict their performance as biodegradable materials.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer, determines the comonomer composition in copolymers, and assesses end-group functionality.[11]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[12]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[11]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.[11]

Protocols for Biodegradability Assessment

The biodegradability of the newly synthesized polymers should be evaluated using standardized testing methods.

Protocol 5: Aerobic Biodegradation in Soil

This protocol is based on the guidelines of ASTM D5988 and ISO 17556.[4][13]

  • Sample Preparation: Prepare thin films or powders of the polymer.

  • Soil Incubation: Mix a known amount of the polymer with a standard soil composition in a controlled environment (e.g., a respirometer).

  • Monitoring CO₂ Evolution: Measure the amount of carbon dioxide evolved over time. The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced from the sample to its theoretical maximum.

  • Data Analysis: Plot the percentage of biodegradation as a function of time.

Protocol 6: Hydrolytic Degradation Study

This protocol assesses the abiotic degradation of the polymer.

  • Sample Preparation: Prepare pre-weighed polymer films of uniform dimensions.

  • Incubation: Immerse the films in phosphate-buffered saline (PBS) at pH 7.4 and 37 °C.

  • Analysis: At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum to a constant weight.

  • Characterization: Monitor the changes in weight loss, molecular weight (by GPC), and surface morphology (by Scanning Electron Microscopy - SEM).

Expected Properties and Applications

The unique structure of this compound is expected to impart specific properties to the resulting polyesters. The pendant methyl group may decrease crystallinity and increase hydrophobicity, potentially leading to a slower, more controlled degradation rate.[14][15] The presence of the double bond allows for further functionalization, which could be exploited for drug conjugation in biomedical applications or for creating cross-linked networks to enhance mechanical strength for applications in packaging and agriculture. The biodegradability of these novel polymers makes them attractive candidates for use in transient medical implants, controlled drug delivery systems, and environmentally friendly packaging materials.

Conclusion

This compound represents a promising new monomer for the development of advanced biodegradable polymers. The synthetic strategies and characterization protocols detailed in this application note provide a robust framework for researchers to explore the potential of this versatile building block. By leveraging the principles of polymer chemistry and adapting established methodologies, novel biodegradable polyesters with tailored properties can be designed and synthesized, contributing to the advancement of sustainable materials science.

References

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  • Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PubMed Central. [Link]

  • Future of Carboxylic Acid in Biodegradable Polymer Production. Patsnap Eureka. [Link]

  • Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments. MDPI. [Link]

  • How to Test Biodegradability of Polymers in the Lab. Patsnap Eureka. [Link]

  • β-METHYL-δ-VALEROLACTONE. Organic Syntheses Procedure. [Link]

  • Standards - Biodeg. Biodegradable Plastics Association. [Link]

  • Substituted aromatic polyesters: Degradation studies. RIT Digital Institutional Repository. [Link]

  • Ring-Opening (co)Polymerization of Six-Membered Substituted δ-Valerolactones with Alkali Metal Alkoxides. ResearchGate. [Link]

  • Polyester biodegradability: importance and potential for optimisation. UvA-DARE (Digital Academic Repository). [Link]

  • Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers. Green Chemistry (RSC Publishing). [Link]

  • Characterization of Biodegradable Polymers for Porous Structure: Further Steps toward Sustainable Plastics. MDPI. [Link]

  • Understanding Condensation Polymers: Polyesters & Biopolyesters. Online Learning College. [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. [Link]

  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • Effect of chemical structure on biodegradability of polyester and polyalkylene glycol base oils. ResearchGate. [Link]

  • High-throughput experimentation for discovery of biodegradable polyesters. PNAS. [Link]

  • This compound | C7H12O2 | CID 549600. PubChem. [Link]

  • Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. RSC Publishing. [Link]

  • Methods of Analyses for Biodegradable Polymers: A Review. OUCI. [Link]

  • Scheme 1. The ring-opening polymerization of δ-valerolactone and... ResearchGate. [Link]

  • Substituted aromatic polyesters: Degradation studies. RIT Digital Institutional Repository. [Link]

  • Polymerization of unsaturated fatty acids.
  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. ResearchGate. [Link]

  • Hyperbranched Polyesters by Polycondensation of Fatty Acid-based ABn-type Monomers. ResearchGate. [Link]

  • The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. MDPI. [Link]

  • Polyester biodegradability: importance and potential for optimisation. RSC Publishing. [Link]

  • Polymerization of unsaturated fatty acids.
  • Biodegradation of unsaturated poly(ester-amide)s and their hydrogels. PubMed. [Link]

  • methyl 5-hydroxy-5-methyl-3-oxohexanoate. ChemSrc. [Link]

  • 5-Hydroxy-5-methylhexanoic acid | C7H14O3 | CID 18462863. PubChem. [Link]

  • Surfactant-Free Peroxidase-Mediated Enzymatic Polymerization of a Biorenewable Butyrolactone Monomer via a Green Approach: Synthesis of Sustainable Biobased Latexes. ACS Applied Polymer Materials. [Link]

  • Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization. ResearchGate. [Link]

  • Polymerization of fatty acids.
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. [Link]

  • Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. [Link]

  • Chemical Reactivity. MSU chemistry. [Link]

  • Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering. [Link]

  • Unprecedented Biodegradable Cellulose-Derived Polyesters with Pendant Citronellol Moieties: From Monomer Synthesis to Enzymatic Degradation. MDPI. [Link]

  • Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing. [Link]

  • β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. PubMed Central. [Link]

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Sources

Application Notes & Protocols: Strategic Use of 5-Methylhex-5-enoic Acid in the Synthesis of Pheromones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Pheromone Synthesis

The intricate world of chemical ecology relies heavily on the precise synthesis of insect pheromones for research and pest management applications. These syntheses often require chiral, branched-chain building blocks that can be elaborated into complex target molecules. 5-Methylhex-5-enoic acid, an unsaturated carboxylic acid, represents a versatile yet underexplored C7 synthon.[1][2] Its structure, featuring a terminal double bond and a carboxylic acid functionality, offers multiple reactive handles for strategic carbon-carbon bond formation and functional group interconversion.

While not a conventional starting material in documented pheromone syntheses, its structural motif is closely related to key components of aggregation and sex pheromones found in various beetle species, such as those from the Dendroctonus and Ips genera.[3][4] This document provides a detailed, forward-thinking guide for researchers on how this compound can be strategically employed in the synthesis of pheromones, with a focus on a hypothetical, yet chemically robust, pathway to (±)-Sulcatol (6-methylhept-5-en-2-ol), a known aggregation pheromone component.[5][6][7]

Strategic Analysis: A Multi-Step Approach to (±)-Sulcatol

The core challenge in transforming this compound into (±)-Sulcatol is the addition of a single carbon to the carboxylic acid terminus to form a methyl ketone, followed by reduction. The proposed synthetic pathway is designed to be logical, efficient, and grounded in well-established organic transformations.

G A This compound B 5-Methylhex-5-enoyl Chloride A->B  SOCl₂ or (COCl)₂ C Weinreb Amide B->C  HN(OMe)Me·HCl, Pyridine D 6-Methylhept-5-en-2-one C->D  MeMgBr or MeLi E (±)-Sulcatol D->E  NaBH₄, MeOH

Caption: Proposed synthetic pathway from this compound to (±)-Sulcatol.

Part 1: Synthesis of the Key Ketone Intermediate

The initial phase of the synthesis focuses on converting the carboxylic acid into a methyl ketone. A direct reaction with an organolithium reagent would be inefficient, leading to over-addition. Therefore, a more controlled approach via a Weinreb amide is proposed. This intermediate is known for its ability to react with organometallic reagents to cleanly afford ketones.

Protocol 1.1: Formation of 5-Methylhex-5-enoyl Chloride

Rationale: The conversion of the carboxylic acid to an acid chloride activates the carbonyl group for subsequent nucleophilic substitution by the N,O-dimethylhydroxylamine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 5-methylhex-5-enoyl chloride is typically used immediately in the next step without further purification.

Protocol 1.2: Synthesis of the Weinreb Amide

Rationale: The highly reactive acid chloride is readily converted to a stable N-methoxy-N-methylamide (Weinreb amide). This intermediate prevents over-addition of the organometallic reagent in the subsequent step.

Materials:

  • Crude 5-methylhex-5-enoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried flask under argon, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add pyridine (2.2 eq). Stir for 10 minutes.

  • Dissolve the crude 5-methylhex-5-enoyl chloride from Protocol 1.1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Protocol 1.3: Grignard Addition to Form 6-Methylhept-5-en-2-one

Rationale: The Weinreb amide is treated with a Grignard reagent (methylmagnesium bromide) to form the desired methyl ketone. The tetrahedral intermediate formed is stable at low temperatures and collapses to the ketone upon acidic workup, preventing a second addition.

Materials:

  • Purified Weinreb amide

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting 6-methylhept-5-en-2-one can be purified by column chromatography if necessary.

Part 2: Reduction to (±)-Sulcatol and Future Directions

The final step is the straightforward reduction of the ketone to the secondary alcohol, yielding the target pheromone.

Protocol 2.1: Sodium Borohydride Reduction

Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, providing the desired alcohol without affecting the alkene.[8][9]

Materials:

  • 6-Methylhept-5-en-2-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve 6-methylhept-5-en-2-one (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (0.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour.

  • Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the methanol via rotary evaporation.

  • Extract the remaining aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude (±)-Sulcatol.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure pheromone.

Alternative Synthetic Strategies: The Horner-Wadsworth-Emmons Approach

An alternative and powerful strategy for C-C bond formation in pheromone synthesis is the Horner-Wadsworth-Emmons (HWE) reaction.[10][11][12] This approach could also be adapted for the use of this compound.

HWE_Pathway cluster_0 Preparation of Aldehyde cluster_1 HWE Reaction A This compound B 5-Methylhex-5-en-1-ol A->B  LiAlH₄ or BH₃·THF C 5-Methylhex-5-enal B->C  PCC or Swern Oxidation E Alkene Intermediate C->E  HWE Olefination D Phosphonate Reagent D->E F Target Pheromone Analogue E->F  Further Modification (e.g., Reduction)

Sources

Application Notes and Protocols: 13C-Labeled 5-Methylhex-5-enoic Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling a Novel Branched-Chain Fatty Acid's Metabolic Journey

Metabolic tracing, a powerful methodology that utilizes stable, non-radioactive isotopes, offers a dynamic view of how cells source, process, and allocate nutrients.[1][2] By introducing a substrate labeled with a heavy isotope like Carbon-13 (¹³C), researchers can track the journey of its atoms through intricate metabolic networks.[1][2] This approach moves beyond static snapshots of metabolite concentrations to reveal the activities of metabolic pathways.[3][4]

This guide focuses on a unique and lesser-studied molecule: 5-methylhex-5-enoic acid. As a branched-chain fatty acid (BCFA), its metabolic fate is of significant interest. BCFAs are increasingly recognized for their roles in energy metabolism, cellular signaling, and their association with various metabolic diseases.[5][6][7] The introduction of a ¹³C label into this compound provides a precision tool to investigate its uptake, catabolism, and potential incorporation into more complex lipids.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework, from the foundational principles of stable isotope tracing to detailed, field-tested protocols for experimental execution and data analysis.

The Scientific Foundation: Why Trace this compound?

This compound is a medium-chain fatty acid.[8] Its structure, featuring a methyl branch, suggests potential links to branched-chain amino acid (BCAA) metabolism, a critical nexus in cellular energy and nutrient sensing.[5][6][7] Dysregulation of BCAA and fatty acid metabolism is implicated in conditions such as insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[6][7] By tracing the metabolic journey of ¹³C-labeled this compound, researchers can address fundamental questions:

  • Oxidative Fate: Is this BCFA primarily used as a fuel source through mitochondrial β-oxidation? Tracing the ¹³C label into intermediates of the tricarboxylic acid (TCA) cycle can elucidate its contribution to cellular energy production.[9]

  • Anabolic Contributions: Are the carbon atoms from this compound incorporated into other biomolecules? This could include elongation to form longer fatty acids or integration into complex lipids like phospholipids and triglycerides.

  • Pathway Crosstalk: Does the metabolism of this BCFA intersect with other key metabolic pathways, such as BCAA catabolism or glucose metabolism?

Stable isotope tracing with analytical techniques like mass spectrometry allows for the detection and quantification of metabolites that have incorporated the ¹³C label, providing a dynamic picture of these metabolic processes.[10][11]

Experimental Design: A Roadmap to Successful Tracing Studies

A well-designed tracing experiment is crucial for generating robust and interpretable data. The following workflow provides a high-level overview of the key stages involved.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis A Cell Culture & Acclimation C Isotope Labeling Time Course A->C Introduce Cells B Tracer Preparation (¹³C-5-methylhex-5-enoic acid) B->C Introduce Tracer D Metabolic Quenching C->D Stop Reactions E Metabolite Extraction D->E Collect Samples F LC-MS or GC-MS Analysis E->F Prepare for MS G Data Processing & Interpretation F->G Acquire Data

Caption: High-level experimental workflow for metabolic tracing.

Key Considerations for Experimental Design:
  • Cell Model Selection: The choice of cell line or primary cells should be guided by the biological question. For instance, hepatocytes might be used to study liver metabolism, while adipocytes would be relevant for investigating fat storage.

  • Tracer Concentration: The concentration of ¹³C-labeled this compound should be optimized to ensure sufficient labeling of downstream metabolites without inducing toxicity or altering normal metabolism.

  • Labeling Duration: The time course of labeling is critical. Short time points (minutes to a few hours) are suitable for studying rapid metabolic processes like entry into the TCA cycle.[4] Longer time points (several hours to days) may be necessary to observe the incorporation of the label into complex lipids or other larger biomolecules.[4]

  • Control Groups: Appropriate controls are essential for data interpretation. These should include:

    • Unlabeled Control: Cells grown in the absence of the ¹³C tracer to establish the natural abundance of isotopes.

    • Vehicle Control: Cells treated with the vehicle used to dissolve the fatty acid tracer.

Protocols: From Cell Culture to Mass Spectrometry

The following sections provide detailed protocols for conducting a metabolic tracing experiment with ¹³C-labeled this compound.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling adherent cells in culture.

Materials:

  • Adherent cells of interest

  • Appropriate cell culture medium and supplements

  • ¹³C-labeled this compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile PBS and cell culture flasks/plates

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Preparation:

    • Prepare a stock solution of ¹³C-labeled this compound conjugated to fatty acid-free BSA. This improves solubility and cellular uptake.

    • The final concentration of the tracer in the culture medium should be determined based on preliminary optimization experiments.

  • Labeling:

    • When cells reach the desired confluency, remove the existing medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed culture medium containing the ¹³C-labeled tracer.

    • Incubate the cells for the desired time points.

Protocol 2: Metabolite Extraction

Rapid and effective quenching of metabolism is crucial to prevent artifactual changes in metabolite levels.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • At the end of the labeling period, place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl.

  • Extraction:

    • Add ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Analytical Methodologies: Detecting the ¹³C Label

Mass spectrometry is the primary analytical technique for metabolic tracing studies due to its sensitivity and ability to resolve isotopologues.[4][12] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[10][11][13]

GC-MS for Fatty Acid Analysis

GC-MS is particularly well-suited for the analysis of fatty acids.[13][14] However, fatty acids require derivatization to increase their volatility for gas chromatography.[13] A common method is the conversion to fatty acid methyl esters (FAMEs).[13]

Table 1: Comparison of Analytical Platforms

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Separation Principle Separation based on boiling point and column interactionSeparation based on polarity and column chemistry
Derivatization Often necessary for polar molecules like fatty acids[13]Generally not required
Typical Analytes Fatty acids (as FAMEs), sterols, some amino acidsAmino acids, organic acids, nucleotides, complex lipids
Strengths Excellent chromatographic resolution, established librariesHigh versatility, suitable for polar and non-polar compounds
LC-MS for Broader Metabolite Profiling

LC-MS is a versatile technique that can analyze a wider range of metabolites without the need for derivatization.[1][10][11] This makes it ideal for simultaneously measuring the labeling of various metabolite classes, including organic acids, amino acids, and nucleotides.[10][11]

Data Analysis and Interpretation

The output of a tracing experiment is a series of mass spectra that show the distribution of mass isotopologues for each detected metabolite.[15]

G cluster_data_flow Data Analysis Pipeline A Raw MS Data B Peak Picking & Integration A->B Identify Peaks C Isotopologue Distribution Extraction B->C Quantify Isotopologues D Natural Abundance Correction C->D Remove Natural ¹³C E Fractional Contribution Calculation D->E Calculate % Labeling F Pathway Visualization & Flux Modeling E->F Biological Interpretation

Sources

Troubleshooting & Optimization

Common impurities in 5-methylhex-5-enoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylhex-5-enoic Acid Synthesis

A Guide to Troubleshooting Common Impurities and Optimizing Purification

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs): General Purification

This section addresses broad issues that can arise regardless of the specific synthetic route employed.

Question 1: I have my crude reaction mixture. What is the most robust, first-pass purification strategy for isolating this compound?

Answer: For most crude mixtures containing a carboxylic acid, an acid-base liquid-liquid extraction is the most powerful initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.

  • The Principle: Your desired product, this compound, will react with a mild aqueous base (like sodium bicarbonate, NaHCO₃) to form its corresponding sodium carboxylate salt.[1][2] This salt is highly soluble in the aqueous phase. In contrast, neutral organic impurities, such as unreacted starting materials (e.g., aldehydes, alkyl halides) or byproducts (e.g., triphenylphosphine oxide), will remain in the organic phase.[3]

  • Why it Works: The conversion to a salt dramatically changes the solubility of your target compound, allowing for a clean phase separation. After separating the layers, the aqueous phase containing the carboxylate salt can be re-acidified (e.g., with dilute HCl), which protonates the salt, causing the pure carboxylic acid to precipitate or be extracted back into a fresh organic solvent.[3]

Question 2: My this compound is streaking badly during silica gel TLC and column chromatography. What's causing this and how can I fix it?

Answer: This is a classic problem when working with carboxylic acids on standard silica gel.

  • The Cause: Silica gel is slightly acidic. The polar carboxylic acid group of your molecule interacts very strongly with the polar silica surface. This strong interaction, coupled with potential partial deprotonation on the silica surface, leads to slow, uneven movement up the plate or column, resulting in significant "streaking" or "tailing."[1]

  • The Solution: To ensure your compound remains fully protonated and moves as a compact band, you must acidify your mobile phase (eluent). Adding a small amount, typically 0.5-1%, of a volatile acid like acetic acid or formic acid to your solvent system is highly effective.[1] This acidic modifier suppresses the deprotonation of your carboxylic acid, leading to sharper spots on a TLC plate and better peak shape during column chromatography.

Question 3: I'm trying to purify my product by recrystallization, but it keeps separating as an oil ("oiling out") instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (in the context of that specific solvent system).[4] This is often caused by the solution being too concentrated or being cooled too quickly.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly.[4][5]

  • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on a non-conductive surface (like a cork ring), and only then move it to an ice bath. Rapid cooling encourages precipitation over crystallization.[6]

  • Scratch or Seed: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a single, tiny "seed crystal" of the pure compound can initiate crystallization.[5]

Troubleshooting Impurities from Specific Synthetic Routes

The impurities you encounter are directly linked to the chemistry you employ. Here, we address two common synthetic strategies.

Scenario A: Synthesis via Wittig Reaction

The Wittig reaction is an excellent method for forming the carbon-carbon double bond in this compound, often by reacting a suitable phosphonium ylide with a keto-ester followed by hydrolysis.[7][8]

Question 4: My main impurity after a Wittig synthesis is triphenylphosphine oxide (TPPO). It's co-eluting with my product and is difficult to remove. What are my options?

Answer: The removal of the highly stable byproduct triphenylphosphine oxide (TPPO) is the primary challenge of the Wittig reaction.[9] While chromatography is an option, it is often inefficient. Precipitation via metal salt complexation is a superior, scalable, and chromatography-free method.

  • Expert Insight: TPPO is a Lewis base and will form insoluble complexes with certain Lewis acidic metal salts. This property can be exploited for its removal. A highly effective method involves precipitation with calcium bromide (CaBr₂).[10][11]

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Alternative Methods for TPPO Removal:

Method Description Advantages Disadvantages
Precipitation with ZnCl₂ Forms an insoluble PPh₃O-Zn complex in ethanol.[12][13] Effective and straightforward. Requires solvent exchange to ethanol.
Crystallization TPPO is poorly soluble in non-polar solvents like hexanes or cold diethyl ether.[12][13] Simple, chromatography-free. May not be effective for high concentrations of TPPO; can trap product.

| Column Chromatography | Can separate TPPO, but often requires specific conditions. | Can provide high purity if optimized. | Can be tedious, high solvent consumption, may co-elute with product. |

Scenario B: Synthesis via Grignard Reaction

A common and effective route involves the reaction of a suitable Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid.[14][15]

Question 5: I synthesized my product using a Grignard reaction with CO₂. What are the expected impurities and how do I remove them?

Answer: The primary impurities stem from the high reactivity of the Grignard reagent.

  • Unreacted Starting Halide: The alkyl or vinyl halide used to generate the Grignard reagent may persist.

  • Dimeric (Wurtz-type) Byproduct: The Grignard reagent can react with the starting halide to form a dimer.

  • Byproducts from Reaction with Air/Moisture: Grignard reagents are extremely sensitive to moisture and oxygen. Exposure will quench the reagent, forming alkanes or alcohols.

The Solution: Fortunately, all of these common impurities are neutral organic compounds . Therefore, the acid-base extraction protocol described in Question 1 is the ideal method for their removal. The desired this compound will be selectively extracted into the aqueous basic layer, leaving the neutral impurities behind in the organic layer.

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Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Liquid-Liquid Extraction

This protocol is designed for the removal of neutral and basic impurities from your crude carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[1]

  • Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that evolves during neutralization.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (steps 2-4) with a fresh portion of NaHCO₃ solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). Your purified carboxylic acid should precipitate as a solid or an oil.

  • Final Extraction/Filtration: If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry. If it separates as an oil, extract it back into a fresh portion of an organic solvent (e.g., diethyl ether), dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[1]

Protocol 2: Removal of TPPO by Precipitation with CaBr₂ [11]

This protocol is a highly effective, chromatography-free method for removing triphenylphosphine oxide.

  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in an ethereal solvent (e.g., THF, 2-MeTHF) or toluene.

  • Addition of Salt: Add solid, anhydrous calcium bromide (CaBr₂) to the solution. Use approximately 2 molar equivalents relative to the amount of TPPO present.

  • Precipitation: Stir the resulting suspension at room temperature for 1-2 hours. A white precipitate of the [CaBr₂-TPPO] complex will form.

  • Filtration: Filter the mixture through a pad of Celite® or a standard filter paper to remove the insoluble complex.

  • Workup: The filtrate, now largely free of TPPO, contains your desired carboxylic acid. This solution can be carried forward for further purification, such as the acid-base extraction described in Protocol 1.

References

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? [Online Forum]. Available at: [Link]

  • Organic Process Research & Development. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Available at: [Link]

  • Organic Process Research & Development. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. ACS Publications. Available at: [Link]

  • Organic Process Research & Development. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. ACS Publications. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Available at: [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Available at: [Link]

  • YouTube. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Available at: [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Available at: [Link]

  • Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available at: [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? [Online Forum]. Available at: [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Available at: [Link]

  • Energy & Fuels. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • ChemBK. (2024). 5-Methylhex-4-enoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? [Online Forum]. Available at: [Link]

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Simon Fraser University. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-hex-3-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methylhex-1-ene on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). 5-Methylhex-2-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2021). Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). MDPI. Available at: [Link]

  • ResearchGate. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [PDF]. Available at: [Link]

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Technical Support Center: Stereoselective Synthesis of 5-Methylhex-5-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 5-methylhex-5-enoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable structural motif. The content is structured in a question-and-answer and troubleshooting format to directly address specific experimental issues.

Introduction

This compound is an unsaturated carboxylic acid featuring a terminal trisubstituted alkene.[1][2] Its derivatives are important building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The primary challenge in their synthesis lies in controlling the stereochemistry, particularly when chiral centers are introduced, and efficiently constructing the sterically hindered C5-C6 double bond. This guide provides field-proven insights and detailed protocols to overcome these hurdles.

FAQ 1: Strategic Planning & Retrosynthesis

Question: I need to synthesize a chiral derivative of this compound. What are the most viable synthetic strategies to consider for achieving high stereoselectivity?

Answer: Choosing the correct synthetic strategy is critical and depends on the desired stereocenter's location. The two most logical points for introducing stereochemistry are at C4 or by modifying the carboxyl group. Below is a decision workflow to guide your approach.

G cluster_0 cluster_1 Retrosynthetic Analysis cluster_2 Forward Synthesis Strategy (Option A) cluster_3 Forward Synthesis Strategy (Option B) start Target: Chiral this compound Derivative disconnection Identify Key Bond Disconnections start->disconnection c4_chiral Option A: Introduce Chirality at C4 disconnection->c4_chiral Via Conjugate Addition c_other Option B: Other Positions (e.g., α- to carbonyl) disconnection->c_other Via Enolate Alkylation conj_add Asymmetric Conjugate Addition of an Organometallic Reagent to an α,β-Unsaturated Ester c4_chiral->conj_add protect Protect Carboxylic Acid (e.g., as t-butyl ester) c_other->protect olefination Construct Trisubstituted Alkene (Cross-Metathesis or Wittig/HWE) conj_add->olefination deprotection Final Deprotection/ Ester Hydrolysis olefination->deprotection end_product Final Product deprotection->end_product alkylation Diastereoselective Alkylation using a Chiral Auxiliary protect->alkylation final_steps Alkene Formation & Deprotection alkylation->final_steps final_steps->end_product

Figure 1. Decision workflow for synthetic strategy.

Key Strategic Considerations:

  • Asymmetric Conjugate Addition: This is a powerful method for setting a stereocenter at C4. The reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] Using a chiral catalyst or a chiral auxiliary ensures that one enantiomer of the product is formed preferentially.[5] The resulting saturated ester can then be advanced to the final product.

  • Cross-Metathesis: To form the 5-methyl-5-enoic acid moiety, a cross-metathesis reaction between a terminal alkene (e.g., a C4-chiral pent-1-ene derivative) and 2-methyl-2-butene is often effective.[6] The choice of a modern, sterically tolerant ruthenium catalyst is crucial for success.[7][8]

  • Enolate Alkylation: For introducing chirality at the α-position (C2), a common strategy involves the alkylation of an enolate derived from a protected hexanoic acid derivative. Using a chiral base or a substrate-controlled approach with a chiral auxiliary can achieve high diastereoselectivity.[9]

Troubleshooting Guide 1: Stereocontrol in C-C Bond Formation

Problem: My copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester gives low enantiomeric excess (ee) and poor diastereoselectivity.

Causality and Solution: Low stereoselectivity in conjugate additions often stems from several factors: a non-optimal chiral ligand, competing 1,2-addition, or poor chelation control.[3][4] The reaction of the intermediate metal enolate can also lead to side products if not properly managed.[10]

Troubleshooting Steps:

  • Ligand and Catalyst Screening: The choice of the chiral ligand is paramount. Phosphoramidites and ferrocene-based ligands have shown excellent results in copper-catalyzed conjugate additions.[10] It is essential to screen a panel of ligands to find the optimal match for your specific substrate.

  • Solvent and Temperature Optimization: Ethereal solvents like diethyl ether or toluene are common. Lowering the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C) often enhances stereoselectivity by favoring the transition state leading to the major enantiomer.[10]

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or titrated. Old or poor-quality Grignard reagents can contain magnesium salts that interfere with the catalytic cycle.

Optimized Protocol: Asymmetric Conjugate Addition

  • In a flame-dried, argon-purged flask, dissolve the copper catalyst (e.g., Cu(OTf)₂) (3.0 mol%) and the chiral ligand (e.g., a phosphoramidite ligand L6) (6.0 mol%) in anhydrous toluene.[10]

  • Cool the solution to the optimized temperature (e.g., -40 °C).

  • Add the α,β-unsaturated ester substrate (1.0 equiv) to the catalyst mixture.

  • Slowly add the Grignard reagent (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature.

  • Stir the reaction for the required time (monitor by TLC or LC-MS) until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterCondition ACondition B (Optimized)Expected Outcome
Ligand Simple Chiral PhosphinePhosphoramidite L6[10]Increased enantioselectivity.
Temperature 0 °C-40 °CHigher ee and dr.
Solvent THFTolueneImproved catalyst performance.

Troubleshooting Guide 2: Olefination for the Trisubstituted Alkene

Problem: My Grubbs-catalyzed cross-metathesis reaction to form the trisubstituted alkene is inefficient, resulting in significant amounts of the homodimerized starting material and low yield of the desired product.

Causality and Solution: Cross-metathesis involving sterically hindered, trisubstituted alkenes is challenging.[8] First-generation Grubbs catalysts are often ineffective.[11] Success hinges on using a more active, second or third-generation catalyst and optimizing reaction conditions to favor the cross-product over homodimers.

Key Factors for Optimization:

  • Catalyst Choice: For sterically demanding olefins, catalysts with bulkier N-heterocyclic carbene (NHC) ligands (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more effective as they promote the formation of the productive metallacyclobutane intermediate.[7][8] For particularly hindered systems, specialized catalysts may be required.[7]

  • Substrate Stoichiometry: Using a large excess of one of the alkene partners can drive the equilibrium towards the desired cross-metathesis product.[12] However, this is only practical if one of the reagents is inexpensive and easily removable.

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homodimerization pathway relative to the cross-metathesis pathway.[11]

  • Temperature: While many metathesis reactions run at room temperature, hindered substrates may require heating (e.g., 40-80 °C in toluene or dichloroethane) to improve catalyst turnover and reaction rates.[6]

G cluster_0 Cross-Metathesis Troubleshooting start Low Yield of Cross-Product q1 Is the catalyst appropriate for hindered alkenes? start->q1 ans1_no No: Using Grubbs I or similar q1->ans1_no [Problem] ans1_yes Yes: Using Grubbs II or Hoveyda-Grubbs II q1->ans1_yes [Good Practice] sol1 Action: Switch to a more active, sterically tolerant catalyst (e.g., Grubbs II, M721). [3] ans1_no->sol1 q2 Are reaction conditions optimized? ans1_yes->q2 sol1->q2 ans2_no No: Standard temp, 1:1 stoichiometry q2->ans2_no [Problem] sol2 Action: 1. Increase temperature (40-80°C). 2. Use excess of one alkene (2-5 equiv). 3. Consider lower concentration. [18] ans2_no->sol2 end_product Improved Yield of Cross-Product sol2->end_product

Figure 2. Troubleshooting logic for cross-metathesis.

Troubleshooting Guide 3: Protecting Group Management

Question: I am performing a reaction involving an organometallic reagent, but the acidic proton of the carboxylic acid is causing side reactions. Which protecting group should I use, and what are the best conditions for its removal?

Answer: The acidic proton of a carboxylic acid is incompatible with a wide range of nucleophilic and basic reagents, making protection essential.[13][14] The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[15]

Comparison of Common Carboxylic Acid Protecting Groups:

Protecting GroupIntroduction MethodStabilityCleavage ConditionsConsiderations
Methyl/Ethyl Ester Fischer esterification (Acid, ROH)[16]; Alkyl halide + Cs₂CO₃[14]Base (mild), Acid (strong)Saponification (NaOH, LiOH); Strong AcidSaponification can be harsh for base-sensitive molecules.
t-Butyl Ester Isobutylene, cat. H₂SO₄Base, HydrogenationStrong Acid (TFA, HCl)[14]Excellent for base-catalyzed reactions; acid-labile.
Benzyl Ester Benzyl bromide, BaseAcid, BaseHydrogenolysis (H₂, Pd/C)[13]Orthogonal to acid/base cleavage; incompatible with reducible groups (alkenes, alkynes).
Silyl Ester (e.g., TBDMS) Silyl chloride, ImidazoleMild aqueous conditionsFluoride source (TBAF); Mild aqueous acid[13]Very labile; generally not robust enough for multi-step synthesis.
dM-Dim Ester nBuLi, THF; then substrate[17]Acid, Base, HydrogenationOxidative (NaIO₄), then K₂CO₃[17]Offers excellent orthogonality for complex syntheses.

Recommended Protocol: t-Butyl Ester Protection

  • Protection: Dissolve the carboxylic acid (1.0 equiv) in dichloromethane (DCM). Add a catalytic amount of concentrated H₂SO₄. Cool the solution to 0 °C and bubble isobutylene gas through the mixture until the starting material is consumed (monitor by TLC). Quench with saturated NaHCO₃ solution, separate the layers, and purify.

  • Deprotection: Dissolve the t-butyl ester in DCM. Add an excess of trifluoroacetic acid (TFA) (5-10 equiv). Stir at room temperature for 1-4 hours. Remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid.

FAQ 2: Purification and Analysis of Chiral Products

Question: I have synthesized my chiral this compound derivative. How can I purify the enantiomers and accurately determine the enantiomeric excess (ee)?

Answer: Purification and analysis are critical steps to validate the success of your stereoselective synthesis.

1. Purification and Resolution:

  • Diastereomers: If your synthesis produced a mixture of diastereomers (e.g., from an enolate alkylation with a chiral auxiliary), they can often be separated by standard flash column chromatography on silica gel due to their different physical properties.[18]

  • Enantiomers: Separating enantiomers requires a chiral environment.

    • Preparative Chiral HPLC: This is the most direct and common method for separating enantiomers on a laboratory scale. It uses a chiral stationary phase (CSP) to selectively retain one enantiomer longer than the other.[19]

    • Resolution via Diastereomeric Salts: This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (e.g., brucine, (R)-1-phenylethylamine).[18] The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization. Subsequent acidification regenerates the separated, enantiomerically enriched carboxylic acids.

2. Determination of Enantiomeric Excess (ee):

Determining the ratio of enantiomers is essential. Optical rotation alone is often insufficient and can be misleading.[20]

  • Chiral HPLC/GC: This is the gold standard for determining ee.[19] An analytical column with a suitable chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the ee.

  • NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the original ee.[21]

Protocol: ee Determination via Chiral HPLC

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in the mobile phase.

  • Method Development: Screen various chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phases (typically mixtures of hexane and isopropanol) to achieve baseline separation of the enantiomer peaks.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers.

  • Calculation: Use the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. ACS Publications. [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
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  • Enantioselective α-alkylation of unsaturated carboxylic acids using a chiral lithium amide. ResearchGate. [Link]

  • Ene–yne cross-metathesis with ruthenium carbene catalysts. Beilstein Journals. [Link]

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Side reactions of 5-methylhex-5-enoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylhex-5-enoic Acid

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are working with this versatile δ,ε-unsaturated carboxylic acid. While its structure holds significant potential for synthetic transformations, particularly intramolecular cyclization, its reactivity under acidic conditions can lead to a variety of side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the acid-catalyzed treatment of this compound. Each answer delves into the mechanistic cause of the issue and provides actionable solutions.

Q1: My reaction yielded a complex mixture of products instead of the expected δ-lactone. What is happening and how can I improve selectivity?

A1: The formation of a complex product mixture is a common issue stemming from the sensitive nature of the carbocation intermediate formed during the reaction. The primary reaction involves protonation of the alkene, followed by intramolecular attack of the carboxylic acid. However, several competing pathways exist.

Root Cause Analysis:

  • Expected Pathway (Lactonization): Under acidic conditions, the terminal double bond is protonated. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen substituents (C6), generating a more stable tertiary carbocation at C5.[1][2][3] The carboxylic acid's carbonyl oxygen then acts as an intramolecular nucleophile, attacking this carbocation to form a six-membered ring. Subsequent deprotonation yields the desired product, 6,6-dimethyltetrahydro-2H-pyran-2-one (a δ-lactone).[4]

  • Side Reaction 1: Intermolecular Polymerization: If the concentration of the starting material is too high, the carbocation intermediate can be attacked by the double bond of another this compound molecule instead of its own carboxyl group. This initiates a chain reaction, leading to the formation of oligomers or a high-molecular-weight polymer, often observed as a viscous or intractable residue.[5]

  • Side Reaction 2: Double Bond Isomerization: The acidic conditions can facilitate reversible protonation/deprotonation sequences, leading to the migration of the double bond. This can form isomers such as 5-methylhex-4-enoic acid. Cyclization of this isomer would lead to a different lactone, a five-membered γ-lactone, further complicating the product mixture.

Solutions & Protocol Adjustments:

  • Employ High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction must be run at a low concentration (typically 0.01-0.05 M). This is the most critical parameter for improving selectivity. A slow addition of the substrate to the acidic solution using a syringe pump can also be highly effective.

  • Control Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can reduce the rate of side reactions, which may have higher activation energies than the desired lactonization.

  • Select an Appropriate Acid Catalyst: While strong mineral acids like H₂SO₄ are effective, they can also promote charring and polymerization. Consider using a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Lanthanide triflates have been shown to be efficient catalysts for intramolecular hydroalkoxylation/cyclization reactions.[6][7]

Q2: I'm observing a significant amount of a high molecular weight, viscous, or solid material in my reaction flask. How can I prevent this?

A2: The formation of a viscous or solid residue is a clear indication of intermolecular polymerization.[5] As explained in Q1, this occurs when the carbocation intermediate of one molecule reacts with the alkene of another.

Root Cause Analysis:

This side reaction is highly dependent on the concentration of the substrate. At higher concentrations, the probability of intermolecular collisions far exceeds the probability of the molecule's own carboxyl group arranging into the correct conformation for intramolecular attack.

Solutions & Protocol Adjustments:

  • Drastically Reduce Concentration: The primary solution is to run the reaction under high-dilution conditions (≤ 0.01 M).

  • Slow Addition Protocol: Use a syringe pump to add a solution of this compound to a stirred solution of the acid catalyst over several hours. This maintains a very low instantaneous concentration of the substrate, effectively suppressing the intermolecular pathway.

  • Solvent Choice: Use a non-coordinating, inert solvent. Dichloromethane or toluene are common choices.

Experimental Workflow & Decision Logic

The following diagram illustrates a troubleshooting workflow for optimizing the lactonization of this compound.

troubleshooting_workflow start Start: Acid-Catalyzed Reaction of this compound check_outcome Analyze Reaction Outcome (TLC, GC-MS, NMR) start->check_outcome good_yield High Yield of Desired Lactone? check_outcome->good_yield Clean Reaction complex_mixture Complex Mixture / Low Yield check_outcome->complex_mixture Multiple Products polymer Polymer / Insoluble Material check_outcome->polymer Viscous Residue good_yield->complex_mixture No success Success: Proceed with Workup & Purification good_yield->success Yes action_dilution Implement High Dilution (<0.05 M) / Slow Addition complex_mixture->action_dilution polymer->action_dilution action_temp Lower Reaction Temperature (e.g., 0 °C) action_dilution->action_temp action_catalyst Switch to Milder Catalyst (p-TsOH, Lewis Acid) action_temp->action_catalyst action_catalyst->check_outcome Re-run and Analyze reaction_pathways start This compound protonation Protonation (H+) start->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation intra_attack Intramolecular Nucleophilic Attack carbocation->intra_attack High Dilution (Favored) inter_attack Intermolecular Nucleophilic Attack (Another Molecule) carbocation->inter_attack High Concentration (Disfavored) lactone Desired Product: 6,6-Dimethyltetrahydro- 2H-pyran-2-one intra_attack->lactone Deprotonation polymer Side Product: Oligomer / Polymer inter_attack->polymer

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Methylhex-5-enoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 5-methylhex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of poly(this compound).

Introduction

This compound is an unsaturated carboxylic acid with a unique structure that presents both opportunities and challenges in polymerization.[1] Its carboxylic acid functionality offers a handle for further modification and imparts pH-responsive properties to the resulting polymer. However, this same group can influence the polymerization kinetics and solubility of both the monomer and the polymer. This guide provides a comprehensive overview of the key considerations for optimizing the polymerization of this functionalized monomer.

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of this compound, offering potential causes and actionable solutions.

Problem 1: Low Polymer Yield or No Polymerization

Q: I am not getting any polymer, or the yield is very low. What could be the issue?

A: This is a common problem that can stem from several factors related to monomer purity, initiator selection, and reaction conditions.

Potential Causes & Solutions:

  • Monomer Impurities: The presence of impurities in the this compound monomer can inhibit polymerization. Water is a particularly detrimental impurity in many polymerization reactions.

    • Solution: Ensure the monomer is of high purity and thoroughly dried before use. Purification of the monomer can be achieved through distillation or other chromatographic techniques.

  • Inappropriate Initiator: The choice of initiator is critical and depends on the polymerization method.

    • Solution: For free-radical polymerization, ensure the initiator is soluble in the chosen solvent and has an appropriate decomposition temperature.[2] Common initiators for solution polymerization in organic solvents include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). For aqueous polymerizations, water-soluble initiators like potassium persulfate or 4,4'-azobis(4-cyanovaleric acid) are more suitable.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.

    • Solution: The reaction mixture must be deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.

  • Incorrect Reaction Temperature: The reaction temperature must be suitable for the chosen initiator to ensure an appropriate rate of radical generation.

    • Solution: Consult the initiator's datasheet for its half-life at various temperatures to select an optimal reaction temperature.

  • Low Monomer Concentration: Very low monomer concentrations can disfavor propagation over termination reactions.

    • Solution: Increase the initial monomer concentration. However, be mindful that very high concentrations can lead to viscosity issues and autoacceleration.

Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Q: The resulting polymer has a very broad molecular weight distribution. How can I achieve better control?

A: A high PDI indicates a lack of control over the polymerization process, often due to chain transfer reactions or a non-uniform initiation rate.

Potential Causes & Solutions:

  • Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can lead to the formation of new polymer chains of varying lengths.

    • Solution: Choose a solvent with a low chain transfer constant. For this compound, which is more hydrophobic than acrylic acid, solvents like dioxane, N,N-dimethylformamide (DMF), or toluene could be suitable starting points.[1] Minimize the reaction temperature to reduce the likelihood of chain transfer to the polymer.

  • High Initiator Concentration: An excessively high initiator concentration can lead to a large number of chains being initiated simultaneously and terminating quickly, resulting in a broader molecular weight distribution.

    • Solution: Optimize the initiator concentration. A lower initiator concentration generally leads to higher molecular weight and better control, but may also decrease the polymerization rate.

  • Controlled Radical Polymerization Techniques: For applications requiring well-defined polymers with low PDI, conventional free-radical polymerization may not be sufficient.

    • Solution: Employ a controlled/living radical polymerization technique such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Problem 3: Gel Formation or Insoluble Polymer

Q: My reaction mixture turned into a gel, or the isolated polymer is not soluble in any common solvents.

A: Gel formation is indicative of crosslinking reactions occurring during polymerization.

Potential Causes & Solutions:

  • Chain Transfer to Polymer: At high monomer conversions, the growing radical chains can abstract a hydrogen atom from the backbone of an already formed polymer chain, creating a new radical site on the polymer backbone. This can lead to branching and, eventually, crosslinking.

    • Solution: Limit the monomer conversion to below 90%. Monitor the reaction kinetics to determine the optimal stopping point.

  • Bifunctional Impurities: The presence of impurities with two polymerizable double bonds in the monomer can act as crosslinking agents.

    • Solution: Ensure high monomer purity.

  • High Temperature: Elevated temperatures can promote side reactions, including those that lead to crosslinking.

    • Solution: Conduct the polymerization at the lowest effective temperature for the chosen initiator.

Frequently Asked Questions (FAQs)

Q1: What is the best polymerization method for this compound?

The optimal polymerization method depends on the desired properties of the final polymer.

  • Free-Radical Polymerization: This is a robust and widely used method suitable for producing high molecular weight polymers.[3] It is experimentally simpler but offers less control over the polymer architecture. Solution polymerization is a suitable approach for this monomer to manage viscosity and heat dissipation.[2][4]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. If control over the polymer structure is critical for your application, RAFT is the recommended method.

Q2: How does the carboxylic acid group affect the polymerization?

The carboxylic acid group has a significant impact on the polymerization of this compound:

  • Solubility: The carboxylic acid group imparts some polarity to the monomer.[1] While this compound is more hydrophobic than acrylic acid, its solubility will still be influenced by the solvent's polarity.

  • pH-Dependence: In aqueous or protic solvents, the degree of ionization of the carboxylic acid group (which is dependent on the pH) can affect the polymerization kinetics. For acrylic acid, it has been shown that the polymerization rate can be influenced by pH.

  • Hydrogen Bonding: The carboxylic acid groups can form hydrogen bonds, which can affect the solution viscosity and the conformation of the polymer chains.

Q3: What are suitable solvents for the polymerization of this compound?

Given the more hydrophobic nature of this compound compared to smaller acrylic monomers, organic solvents are generally preferred for solution polymerization.

SolventRationale
1,4-Dioxane A good solvent for many polymers and is relatively inert.
N,N-Dimethylformamide (DMF) A polar aprotic solvent that can solvate both the polymer backbone and the carboxylic acid groups.
Toluene A less polar solvent that may be suitable, particularly if the monomer is esterified prior to polymerization.
Tetrahydrofuran (THF) Another common solvent for polymerizations, but chain transfer can be a concern.

It is recommended to perform small-scale solubility tests of both the monomer and the expected polymer to select the most appropriate solvent.

Q4: How can I purify the resulting poly(this compound)?

Purification is essential to remove unreacted monomer, initiator fragments, and other impurities.

  • Precipitation: This is the most common method. The polymer solution is slowly added to a non-solvent (a liquid in which the polymer is insoluble) with vigorous stirring. The polymer will precipitate out and can be collected by filtration. For poly(this compound), suitable non-solvents could include hexane, diethyl ether, or cold methanol, depending on the solvent used for polymerization.

  • Dialysis: For polymers synthesized in a solvent that is miscible with a non-solvent (e.g., water), dialysis can be used to remove low molecular weight impurities.

Q5: What characterization techniques are suitable for poly(this compound)?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and determining the monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer. For polymers with carboxylic acid groups, it is often necessary to derivatize them (e.g., by methylation) to prevent interactions with the GPC column material.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the polymer, such as the carbonyl of the carboxylic acid and the C-H bonds of the polymer backbone.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important physical property.

Experimental Protocols & Workflows

Workflow for a Typical Free-Radical Solution Polymerization

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Purification Monomer_Purification Monomer Purification (e.g., distillation) Reaction_Vessel Reaction Vessel (e.g., Schlenk flask) Monomer_Purification->Reaction_Vessel Solvent_Drying Solvent Drying (e.g., molecular sieves) Solvent_Drying->Reaction_Vessel Initiator_Prep Initiator Preparation (weighing) Initiator_Prep->Reaction_Vessel Degassing Degassing (Freeze-Pump-Thaw or Inert Gas Purge) Reaction_Vessel->Degassing Heating Heating to Reaction Temperature Degassing->Heating Initiation Initiation Heating->Initiation Propagation Propagation (monitor viscosity) Initiation->Propagation Quenching Quenching (e.g., cooling, exposure to air) Propagation->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying

Caption: General workflow for free-radical solution polymerization.

Proposed Polymerization Mechanism

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2 I• Initiator->Radical Heat Monomer1 Monomer Radical->Monomer1 Initiated_Chain I-M• Monomer1->Initiated_Chain Monomer2 n Monomer Initiated_Chain->Monomer2 Growing_Chain I-(M)n-M• Monomer2->Growing_Chain Growing_Chain2 I-(M)n-M• Growing_Chain->Growing_Chain2 Dead_Polymer_Combination I-(M)n-M-M-(M)n-I Growing_Chain2->Dead_Polymer_Combination Combination Dead_Polymer_Disproportionation I-(M)n-M + I-(M)n-M' Growing_Chain2->Dead_Polymer_Disproportionation Disproportionation

Caption: Simplified mechanism of free-radical polymerization.

References

  • Britannica, T. Editors of Encyclopaedia (2023, November 27). Carboxylic acid. Encyclopedia Britannica. [Link]

  • Serrano-Aroca, Á., & Gallego-Albiach, V. (2020). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 12(9), 1964. [Link]

  • Ghosh, S., & Jana, S. (2015). A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. Polymer Chemistry, 6(34), 6186-6196. [Link]

  • Acree, Jr., W. E. (2021). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. II. Alkenoic and Alkynoic Acids. Journal of Physical and Chemical Reference Data, 50(4), 043103. [Link]

  • Wikipedia. (2023, October 28). Solution polymerization. [Link]

  • LibreTexts. (2019, September 3). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. [Link]

  • Papadopoulos, L., et al. (2021). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Polymers, 13(16), 2743. [Link]

  • Taylor & Francis. (n.d.). Solution polymerization – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Free radical polymerization. [Link]

  • AIP Publishing. (n.d.). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic. [Link]

  • National Institutes of Health. (n.d.). Cationic Polymers Remarkably Boost Haloalkane Dehalogenase Activity in Organic Solvent Solutions and the Molecular Implications. [Link]

  • PennState. (n.d.). Lesson 5: Free Radical Polymerization (Part II). [Link]

  • ResearchGate. (2015). SEC Analysis of Poly(Acrylic Acid) and Poly(Methacrylic Acid). [Link]

  • SciSpace. (n.d.). Free Radical Ring-Opening Polymerization. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methylhex-5-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this valuable unsaturated carboxylic acid. Here, we provide in-depth troubleshooting advice in a question-and-answer format, focusing on the causality behind experimental outcomes to empower you to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is recommended for high yield?

A1: The synthesis of this compound can be approached through several olefination strategies. The most prevalent methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both of which form the crucial carbon-carbon double bond. While both are effective, the HWE reaction often provides advantages in terms of ease of purification and stereoselectivity, typically favoring the formation of the E-alkene.[1][2][3] The choice of route will depend on the available starting materials, desired stereochemistry, and scalability. For general laboratory scale, a well-optimized Wittig or HWE reaction should provide good to excellent yields.

Q2: I am observing a significant amount of starting material (aldehyde/ketone) remaining after the reaction. What is the likely cause?

A2: Unreacted starting material is a common issue and can stem from several factors. The most probable causes are inefficient generation of the ylide or phosphonate carbanion, insufficient equivalents of the olefination reagent, or quenching of the reactive species by trace amounts of water or acidic protons in the reaction medium. Careful attention to anhydrous reaction conditions and the use of a sufficiently strong base are critical.

Q3: My crude product shows multiple spots on TLC, and the final yield after purification is very low. What are the potential side products?

A3: The formation of multiple products can significantly reduce the yield of this compound. Common side products can include aldol condensation products of the starting aldehyde/ketone, products from the reaction of the base with the starting material, and in the case of the Wittig reaction, the formation of triphenylphosphine oxide can complicate purification.[4] Additionally, isomerization of the double bond under certain conditions, although less common for a terminal alkene, should not be entirely ruled out.

Troubleshooting Guides

Issue 1: Low or No Product Formation in a Wittig-based Synthesis

Question: I am attempting to synthesize this compound via a Wittig reaction between a suitable phosphonium ylide and a carbonyl compound, but I am getting very low to no yield. What are the critical parameters to check?

Answer: The Wittig reaction is a powerful tool for olefination, but its success hinges on several critical factors.[5] Low yields often point to issues with the ylide formation or the reaction conditions.

Troubleshooting Workflow:

start Low Yield in Wittig Reaction check_ylide Verify Ylide Formation start->check_ylide ylide_color Observe for characteristic color change (e.g., deep red, orange) check_ylide->ylide_color Visual Inspection ylide_nmr Characterize ylide by NMR if possible check_ylide->ylide_nmr Spectroscopic Analysis check_base Evaluate Base and Solvent ylide_color->check_base ylide_nmr->check_base base_strength Is the base strong enough? (e.g., n-BuLi, NaH, KHMDS) check_base->base_strength solvent_dryness Ensure strictly anhydrous solvent (THF, ether) check_base->solvent_dryness check_reagents Assess Reagent Quality base_strength->check_reagents solvent_dryness->check_reagents phosphonium_salt Check purity of the phosphonium salt check_reagents->phosphonium_salt carbonyl_compound Verify purity and absence of acidic impurities in the carbonyl compound check_reagents->carbonyl_compound reaction_conditions Optimize Reaction Conditions phosphonium_salt->reaction_conditions carbonyl_compound->reaction_conditions temperature Is the temperature appropriate for ylide formation and reaction? (often low temp for deprotonation) reaction_conditions->temperature addition_rate Consider slow addition of the carbonyl compound reaction_conditions->addition_rate success Improved Yield temperature->success addition_rate->success

Caption: Troubleshooting workflow for low yields in Wittig reactions.

Detailed Protocol for Verifying Ylide Formation:

  • Visual Confirmation: The formation of a phosphonium ylide is often accompanied by a distinct color change. For many unstabilized ylides, this can range from yellow to deep red. The absence of this color change is a strong indicator that the ylide is not forming.

  • Reagent Quality:

    • Phosphonium Salt: Ensure the phosphonium salt is pure and dry. Impurities can interfere with the reaction.

    • Base: Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS). The pKa of the phosphonium salt will dictate the required base strength.

    • Solvent: The solvent (typically THF or diethyl ether) must be strictly anhydrous. Traces of water will quench the strong base and the ylide.

  • Temperature Control: Deprotonation to form the ylide is often carried out at low temperatures (e.g., -78 °C or 0 °C) to prevent side reactions of the base. The reaction with the carbonyl compound may then be allowed to warm to room temperature.

Issue 2: Difficult Purification and Low Isolated Yield

Question: My Wittig or HWE reaction appears to have worked based on crude analysis, but I am struggling to isolate the pure this compound, leading to a low final yield. What are the best purification strategies?

Answer: The purification of carboxylic acids, especially those produced from Wittig or HWE reactions, can be challenging due to the nature of the byproducts.

Data on Byproduct Removal:

ReactionByproductPropertiesRemoval Strategy
Wittig Triphenylphosphine oxide (TPPO)Crystalline, moderately polar, can be difficult to separate by chromatography.1. Crystallization of TPPO from a non-polar solvent. 2. Acid-base extraction to isolate the carboxylic acid. 3. Chromatography on silica gel, potentially with a modified eluent system.
HWE Dialkyl phosphate saltWater-soluble.Easily removed by aqueous workup (washing with water or brine).[1]

Experimental Protocol: Acid-Base Extraction for Carboxylic Acid Purification

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Layer Wash: Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities (like TPPO).

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), checking with pH paper. The this compound will precipitate or form an oil.

  • Product Extraction: Extract the acidified aqueous layer with fresh organic solvent (diethyl ether or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified carboxylic acid.

Logical Relationship Diagram for Purification Strategy:

crude_product Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_product->dissolve base_extraction Extract with aq. NaHCO3 dissolve->base_extraction acidify Acidify Aqueous Layer with HCl base_extraction->acidify Carboxylate in Aqueous Layer impurities Neutral Impurities (e.g., TPPO) base_extraction->impurities Remain in Organic Layer product_extraction Extract with Organic Solvent acidify->product_extraction pure_product Pure this compound product_extraction->pure_product

Caption: Purification strategy for this compound using acid-base extraction.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • ChemBK. 5-Methylhex-4-enoic acid. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid. [Link]

  • National Institutes of Health. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. [Link]

  • ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]

  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

  • Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

Sources

Preventing isomerization of 5-methylhex-5-enoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methylhex-5-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile but sensitive reagent. The terminal double bond in this compound is prone to isomerization under various reaction conditions, leading to the formation of more thermodynamically stable internal alkenes. This guide provides troubleshooting protocols and frequently asked questions to help you mitigate this common issue and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Isomerization of this compound

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides actionable solutions.

Problem 1: Significant formation of 5-methylhex-4-enoic acid and/or 5-methylhex-3-enoic acid is observed during an amide coupling reaction.

Symptoms: NMR or GC-MS analysis of your crude product shows a mixture of isomeric acids or their corresponding amides. The desired product with the terminal double bond is the minor component.

Root Cause Analysis: Amide coupling reactions, especially those requiring heat or strong bases, can create an environment conducive to double bond migration. The isomerization can be catalyzed by either acid or base.[1][2] Under basic conditions, deprotonation at the allylic position (C4) can lead to a resonance-stabilized carbanion, which upon reprotonation can yield the isomerized product.[1] Under acidic conditions, protonation of the double bond can lead to a carbocation intermediate that can rearrange to a more stable secondary or tertiary carbocation, followed by deprotonation to form the internal alkene.[3][4]

Solutions:

  • Choice of Coupling Reagents:

    • Avoid High Temperatures: If possible, select a coupling reagent that is effective at room temperature or below. Reagents like HATU, HBTU, or COMU are highly efficient and can often be used at 0 °C to room temperature.

    • Use Non-Nucleophilic Bases: Instead of strong, nucleophilic bases like triethylamine (TEA), consider using a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This minimizes side reactions and can reduce the rate of base-catalyzed isomerization.[5]

  • Reaction Conditions:

    • Strict Temperature Control: Maintain the reaction temperature as low as possible. If the reaction is sluggish at room temperature, consider longer reaction times instead of increasing the temperature.

    • Order of Addition: Add the base slowly to the reaction mixture containing the carboxylic acid, coupling agent, and amine. This helps to keep the concentration of free base low at any given time.

  • Alternative Protocols:

    • Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures. The acid chloride can then be reacted with the amine in the presence of a non-nucleophilic base. This two-step process can sometimes be cleaner and avoid the prolonged exposure of the unsaturated acid to basic conditions.

Problem 2: Isomerization is detected after a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck).

Symptoms: Analysis of the product mixture reveals that the double bond has migrated from the terminal position to an internal position, often in conjugation with an aromatic ring introduced during the coupling.

Root Cause Analysis: Palladium catalysts, particularly in the presence of a base, can facilitate double bond isomerization.[6][7] The mechanism often involves the formation of a palladium-hydride species (Pd-H), which can add across the double bond and then be eliminated to form the more stable internal alkene.[8] This is a common side reaction in Heck couplings and can also occur in Suzuki reactions, especially at elevated temperatures.[7][9] The carboxylate group can also potentially coordinate to the palladium center, influencing the catalytic cycle.[10]

Solutions:

  • Ligand Selection:

    • Electron-Rich Ligands: The choice of phosphine ligand can significantly impact the outcome. Electron-rich and bulky ligands can sometimes suppress isomerization by accelerating the desired reductive elimination step relative to the isomerization pathway.

    • Ligandless Conditions: In some cases, particularly for Heck reactions, ligandless conditions using a palladium salt like Pd(OAc)₂ in a polar aprotic solvent might be effective and can sometimes reduce isomerization.[11]

  • Base and Solvent:

    • Weaker Bases: Consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like t-BuOK.

    • Anhydrous Conditions: For Suzuki couplings, ensure anhydrous conditions, as water can affect the stability and activity of the catalyst.[12]

  • Temperature and Reaction Time:

    • Lower Temperatures: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave heating can sometimes be beneficial as it allows for rapid heating to the desired temperature and shorter overall reaction times, potentially minimizing isomerization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the isomerization of this compound?

A1: The primary driving force is thermodynamics. Internal alkenes are generally more stable than terminal alkenes due to hyperconjugation and steric factors.[1] this compound is a monosubstituted terminal alkene. Isomerization leads to the formation of more substituted and therefore more stable internal alkenes. The presence of a catalyst, such as an acid, base, or transition metal, provides a lower energy pathway for this transformation to occur.[2][13][14]

Q2: How can I purify my desired this compound derivative from its isomers?

A2: Separation of alkene isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel with a low-polarity eluent system can sometimes effectively separate the isomers. The separation will depend on the overall polarity differences of the molecules.

  • Preparative HPLC: For more difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can offer better resolution.

  • Crystallization: If your product is a solid, fractional crystallization might be a viable purification method.

Q3: Can I protect the double bond to prevent isomerization?

A3: While theoretically possible, protecting the double bond would add extra steps to your synthesis (protection and deprotection) and may not be practical. A more common strategy is to optimize the reaction conditions to prevent isomerization from occurring in the first place.

Q4: Are there any general "best practices" for storing and handling this compound?

A4: Yes. To minimize the risk of degradation and isomerization during storage:

  • Store Cold and Dark: Keep the compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) and protected from light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Avoid Contaminants: Ensure that storage containers are free from acidic or basic residues.

Experimental Protocols

Protocol: Low-Temperature Amide Coupling to Minimize Isomerization

This protocol utilizes HATU as a coupling agent at 0 °C to favor the desired reaction over isomerization.

Materials:

  • This compound

  • Desired amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Problem: Isomerization Pathways

The following diagrams illustrate the key mechanisms of isomerization.

Isomerization_Mechanisms cluster_base Base-Catalyzed Isomerization cluster_acid Acid-Catalyzed Isomerization Start_Base This compound Allylic_Anion Resonance-Stabilized Allylic Anion Start_Base->Allylic_Anion - H⁺ (Base) Product_Base Isomerized Product (e.g., 5-Methylhex-4-enoic Acid) Allylic_Anion->Product_Base + H⁺ Start_Acid This compound Carbocation Carbocation Intermediate Start_Acid->Carbocation + H⁺ (Acid) Product_Acid Isomerized Product (e.g., 5-Methylhex-4-enoic Acid) Carbocation->Product_Acid - H⁺

Caption: Mechanisms of base- and acid-catalyzed double bond migration.

Summary of Key Parameters to Control Isomerization

ParameterRecommendation for Minimizing IsomerizationRationale
Temperature As low as possible (0 °C to RT)Reduces the rate of both catalyzed and uncatalyzed isomerization.
Base Weak, non-nucleophilic, hindered (e.g., DIPEA, K₂CO₃)Minimizes the rate of base-catalyzed isomerization.
Acid Avoid strong acidic conditionsPrevents acid-catalyzed isomerization pathways.
Catalyst (Pd) Use electron-rich ligands; consider shorter reaction timesCan accelerate the desired reaction over the isomerization side reaction.
Reaction Time As short as necessary for completionReduces the time the starting material is exposed to potentially isomerizing conditions.

References

  • Alpha Carbon Acidity in the Isomerization of an Alkene via Acid-Base Reactions in Organic Chemistry - YouTube. (2014, October 7). Retrieved from [Link]

  • Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer - PMC. (n.d.). Retrieved from [Link]

  • Catalyst for rapid and selective alkene isomerization - Research | SDSU - San Diego State University. (n.d.). Retrieved from [Link]

  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). LibreTexts Chemistry. Retrieved from [Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Base-Metal-Catalyzed Olefin Isomerization Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Acid catalysed double bond migration to give conjugation - YouTube. (2020, April 8). Retrieved from [Link]

  • How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique | ACS Engineering Au. (n.d.). Retrieved from [Link]

  • Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. Evidence for charge localization during photoisomerization - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview - ResearchGate. (n.d.). Retrieved from [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. (n.d.). Retrieved from [Link]

  • Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex | ACS Catalysis. (n.d.). Retrieved from [Link]

  • Trans effects in the Heck reaction—A model study - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction - PMC - NIH. (n.d.). Retrieved from [Link]

  • Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. Evidence for charge localization during. (n.d.). Retrieved from [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021, December 29). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Decarboxylation (video) | Carboxylic acids - Khan Academy. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Acyl Suzuki–Miyaura Coupling from Carboxylic Acids In Situ Activated by HATU: An Efficient Way to Ketones Laid by Nitrogen Coordination - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Allylic rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades | Organic Letters. (n.d.). Retrieved from [Link]

  • Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - PubMed. (n.d.). Retrieved from [Link]

  • 5-Methylhex-4-enoic acid - ChemBK. (n.d.). Retrieved from [Link]

  • Arylative double bond transposition of allylic alcohols via silicon-tethered intramolecular benzyne–ene reactions - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Migrating Double Bond - Repetition Course Organic Chemistry 1.6 - YouTube. (2024, October 18). Retrieved from [Link]

  • This compound | C7H12O2 | CID 549600 - PubChem. (n.d.). Retrieved from [Link]

  • 3-(Aminomethyl)-5-methylhex-5-enoic acid | C8H15NO2 | CID 25256213 - PubChem. (n.d.). Retrieved from [Link]

  • 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549 - PubChem. (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-Portal.org. (n.d.). Retrieved from [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin - Lupine Publishers. (n.d.). Retrieved from [Link]

  • (E)-5-methylhex-3-enoic acid | C7H12O2 | CID 5463313 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-methylhex-5-enoic Acid Under Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methylhex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and proper storage of this compound. As an unsaturated carboxylic acid, this compound's unique structure presents specific stability considerations that are crucial for ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No. 55170-74-6) is an unsaturated carboxylic acid with a six-carbon chain, a terminal carboxylic acid group, and a double bond at the C5 position.[1][2] It is typically a colorless to pale yellow liquid with a characteristic odor.[1][3] The presence of both a polar carboxylic acid head and a nonpolar hydrocarbon tail gives it moderate solubility in water and good solubility in organic solvents.[1] The double bond makes it a reactive molecule, susceptible to addition reactions.[1][2]

Q2: What are the primary factors that can cause this compound to degrade?

The stability of this compound is primarily influenced by three main factors:

  • Oxidation: The double bond in the molecule makes it susceptible to oxidation, especially when exposed to air (oxygen).[4] This process, often referred to as lipid peroxidation or rancidity, can be accelerated by heat and light.[5]

  • Temperature: Elevated temperatures can significantly accelerate degradation pathways, including oxidation, polymerization, and isomerization.[4][6][7]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation or isomerization.[8][9][10]

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down the rates of potential degradation reactions, including oxidation.
Atmosphere Under an inert gas (e.g., argon, nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidation.
Light In an amber or opaque vialProtection from light prevents photo-initiated degradation and isomerization.
Container Tightly sealed, appropriate chemical-resistant glassPrevents exposure to air and moisture, and avoids potential leaching or reaction with container material.
Purity Store in a pure form, free from contaminantsImpurities can sometimes catalyze degradation reactions.

Q4: What are the signs that my sample of this compound may have degraded?

Visual inspection and olfactory assessment can provide initial clues of degradation:

  • Color Change: A noticeable change in color, such as darkening or a more intense yellowing, can indicate the formation of degradation products.

  • Odor Change: The development of a rancid or acrid smell can be a sign of oxidation.

  • Formation of Precipitate or Haze: The appearance of solid particles or a cloudy appearance may suggest polymerization or the formation of insoluble degradation products.[11]

  • Changes in Viscosity: An increase in viscosity can be an indicator of polymerization.

If you observe any of these changes, it is highly recommended to re-analyze the purity of the material before use.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues you might encounter with this compound.

Logical Workflow for Troubleshooting Stability Issues

troubleshooting_workflow start Start: Suspected Degradation (e.g., color change, unexpected results) visual_check Visual & Olfactory Inspection - Color change? - Odor change? - Precipitate? start->visual_check analytical_check Purity Re-assessment (GC-MS, FTIR, NMR) visual_check->analytical_check If any signs of degradation is_degraded Is Purity < Specification? analytical_check->is_degraded storage_review Review Storage Conditions - Temperature? - Atmosphere? - Light exposure? is_storage_correct Are Storage Conditions Optimal? storage_review->is_storage_correct is_degraded->storage_review No discard Discard and Procure New Sample is_degraded->discard Yes remediate_storage Remediate Storage Conditions (e.g., purge with inert gas, store at 2-8°C in the dark) is_storage_correct->remediate_storage No continue_use Continue with Experiment is_storage_correct->continue_use Yes remediate_storage->continue_use

Caption: Troubleshooting workflow for assessing the stability of this compound.

Experimental Protocols for Purity Assessment

If you suspect degradation, the following analytical techniques can be employed to assess the purity of your this compound sample.

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column: A nonpolar column such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS) is a suitable starting point.

Sample Preparation:

  • Prepare a stock solution of your this compound sample by dissolving a known amount in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for linearity assessment if quantitative analysis is required.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-400

Data Analysis:

  • Compare the retention time and mass spectrum of the main peak in your sample to a reference standard of this compound.

  • Identify any additional peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products of unsaturated fatty acids include smaller aldehydes, ketones, and carboxylic acids.[12][13]

Protocol 2: Detection of Oxidation by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the formation of functional groups associated with oxidation.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the this compound sample directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-650 cm⁻¹.

Data Analysis:

  • Pristine Sample: The spectrum of pure this compound should show characteristic peaks for:

    • O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹)

    • C-H stretches (~3000-2850 cm⁻¹)

    • C=O stretch of the carboxylic acid (~1710 cm⁻¹)

    • C=C stretch (~1650 cm⁻¹)

  • Degraded Sample: Look for the appearance or increased intensity of new peaks that may indicate oxidation:[12][13][14]

    • A broad peak in the O-H region (~3500-3200 cm⁻¹) may indicate the formation of alcohol or hydroperoxide degradation products.

    • Changes in the carbonyl region (~1760-1650 cm⁻¹) could suggest the formation of aldehydes, ketones, or other carboxylic acids.[14]

    • A decrease in the intensity of the C=C stretch (~1650 cm⁻¹) and associated C-H bands of the double bond can indicate that the double bond has reacted.[12][13]

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound can aid in the interpretation of analytical data.

degradation_pathways main_compound This compound oxidation Oxidation Products (Aldehydes, Ketones, shorter-chain acids) main_compound->oxidation  O₂, heat, light polymerization Polymers (Higher molecular weight species) main_compound->polymerization  Heat isomerization Isomers (e.g., cis/trans, double bond migration) main_compound->isomerization  Heat, light, acid/base decarboxylation Decarboxylation Product (Alkene) main_compound->decarboxylation  Extreme heat, acid

Caption: Potential degradation pathways for this compound.

References

  • Changes in Unsaturated Fatty Acid Profiles of Some Vegetable Oils during Frying at Medium Frying Temperature. Journal of Chemical and Pharmaceutical Research.
  • Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Frontiers in Nutrition.
  • Investigating the Thermal Stability of Omega F
  • This compound | C7H12O2. CymitQuimica.
  • How do α,β-unsaturated acids undergo decarboxyl
  • Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing.
  • Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy. Scientific Research Publishing.
  • Oxidative decarboxylation of unsaturated fatty acids.
  • Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correl
  • This compound | C7H12O2 | CID 549600. PubChem.
  • CAS 55170-74-6: this compound. CymitQuimica.
  • Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed.
  • 5-Methylhex-4-enoic acid. ChemBK.
  • (E)-5-methylhex-2-enoic acid | C7H12O2 | CID 12407019. PubChem.
  • Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. Evidence for charge localization during photoisomerization.
  • 18.
  • Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally We
  • Unsaturated f
  • Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy.
  • This compound | CAS No- 55170-74-6. Simson Pharma Limited.
  • Decarboxylation of α,β-unsaturated carboxylic acid: complete mechanism & comparison with β-Keto acid. YouTube.
  • 5-Methylhex-2-enoic acid | C7H12O2 | CID 53421020. PubChem.
  • 3-(Aminomethyl)-5-methylhex-4-enoic acid | C8H15NO2 | CID 25256212. PubChem.
  • Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. PMC.
  • Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-5-methylhex-4-enoyl-CoA. Benchchem.
  • Effect of Light on the Oxidative Stability and Phthalate Levels of Black Cumin Oil-Corn Oil Blends in Plastic and Glass Bottling. PubMed.
  • ANALYTICAL METHOD SUMMARIES. SourceForge.
  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
  • CHEMICAL PURITY ANALYSIS. Agilent.
  • 1136478-30-2|3-(Aminomethyl)-5-methylhex-5-enoic acid. BLDpharm.
  • 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549. PubChem.
  • Effect of Light on the Oxidative Stability and Phthalate Levels of Black Cumin Oil-Corn Oil Blends in Plastic and Glass Bottling.
  • Effects of light on the quality of honeysuckle during storage based on physico–chemical indicators and chemical composition. Arabian Journal of Chemistry.
  • Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity.

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Methods to reduce byproduct formation in 5-methylhex-5-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methylhex-5-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related unsaturated carboxylic acids. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Question 1: My final product is a mixture of isomers, with significant amounts of 5-methylhex-4-enoic acid. How can I improve the regioselectivity for the desired terminal alkene?

Answer:

The formation of the endocyclic isomer, 5-methylhex-4-enoic acid, is a common challenge in syntheses that involve the generation of a double bond. The thermodynamic stability of the internal, more substituted alkene often drives its formation over the desired terminal, less substituted alkene. The choice of synthetic route and reaction conditions is critical in controlling this regioselectivity.

Underlying Cause: The formation of positional isomers of the double bond is often governed by the reaction mechanism. In elimination reactions, for instance, both Zaitsev (more substituted) and Hofmann (less substituted) products can be formed. In olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, the choice of reagents and the nature of the substrate play a crucial role.

Solutions and Protocols:

  • For Wittig-type Reactions: When synthesizing the target molecule from a ketone precursor (e.g., levulinic acid ester), the choice of the ylide is paramount.

    • Use a non-stabilized ylide: Non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are known to favor the formation of the less substituted (terminal) alkene.[1][2] Stabilized ylides, on the other hand, tend to give the more stable internal (E)-alkene.

    • Reaction Conditions: The use of salt-free conditions can also favor the formation of the kinetic (less stable) product. Betaines, which are intermediates in the Wittig reaction, can be stabilized by lithium salts, leading to side products.[2] Using bases like sodium hydride (NaH) or sodium methoxide (NaOMe) instead of n-butyllithium can minimize this effect.

  • For Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction typically provides excellent E-selectivity for the formation of internal alkenes.[3][4][5] However, modifications can be made to favor the terminal alkene.

    • Still-Gennari Modification: While primarily used for Z-alkene synthesis, the principles of using electron-withdrawing groups on the phosphonate can be adapted to influence regioselectivity in certain cases.[3][6]

    • Substrate Control: The steric environment around the carbonyl group can influence the approach of the phosphonate carbanion. A less sterically hindered ketone will more readily form the terminal alkene.

Experimental Protocol (Wittig Reaction for Terminal Alkene Synthesis):

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong, non-lithium base such as sodium hydride (NaH) or potassium tert-butoxide portion-wise. Stir the resulting bright yellow-orange mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Olefination: Cool the ylide solution to -78 °C. Slowly add a solution of your ketone precursor (e.g., ethyl levulinate) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight. The disappearance of the characteristic ylide color is an indicator of reaction completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel.

ParameterRecommendation for Terminal AlkeneRationale
Ylide Non-stabilized (e.g., Ph₃P=CH₂)Favors kinetic product (terminal alkene).[1][2]
Base NaH, KHMDS, NaOMeAvoids lithium salt effects that can promote isomerization.[2]
Temperature Low temperature for addition (-78 °C)Enhances kinetic control.
Question 2: I am observing a significant amount of a byproduct with a similar mass but different retention time in my LC-MS analysis. What could it be and how can I prevent its formation?

Answer:

Besides the positional isomer discussed above, another common byproduct is the geometric isomer (E/Z) if an internal double bond is formed, or byproducts resulting from side reactions of the starting materials or intermediates.

Potential Byproducts and their Formation Mechanisms:

  • (E/Z)-Isomers: If the reaction conditions inadvertently promote the formation of the internal alkene (5-methylhex-4-enoic acid), you will likely obtain a mixture of (E) and (Z) isomers.

  • Aldol Condensation Products: If your synthesis involves aldehydes or ketones as precursors, base-catalyzed self-condensation can occur, leading to aldol adducts or their dehydration products.

  • Over-oxidation Products: If you are synthesizing this compound via oxidation of the corresponding alcohol (5-methyl-5-hexen-1-ol), over-oxidation can lead to the formation of dicarboxylic acids or other degradation products.

  • Michael Addition Products: In Knoevenagel-type condensations, the α,β-unsaturated intermediate can undergo a subsequent Michael addition with another molecule of the active methylene compound.[7]

Strategies for Minimizing these Byproducts:

  • For (E/Z) Isomer Control (in case of internal alkene formation):

    • HWE Reaction: The standard HWE reaction strongly favors the (E)-isomer.[3][4][5]

    • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability and the reaction conditions. Stabilized ylides generally give the (E)-alkene, while non-stabilized ylides give the (Z)-alkene.[1][2]

  • To Prevent Aldol Condensation:

    • Controlled Addition: Add the carbonyl compound slowly to the basic reaction mixture at a low temperature to keep its concentration low.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if possible.

  • To Avoid Over-oxidation:

    • Mild Oxidizing Agents: Use mild and selective oxidizing agents for the conversion of the primary alcohol to the carboxylic acid, such as pyridinium dichromate (PDC) or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

Workflow Diagram for Byproduct Minimization in a Wittig-based Synthesis:

Caption: Workflow for minimizing byproducts in a Wittig-based synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its main challenges?

A1: While there is no single "most common" route universally employed, several plausible strategies exist, each with its own set of challenges:

  • Olefination of a Ketone Precursor: This involves reacting a ketone containing the carboxylic acid (or an ester thereof) with a phosphorus ylide (Wittig reaction) or a phosphonate carbanion (HWE reaction). A common precursor would be levulinic acid (4-oxopentanoic acid) or its esters.

    • Challenges: The primary challenge is controlling the regioselectivity to favor the terminal alkene over the more stable internal isomer.[8] The choice of ylide and reaction conditions is critical.

  • Knoevenagel Condensation: This involves the condensation of an aldehyde (e.g., isovaleraldehyde) with a compound containing an active methylene group (e.g., malonic acid or its esters), followed by decarboxylation.

    • Challenges: This reaction can sometimes be difficult to control, potentially leading to Michael addition byproducts.[7] The subsequent decarboxylation step requires careful temperature control to avoid isomerization of the double bond.

  • Oxidation of a Precursor Alcohol: The synthesis can start from 5-methyl-5-hexen-1-ol, which is then oxidized to the carboxylic acid.

    • Challenges: The main challenge here is preventing over-oxidation of the alcohol and ensuring the oxidizing agent does not react with the double bond.

Diagram of Plausible Synthetic Routes:

Synthetic_Routes cluster_0 Route 1: Olefination cluster_1 Route 2: Knoevenagel cluster_2 Route 3: Oxidation Ketone Levulinic Acid Ester Wittig Wittig Reaction (Ph3P=CH2) Ketone->Wittig Ester Unsaturated Ester Wittig->Ester Product 5-Methylhex-5-enoic Acid Ester->Product Hydrolysis Aldehyde Isovaleraldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Malonic Malonic Acid Malonic->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Decarboxylation->Product Alcohol 5-Methyl-5-hexen-1-ol Oxidation Oxidation (e.g., PDC) Alcohol->Oxidation Oxidation->Product

Caption: Plausible synthetic routes to this compound.

Q2: How can I effectively purify this compound from its isomeric byproducts?

A2: The purification of this compound from its isomers can be challenging due to their similar physical properties. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[9][10]

    • Dissolve the crude product in an organic solvent like diethyl ether.

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid.

    • Extract the protonated carboxylic acid back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.

    • Note: This method will not separate the isomeric acids from each other but is excellent for removing non-acidic byproducts.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. The polarity difference between the terminal and internal alkenes, although small, may be sufficient for separation with an optimized solvent system (e.g., a hexane/ethyl acetate gradient).

    • Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC can be a very effective, albeit more expensive, method for separating isomers.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed. This is more suitable for larger-scale purifications.

Table of Purification Methods:

MethodPrincipleEffectiveness for Isomer Separation
Acid-Base Extraction Difference in acidityPoor (separates acids from non-acids)
Column Chromatography Difference in polarityModerate to Good (highly dependent on solvent system)
Preparative HPLC Difference in polarity/hydrophobicityExcellent
Fractional Distillation Difference in boiling pointModerate (depends on boiling point difference)

References

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  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Shen, B., et al. (2018). α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio. Journal of the American Chemical Society, 140(35), 11104-11108.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Kumar, V., & Sreedhar, B. (2020). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Catalysis Science & Technology, 10(1), 123-134.
  • Weskamp, T., & Herrmann, W. A. (2013). Mechanism of the Phospha-Wittig–Horner Reaction.
  • Chemistry - simple and easy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • NROChemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022, August 24). Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Lebel, H., & Paquet, V. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters, 6(19), 3215-3217.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Li, M. M., et al. (2023). Ketone α-alkylation at the more-hindered site.
  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

  • Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13813-13816.
  • The Organic Chemistry Tutor. (2021, April 1). Regioselectivity in Alkene Formations (organic synthesis) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling the synthesis of 5-methylhex-5-enoic acid, tailored for chemical researchers and process development scientists.

Welcome to the technical support center for the synthesis of this compound (CAS 55170-74-6).[1][2] This guide provides field-proven insights, detailed troubleshooting, and robust protocols to facilitate a smooth transition from bench-scale discovery to pilot-plant production. As an unsaturated carboxylic acid, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][3] However, scaling its synthesis introduces challenges related to reaction control, impurity profiles, and process efficiency.

This document is structured to address the most common issues encountered during scale-up, providing not just solutions but also the underlying chemical principles to empower your process development.

I. Synthesis Workflow Overview

A common and scalable route to this compound involves a three-stage process starting from readily available commercial materials:

  • Acetoacetic Ester Alkylation: Formation of a C-C bond by alkylating ethyl acetoacetate with methallyl chloride.[4]

  • Ketonization & Decarboxylation: Cleavage of the ester group to yield 5-methyl-5-hexen-2-one.[4]

  • Haloform Reaction & Acidification: Oxidation of the methyl ketone to the target carboxylic acid.

This workflow is visualized below.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Ketonization cluster_2 Stage 3: Oxidation & Workup A Ethyl Acetoacetate + Base (NaOEt) C Intermediate Ketoester A->C Deprotonation B Methallyl Chloride B->C SN2 Attack D Aqueous NaOH (saponification) C->D Hydrolysis E Heat (decarboxylation) D->E F 5-Methyl-5-hexen-2-one E->F G NaOH / Br2 (Haloform Rxn) F->G H Sodium 5-methylhex-5-enoate G->H I Acid (HCl) H->I J This compound (Product) I->J

Caption: Scalable three-stage synthesis workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems in a question-and-answer format.

Stage 1: Acetoacetic Ester Alkylation

Question 1: We are observing a low yield in the initial alkylation step and our crude NMR shows significant amounts of unreacted ethyl acetoacetate and a byproduct with a different mass spec signal. What is happening?

Answer: This classic issue in acetoacetic ester synthesis typically points to two culprits: incomplete deprotonation or competing O-alkylation.

  • Causality: Ethyl acetoacetate exists in a keto-enol tautomerism. The enolate anion has two nucleophilic sites: the alpha-carbon (C-alkylation, desired) and the oxygen (O-alkylation, undesired). The ratio of C- to O-alkylation is highly dependent on the base, solvent, and counter-ion. On a large scale, poor mixing or localized temperature spikes can exacerbate this problem.

  • Troubleshooting Steps:

    • Base & Solvent System: Ensure your base is sufficiently strong and non-nucleophilic. Sodium ethoxide (NaOEt) in anhydrous ethanol is standard. Using a stronger, bulkier base like potassium tert-butoxide (KOtBu) can sometimes favor C-alkylation, but may introduce other challenges.[5][6] The solvent must be scrupulously anhydrous, as water will quench the enolate.

    • Order of Addition: Always add the alkylating agent (methallyl chloride) slowly to the pre-formed enolate solution. This maintains a low concentration of the electrophile, minimizing side reactions. Dumping it in all at once is a common scale-up error.

    • Temperature Control: The enolate formation should be done at a controlled temperature (e.g., 0-5 °C) to ensure stability. The subsequent alkylation is exothermic. Maintain a reaction temperature below 50 °C to disfavor O-alkylation. Use a reactor with adequate cooling capacity.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and degradation of the reactive enolate.

G cluster_byproducts Start Low Yield in Alkylation? Check1 Verify Anhydrous Conditions Start->Check1 Check2 Analyze Crude for Byproducts (GC-MS) Start->Check2 O_Alk O-Alkylation Product Detected? Check2->O_Alk Di_Alk Dialkylation Product Detected? O_Alk->Di_Alk No Action1 Improve Temperature Control (Maintain < 50 °C) O_Alk->Action1 Yes Action3 Use >1.0 Equivalent of Base Di_Alk->Action3 Yes Action2 Slow Addition of Methallyl Chloride Action1->Action2

Caption: Troubleshooting logic for low alkylation yield.

Stage 2: Ketonization & Decarboxylation

Question 2: The decarboxylation step is sluggish and requires prolonged heating, leading to a dark, tarry crude product. How can we improve this?

Answer: Incomplete saponification followed by inefficient decarboxylation is a frequent scale-up hurdle. High temperatures for extended periods can cause polymerization and degradation of the unsaturated ketone product.

  • Causality: The reaction proceeds in two steps: saponification of the ester to a carboxylate salt, followed by thermal decarboxylation of the resulting β-keto acid upon acidification and heating. If saponification is incomplete, you are trying to decarboxylate the starting ester, which is much more difficult.

  • Troubleshooting Steps:

    • Monitor Saponification: Before heating for decarboxylation, ensure the saponification is complete. This can be monitored by TLC or by taking a small aliquot, acidifying it, and checking for the disappearance of the starting ketoester by GC.

    • Efficient Mixing: On a larger scale, ensuring efficient mixing of the biphasic organic/aqueous mixture is critical for complete saponification. Insufficient agitation can lead to long reaction times.

    • Controlled Heating: Once saponification is complete and the mixture is acidified, heat the reaction gently to initiate decarboxylation (CO2 evolution). A temperature of 100-110 °C is typically sufficient. Overheating can "cook" the product.

    • Consider Steam Distillation: A highly effective method for both driving the decarboxylation and isolating the volatile ketone product (5-methyl-5-hexen-2-one) is to perform a steam distillation directly from the acidified reaction mixture. This removes the product from the hot, acidic environment as it forms, preventing degradation.[4]

Stage 3: Haloform Reaction & Workup

Question 3: During the haloform oxidation, we are getting inconsistent yields and the final product is difficult to purify, with halogenated impurities present. What are the critical parameters?

Answer: The haloform reaction is notoriously exothermic and can produce a variety of halogenated byproducts if not strictly controlled.

  • Causality: The reaction involves the formation of a trihalomethyl ketone intermediate, which is then cleaved by hydroxide. The initial halogenation steps are base-catalyzed and can be difficult to control. Over-halogenation of other parts of the molecule or incomplete reaction can occur.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Use a precise amount of bromine (or bleach, if using NaOCl). A slight excess is needed, but a large excess will lead to byproducts.

    • Reverse Addition at Low Temperature: The key to control is slow, portion-wise addition of the halogenating agent to the cooled (0-10 °C) solution of the ketone in aqueous NaOH. This is a "reverse addition" and helps to control the exotherm.

    • Vigorous Stirring: Maintain vigorous agitation to ensure rapid mixing and heat dissipation, preventing localized "hot spots" where side reactions can occur.

    • Quenching: After the reaction is complete (monitored by GC), quench any excess halogen with a reducing agent like sodium bisulfite or sodium thiosulfate. This is a critical safety and purity step.

    • Purification: The crude product, after acidification, will likely be an oil. It is soluble in organic solvents but has moderate solubility in water.[1] Extraction with a suitable solvent (e.g., ethyl acetate, MTBE) followed by washing to remove inorganic salts is standard. For high purity, distillation under reduced pressure is the preferred method.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling this synthesis? A1: Key hazards include:

  • Methallyl Chloride: It is a flammable and toxic alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Ethoxide/KOtBu: Highly corrosive and react violently with water.

  • Haloform Reaction: Highly exothermic, which can lead to a runaway reaction if addition rates and cooling are not properly managed. Also generates bromoform (CHBr3), a toxic byproduct.

  • Pressure Build-up: The decarboxylation step evolves CO2 gas. The reactor must be properly vented.

Q2: How can we best monitor reaction progress at scale? A2: While TLC is useful for initial lab work, scaling up requires more robust methods.

  • Alkylation: Gas Chromatography (GC) is ideal for monitoring the disappearance of ethyl acetoacetate and the appearance of the product.

  • Decarboxylation: Monitoring CO2 off-gas volume can provide an indication of reaction rate. GC analysis of aliquots is the most accurate method.

  • Oxidation: GC is again the method of choice to track the conversion of the ketone starting material.

Q3: Are there viable alternative synthetic routes for scale-up? A3: Yes, other routes exist, although they may present different challenges. For instance, a Wittig reaction between a protected 4-oxobutanoic acid derivative and the ylide derived from isopropyltriphenylphosphonium bromide could be considered.[7][8] However, this route involves stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove at scale. Another approach could involve a Knoevenagel condensation.[9] The choice of route often depends on raw material cost, waste stream considerations, and available equipment.[10]

IV. Scalable Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-acetyl-5-methylhex-5-enoate (Alkylation)
ReagentM.W. ( g/mol )Amount (1 mol scale)Equivalents
Anhydrous Ethanol46.071.5 L-
Sodium Metal22.9925.3 g1.1
Ethyl Acetoacetate130.14130.1 g1.0
Methallyl Chloride90.5595.1 g1.05

Procedure:

  • To a 3 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the anhydrous ethanol.

  • Under a nitrogen atmosphere, add the sodium metal in small portions, controlling the addition rate to maintain a gentle reflux.

  • Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to 0-5 °C.

  • Slowly add the ethyl acetoacetate via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the mixture for 1 hour at 10 °C.

  • Slowly add the methallyl chloride over 2 hours, ensuring the internal temperature does not exceed 50 °C.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 78 °C) for 3 hours.

  • Monitor the reaction by GC for the disappearance of ethyl acetoacetate.

  • Cool the reaction to room temperature. Filter off the precipitated NaCl and wash the salt cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. The resulting crude oil can be used directly in the next step.

Protocol 2: Synthesis of 5-Methyl-5-hexen-2-one (Ketonization)
ReagentM.W. ( g/mol )Amount (1 mol scale)Notes
Crude Ketoester200.25~200 gFrom Protocol 1
Sodium Hydroxide40.0060 g (1.5 eq)In 600 mL Water
6M Hydrochloric Acid36.46~250 mLTo pH 1-2

Procedure:

  • Charge the crude ketoester and the sodium hydroxide solution into the reactor.

  • Heat the mixture to 90-100 °C with vigorous stirring for 4 hours to ensure complete saponification.

  • Cool the mixture to below 20 °C.

  • Carefully acidify the mixture by slowly adding 6M HCl. Vigorous CO2 evolution will occur. Control the addition rate to manage foaming.

  • Once the CO2 evolution subsides and the pH is ~1-2, set up the reactor for steam distillation.

  • Inject steam into the mixture to co-distill the product and water. Collect the distillate until the organic layer is no longer observed.

  • Separate the organic layer from the distillate, dry over anhydrous magnesium sulfate, and filter to yield the product as a colorless to pale yellow liquid.[1] Typical yield: 70-80%.

Protocol 3: Synthesis of this compound (Oxidation)
ReagentM.W. ( g/mol )Amount (0.7 mol scale)Equivalents
5-Methyl-5-hexen-2-one112.1778.5 g1.0
Sodium Hydroxide40.00112 g4.0
Water18.021 L-
Bromine159.81123 g (39.5 mL)1.1
Sodium Bisulfite104.06As neededFor quenching
6M Hydrochloric Acid36.46~500 mLTo pH 1-2

Procedure:

  • In a reactor, dissolve the sodium hydroxide in water and cool the solution to 0-5 °C in an ice bath.

  • Add the 5-methyl-5-hexen-2-one to the cold NaOH solution.

  • Slowly add the bromine via a pressure-equalizing dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 10 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by GC. Once complete, cool back to 10 °C and quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 200 mL) to remove any unreacted starting material and bromoform.

  • Cool the aqueous layer in an ice bath and carefully acidify with 6M HCl to pH 1-2. The product will precipitate as an oil.

  • Extract the product with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • For highest purity, the crude oil can be distilled under vacuum. The final product is a colorless to pale yellow liquid.[1] Typical yield: 80-90%.

V. References

  • ChemBK. 5-Methylhex-4-enoic acid. Available from: [Link]

  • Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. Available from:

  • Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. (2013). Available from: [Link]

  • Reddit. Problems with wittig reaction. (2022). Available from: [Link]

  • Reddit. Problems with wittig reaction. (2022). Available from: [Link]

  • Crow, J. M. When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. (2012). Available from: [Link]

  • PubChem. This compound | C7H12O2 | CID 549600. Available from: [Link]

  • PubChem. 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Improvement on the synthesis of (E)-alk-3-enoic acids. RSC Publishing. Available from: [Link]

  • Chemistry Steps. Wittig Reaction Practice Problems. Available from: [Link]

  • Mostafa, E. Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. J Mol Pharm Org Process Res 12: 217. (2024). Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 5-Methylhex-5-enoic Acid and its Saturated Analogue, 5-Methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-methylhex-5-enoic acid and its saturated counterpart, 5-methylhexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and physicochemical and biological properties. We will dissect how the presence of a single terminal double bond fundamentally alters the characteristics of a branched-chain fatty acid, supported by experimental data and detailed protocols for validation.

Introduction: The Subtle Distinction with Profound Implications

5-Methylhexanoic acid and this compound are C7 branched-chain fatty acids that share an identical carbon skeleton, differing only by the presence of a double bond at the C5 position in the enoic variant.[1][2] This seemingly minor structural difference—the transition from a saturated to an unsaturated compound—introduces significant changes in molecular geometry, reactivity, and physical properties.[3][4] 5-Methylhexanoic acid, also known as isoheptanoic acid, is a naturally occurring compound found in various foods and is utilized as a flavoring agent.[5][6] Its unsaturated analogue is less documented in nature but serves as a valuable model for understanding the impact of unsaturation.[7] This guide will illuminate these differences through a detailed comparison of their properties and provide actionable experimental workflows.

cluster_0 Chemical Structures struct_sat 5-Methylhexanoic Acid (Saturated) C₇H₁₄O₂ key_diff Key Difference: Absence vs. Presence of C=C Double Bond struct_sat->key_diff struct_unsat This compound (Unsaturated) C₇H₁₂O₂ struct_unsat->key_diff

Caption: Core structural comparison of the two molecules.

Comparative Physicochemical Properties

The introduction of a double bond prevents free rotation and alters the molecular shape, which in turn affects how the molecules pack together.[4] Unsaturated fatty acids typically exhibit a "kink" or bend in their structure, leading to weaker intermolecular van der Waals forces compared to the more linear, tightly packing saturated fatty acids.[8][9] This directly results in lower melting and boiling points for the unsaturated compound.[4][10] Furthermore, the presence of the polar carboxylic acid group allows for moderate water solubility in both molecules, though this decreases with longer carbon chains.[7][11]

PropertyThis compound (Unsaturated)5-methylhexanoic acid (Saturated)Rationale for Difference
Molecular Formula C₇H₁₂O₂[2][7]C₇H₁₄O₂[1][5]Loss of two hydrogen atoms to form the double bond.
Molecular Weight 128.17 g/mol [2][7]130.18 g/mol [1][5]Direct consequence of the difference in hydrogen atoms.
Appearance Colorless to pale yellow liquid[7]Colorless liquid[5]Both are liquids at room temperature, consistent with short-chain fatty acids.
Melting Point Not available; expected to be lower than saturated form.-25.0 °C to -55.8 °C (est.)[5][6]The double bond's "kink" hinders crystal lattice formation, lowering the energy required to melt.[4]
Boiling Point Not available; expected to be lower than saturated form.216 °C[5]Weaker intermolecular forces in the unsaturated form require less energy to overcome for vaporization.[10]
Water Solubility Moderately soluble[7]Slightly soluble[5]The dominant factor is the polar carboxyl group's interaction with water; the small difference in the hydrocarbon tail has a minor effect.[11]
pKa (Predicted) Not available~4.78[5]The electronic effect of the distant double bond on the carboxyl proton's acidity is expected to be minimal.
LogP (Predicted) Not available1.9 - 2.2[5][12]The unsaturated version is expected to be slightly less lipophilic due to the loss of two hydrogen atoms.

Chemical Reactivity: The Role of the Pi Bond

The most significant chemical distinction arises from the electron-rich pi (π) bond in this compound. This site makes the molecule susceptible to a variety of reactions that its saturated analogue resists.[13]

  • Saturated Analogue (5-Methylhexanoic Acid): The C-C and C-H single bonds are strong and nonpolar, making the hydrocarbon tail relatively inert. Reactivity is primarily confined to the carboxylic acid group (e.g., esterification, acid-base reactions).

  • Unsaturated Analogue (this compound): The double bond is a center of reactivity. It can undergo:

    • Electrophilic Addition: Reactions with halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (hydration) can break the pi bond.

    • Reduction (Hydrogenation): The double bond can be catalytically reduced with hydrogen gas (H₂) to yield the saturated analogue, 5-methylhexanoic acid.[3]

    • Oxidation: The double bond is susceptible to cleavage by strong oxidizing agents (e.g., ozone, permanganate) and is the primary site of auto-oxidation (rancidity), a process that leads to degradation.[3]

cluster_unsat This compound cluster_sat 5-methylhexanoic acid unsat C=C Double Bond (Electron Rich) reac_add Electrophilic Addition unsat->reac_add reac_ox Oxidation (e.g., Peroxidation) unsat->reac_ox reac_red Reduction (Hydrogenation) unsat->reac_red sat C-C Single Bonds (Relatively Inert) no_reac Resistant to Addition & Oxidation sat->no_reac

Caption: Comparative reactivity of the unsaturated vs. saturated hydrocarbon tail.

Biological Context and Potential Applications

Both molecules are classified as medium-chain fatty acids (MCFAs).[2][5][14] While the biological roles of many common fatty acids are well-established, specific data for these two compounds are more limited.

5-Methylhexanoic Acid: This saturated acid is recognized for its role as a flavor component, contributing to the profiles of cheese, fruits, and tea.[5][6] As an MCFA, it is likely metabolized through pathways of lipid metabolism and transport.[15] Its presence in food suggests a high degree of biocompatibility.

This compound: Specific biological functions are not well-documented in scientific literature.[2][7] However, its structure as an unsaturated fatty acid makes it a candidate for investigation in several areas. Unsaturated fatty acids are crucial components of cell membranes and can act as signaling molecules. The reactivity of its double bond could mean it is either a metabolic precursor or a transient intermediate in certain biochemical pathways. Its relative obscurity makes it an interesting target for novel drug discovery and metabolic research.

Experimental Protocols

To provide a practical framework for comparing these molecules, the following validated experimental protocols are described. These methods are designed to be robust and directly address the key differences discussed.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

Causality: The LogP value quantifies a compound's lipophilicity, a critical parameter in drug development for predicting absorption and membrane permeability. This experiment tests the hypothesis that the removal of two hydrogens and the introduction of a pi system slightly alters the compound's partitioning behavior between a nonpolar (octanol) and polar (aqueous) phase.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a stock solution of each acid (~1 mg/mL) in 1-octanol. Prepare a series of calibration standards in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

  • Partitioning: In a separatory funnel, mix 10 mL of the octanol stock solution with 10 mL of phosphate buffer (pH 7.4).

  • Equilibration: Shake the funnel vigorously for 20 minutes at a constant temperature (25°C). Allow the layers to separate completely for at least 2 hours.

  • Sampling: Carefully collect an aliquot from the aqueous phase. It is crucial to avoid contamination from the octanol layer.

  • Quantification: Analyze the concentration of the acid in the aqueous phase using a calibrated HPLC-UV method.

  • Calculation:

    • Determine the initial concentration in the octanol phase (C_oct,initial).

    • Determine the final concentration in the aqueous phase (C_aq,final).

    • Calculate the final concentration in the octanol phase: C_oct,final = C_oct,initial - C_aq,final.

    • Calculate LogP: LogP = log10(C_oct,final / C_aq,final).

start Prepare Stock Solution in Octanol mix Mix with Equal Volume of Aqueous Buffer start->mix shake Shake to Equilibrate (20 min) mix->shake separate Allow Phases to Separate (2 hr) shake->separate sample Sample Aqueous Phase separate->sample analyze Quantify Concentration via HPLC sample->analyze calc Calculate LogP Value analyze->calc

Caption: Workflow for experimental LogP determination.

Protocol 2: Comparative Oxidative Stability (TBARS Assay)

Causality: This assay directly probes the reactivity of the double bond. The allylic position in this compound is susceptible to free radical-induced oxidation, which generates lipid peroxidation products like malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) to form a colored product, which can be quantified. The saturated analogue, lacking a double bond, should show significantly lower reactivity.

Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay

  • Sample Preparation: Prepare aqueous emulsions of each fatty acid (e.g., 1 mM) using a surfactant like Tween-20.

  • Initiation of Oxidation: Treat the emulsions with an oxidation initiator, such as 10 µM ferrous sulfate (FeSO₄) and 100 µM ascorbic acid, to start the Fenton reaction and generate hydroxyl radicals. A control group for each acid should receive no initiator.

  • Incubation: Incubate all samples at 37°C for 1 hour in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding 1 mL of trichloroacetic acid (TCA, 15% w/v) to precipitate proteins and halt lipid peroxidation.

  • TBA Reaction: Add 1 mL of TBA solution (0.8% w/v) to each sample.

  • Color Development: Heat the samples at 95°C for 30 minutes. A pink color will develop in the presence of MDA.

  • Quantification: Cool the samples, centrifuge to pellet any precipitate, and measure the absorbance of the supernatant at 532 nm.

  • Analysis: Compare the absorbance values. A significantly higher absorbance for this compound indicates greater oxidative instability.

Conclusion

The comparison between this compound and 5-methylhexanoic acid serves as a powerful case study in fundamental organic chemistry and its application in the life sciences. The presence of a single C=C double bond is not a trivial modification; it fundamentally lowers the melting point, increases chemical reactivity towards addition and oxidation, and opens up distinct metabolic and signaling possibilities. While 5-methylhexanoic acid is an established compound with known applications, its unsaturated analogue represents an area ripe for scientific exploration. The experimental frameworks provided here offer a starting point for researchers to quantitatively probe these differences and unlock the potential of novel unsaturated fatty acids in drug discovery and biochemical research.

References

  • Microbe Notes. (2022, January 4). Saturated vs Unsaturated fatty acids- Definition, 20 Differences, Examples. [Link]

  • BIOMES. (n.d.). Healthy vs unhealthy fats: The differences between saturated and unsaturated fatty acids. Retrieved January 18, 2026, from [Link]

  • LibreTexts. (2022, October 30). Saturated and Unsaturated Fatty Acids – Chemistry of Food and Cooking. [Link]

  • JoVE. (2023, April 30). Physical Properties of Carboxylic Acids. [Link]

  • Ampath. (n.d.). Saturated vs Unsaturated Fatty Acids: What's the Difference?. Retrieved January 18, 2026, from [Link]

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  • PubChem. (n.d.). 5-Methylhexanoic acid. Retrieved January 18, 2026, from [Link]

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  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved January 18, 2026, from [Link]

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  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

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A Comparative Analysis of the Antibacterial Efficacy of 5-Methylhex-5-Enoic Acid and Other Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antibiotic resistance, the scientific community is actively exploring alternative antimicrobial agents. Among the promising candidates are unsaturated fatty acids, naturally occurring compounds with known antibacterial properties.[1] This guide provides a comparative overview of the antibacterial activity of 5-methylhex-5-enoic acid against other well-characterized unsaturated fatty acids, offering experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

The antibacterial efficacy of fatty acids is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]

While specific data for this compound is not extensively available in the public domain, the following table presents a representative comparison of the antibacterial activity of common unsaturated fatty acids against Gram-positive and Gram-negative bacteria. This data serves as a benchmark for evaluating the potential of novel fatty acids like this compound.

Fatty AcidChemical FormulaBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Oleic Acid C18H34O2Staphylococcus aureus1000-[4]
Gram-positive bacteria1000-[5]
Linoleic Acid C18H32O2Staphylococcus aureus100 - 1000-[4]
Micrococcus kristinae10-[4][5]
Gram-positive bacteria10 - 1000-[4][5]
Arachidonic Acid C20H32O2Streptococcus mutans6.25 - 25-[6]
Staphylococcus aureus--[7]

Note: The data presented are for illustrative purposes and have been compiled from various studies. Actual values may vary depending on the specific bacterial strains and experimental conditions.

Experimental Protocols

To ensure reproducible and comparable results, standardized methods for determining MIC and MBC are crucial. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an agent that inhibits the visible growth of a bacterium.[10]

Materials:

  • Test fatty acid (e.g., this compound)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Prepare a stock solution of the test fatty acid. Perform two-fold serial dilutions of the fatty acid in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted fatty acid. Include a positive control (inoculum without fatty acid) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the fatty acid at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.[11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12]

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the fatty acid that results in a ≥99.9% reduction in the initial bacterial inoculum, which is observed by the absence of colony formation on the agar plate.[2][3]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2][3]

Experimental Workflow for Determining MIC and MBC

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of fatty acid in 96-well plate B->C D Incubate plate (18-24h at 35°C) C->D E Determine MIC (lowest concentration with no visible growth) D->E F Subculture from wells with no visible growth to agar plates E->F Select clear wells G Incubate agar plates (18-24h at 35°C) F->G H Determine MBC (lowest concentration with ≥99.9% killing) G->H G cluster_cell Bacterial Cell membrane Cell Membrane etc Electron Transport Chain membrane->etc Disruption dna DNA/RNA membrane->dna ROS Damage fabI FabI Enzyme atp ATP Production etc->atp Inhibition ufa Unsaturated Fatty Acid ufa->membrane Insertion & Disruption ufa->fabI Inhibition

Caption: Proposed mechanisms of fatty acid antibacterial action.

Conclusion

Unsaturated fatty acids represent a promising class of compounds for the development of new antibacterial agents. While further research is needed to fully elucidate the antibacterial potential of this compound, the established activity of other unsaturated fatty acids provides a strong rationale for its investigation. The standardized protocols provided in this guide offer a framework for conducting rigorous and reproducible studies to evaluate the efficacy of this and other novel fatty acid-based antimicrobials. The multifaceted mechanism of action of unsaturated fatty acids, primarily targeting the bacterial cell membrane, suggests a lower likelihood of resistance development compared to conventional antibiotics that target specific enzymes.

References

  • Zheng, C. J., Yoo, J. S., Lee, T. G., Cho, H. Y., Kim, Y. H., & Kim, W. G. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS letters, 579(23), 5157–5162. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642. [Link]

  • Lee, C. R., Lee, J. H., Park, M., & Nag, M. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 26(18), 5489. [Link]

  • Nguyen, T. T., Al-Saffar, H. S., & Masoud, H. (2021). Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans. Frontiers in Microbiology, 12, 709990. [Link]

  • Dilika, F., Bremner, P. D., & Meyer, J. J. M. (2000). Antibacterial activity of linoleic and oleic acids isolated from Helichrysum pedunculatum: a plant used during circumcision rites. Fitoterapia, 71(4), 450–452. [Link]

  • Beavers, W. N., Skaar, E. P., & Beavers, W. N. (2019). Arachidonic Acid Kills Staphylococcus aureus through a Lipid Peroxidation Mechanism. mBio, 10(5), e01750-19. [Link]

  • Nguyen, T. T., & Masoud, H. (2022). Enhanced Anti-Bacterial Activity of Arachidonic Acid against the Cariogenic Bacterium Streptococcus mutans in Combination with Triclosan and Fluoride. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642. [Link]

  • ResearchGate. (n.d.). Bacteriostatic and bactericidal effects of arachidonic acid (AA). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanisms behind the antibacterial activity of fatty acids and monoglycerides. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Comprehensive Antibiotic Resistance Database. (n.d.). Oleic acid. Retrieved from [Link]

  • Comprehensive Antibiotic Resistance Database. (n.d.). Linoleic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Retrieved from [Link]

  • American Society for Microbiology. (2019). Arachidonic Acid Kills Staphylococcus aureus through a Lipid Peroxidation Mechanism. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Oxford Academic. (2023). Anti-infective activities of long-chain fatty acids against foodborne pathogens. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus. Retrieved from [Link]

  • MDPI. (2022). Linoleic Fatty Acid from Rwandan Propolis: A Potential Antimicrobial Agent Against Cutibacterium acnes. Retrieved from [Link]

  • ARVO Journals. (2016). Oleic acid as an Antibacterial for Treating Eye Infections. Retrieved from [Link]

  • ResearchGate. (2000). Antibacterial activity of linoleic and oleic acids isolated from Helichrysum pedunculatum: A plant used during circumcision rites. Retrieved from [Link]

  • MDPI. (2017). Oleic Acid Produced by a Marine Vibrio spp. Acts as an Anti-Vibrio parahaemolyticus Agent. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health. (1979). Bactericidal Effect of Oleic Acid on Group A Streptococci: Mechanism of Action. Retrieved from [Link]

  • American Society for Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

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  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (2018). Determining the Minimum Inhibitory Concentration of Medium Chain Fatty Acids for Generic Escherichia coli, Enterotoxigenic Escherichia coli, Salmonella Typhimurium, and Campylobacter coli. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 5-methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylhex-5-enoic acid is a valuable carboxylic acid intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a terminal double bond and a carboxylic acid moiety, offers multiple points for chemical modification. This guide provides a comparative analysis of two distinct synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes to this compound are presented here for comparison:

  • Route 1: Acetoacetic Ester Synthesis followed by Haloform Reaction. This classical approach builds the carbon skeleton through the versatile acetoacetic ester synthesis to form a key methyl ketone intermediate, which is subsequently oxidized to the desired carboxylic acid.

  • Route 2: Wittig Reaction. This modern and efficient method utilizes the well-established Wittig reaction to directly construct the target alkene from a suitable phosphonium ylide and a ketone.

The following table summarizes the key metrics for each route, providing a high-level comparison of their respective efficiencies and requirements.

MetricRoute 1: Acetoacetic Ester Synthesis & Haloform ReactionRoute 2: Wittig Reaction
Overall Yield ModerateGood to Excellent
Number of Steps Two main synthetic stepsOne main synthetic step
Starting Materials Ethyl acetoacetate, methallyl chloride, halogens, base(3-Carboxypropyl)triphenylphosphonium bromide, acetone, base
Reaction Conditions Moderate temperatures, standard glasswareAnhydrous conditions, strong base
Key Advantages Utilizes readily available and inexpensive starting materials.High atom economy and directness of the C=C bond formation.
Key Disadvantages Two-step process may lead to lower overall yield. Use of hazardous halogens.Requires anhydrous conditions and a strong base.

Route 1: Acetoacetic Ester Synthesis and Haloform Reaction

This two-step sequence first constructs the carbon backbone of the target molecule through the alkylation of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield 5-methyl-5-hexen-2-one. This intermediate is then converted to this compound via the haloform reaction.

Logical Workflow

Route 1 Workflow cluster_0 Step 1: Acetoacetic Ester Synthesis cluster_1 Step 2: Haloform Reaction Ethyl Acetoacetate Ethyl Acetoacetate Alkylation Alkylation Ethyl Acetoacetate->Alkylation Methallyl Chloride Methallyl Chloride Methallyl Chloride->Alkylation NaOEt Sodium Ethoxide (Base) NaOEt->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation 5-methyl-5-hexen-2-one 5-methyl-5-hexen-2-one Hydrolysis & Decarboxylation->5-methyl-5-hexen-2-one Ketone_Intermediate 5-methyl-5-hexen-2-one Oxidation Oxidation Ketone_Intermediate->Oxidation Halogen_Base Halogen (Br2 or Cl2) & Strong Base (NaOH) Halogen_Base->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols

Step 1: Synthesis of 5-methyl-5-hexen-2-one via Acetoacetic Ester Synthesis [1]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise at room temperature with stirring.

  • Alkylation: After the addition is complete, add 9.05 g (0.1 mol) of methallyl chloride dropwise to the reaction mixture.

  • Reaction and Workup: Heat the mixture to reflux for 3 hours. After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: To the crude alkylated product, add 100 mL of 10% aqueous sodium hydroxide solution and reflux for 3 hours. After cooling, acidify the reaction mixture with 6M hydrochloric acid until the pH is approximately 1. Heat the mixture at 100°C for 1 hour to effect decarboxylation.

  • Purification: Cool the mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation to afford 5-methyl-5-hexen-2-one.

Step 2: Oxidation of 5-methyl-5-hexen-2-one via Haloform Reaction [2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.6 g (0.05 mol) of 5-methyl-5-hexen-2-one in 50 mL of dioxane.

  • Reagent Addition: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water. To this, slowly add 8.0 g (0.05 mol) of bromine with cooling in an ice bath.

  • Oxidation: Add the freshly prepared sodium hypobromite solution dropwise to the solution of the ketone with vigorous stirring, maintaining the temperature below 20°C.

  • Workup and Isolation: After the addition is complete, continue stirring for 1 hour at room temperature. Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution. Acidify the reaction mixture with concentrated hydrochloric acid.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography.

Route 2: Wittig Reaction

This route offers a more direct approach to this compound by forming the carbon-carbon double bond in a single step from a phosphonium ylide and acetone. The key starting material is (3-carboxypropyl)triphenylphosphonium bromide.

Logical Workflow

Route 2 Workflow cluster_0 Wittig Reaction Phosphonium_Salt (3-Carboxypropyl)triphenylphosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Acetone Acetone Acetone->Wittig_Reaction Final_Product This compound Wittig_Reaction->Final_Product

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocol

Synthesis of this compound via Wittig Reaction [4][5]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 4.43 g (0.01 mol) of (3-carboxypropyl)triphenylphosphonium bromide in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C in a dry ice/acetone bath.

  • Base Addition: Slowly add 8.0 mL of a 2.5 M solution of n-butyllithium in hexanes (0.02 mol) to the suspension with stirring. The color of the reaction mixture should turn deep red, indicating the formation of the ylide.

  • Reaction with Acetone: After stirring for 30 minutes at -78°C, add 0.58 g (0.01 mol) of acetone dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 20 mL of water.

  • Workup and Isolation: Acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 2. Extract the product with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route 1 is a robust and classical approach that utilizes readily accessible and cost-effective starting materials. However, it involves a two-step sequence which may impact the overall yield, and it requires the use of hazardous halogens.

  • Route 2 provides a more elegant and direct synthesis with potentially higher yields and better atom economy. The main drawbacks are the requirement for strictly anhydrous conditions and the use of a strong, pyrophoric base, which may not be suitable for all laboratory settings.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. For large-scale synthesis where cost is a primary driver, Route 1 may be preferable. For smaller-scale, research-oriented applications where efficiency and a more direct approach are valued, Route 2 presents a compelling alternative.

References

  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Haloform reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

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Navigating the Frontier of Discovery: A Guide to the Validation of Novel Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The validation of any new biomarker is a rigorous scientific journey. The subject of this guide, 5-methylhex-5-enoic acid, is a branched-chain medium-chain fatty acid[1]. However, based on a comprehensive review of current scientific literature, This compound is not an established biomarker for any specific metabolic pathway in humans or other mammals . Its metabolic origins and physiological roles remain to be elucidated.

Therefore, this guide will pivot from a direct comparison of this compound to a more foundational and broadly applicable objective: to provide a robust framework for the validation of any novel metabolite, such as a branched-chain fatty acid, as a potential biomarker. We will use the hypothetical scenario of "Metabolite X," a newly discovered branched-chain fatty acid, to illustrate the principles and protocols essential for its scientific and clinical validation.

The Imperative of Rigorous Biomarker Validation

A biomarker is a measurable indicator of a biological state or condition. In the realm of metabolic diseases, a reliable biomarker can be a powerful tool for diagnosis, prognosis, and monitoring treatment efficacy. However, the path from an interesting metabolic signal to a clinically validated biomarker is fraught with challenges. Insufficiently validated biomarkers can lead to misleading results, failed clinical trials, and ultimately, a detriment to patient care. This guide outlines a self-validating system for the rigorous assessment of a novel metabolite's potential as a biomarker.

Part 1: Pre-Analytical and Analytical Validation - The Foundation of Trustworthiness

Before a metabolite can be considered a reliable indicator of a metabolic pathway's status, the methods used to measure it must be proven to be accurate, precise, and robust. This is the stage of analytical validation.

Experimental Protocol: Quantitative Analysis of "Metabolite X" in Human Plasma via LC-MS/MS

The causality behind choosing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) lies in its high sensitivity and specificity, which are critical for accurately detecting and quantifying low-abundance metabolites in complex biological matrices like plasma.

1. Sample Preparation:

  • Objective: To efficiently extract "Metabolite X" from plasma while minimizing matrix effects.

  • Protocol:

    • To 100 µL of human plasma, add 400 µL of a cold extraction solution (e.g., 80:20 acetonitrile:methanol) containing an appropriate internal standard (a stable isotope-labeled version of "Metabolite X").

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Objective: To achieve chromatographic separation of "Metabolite X" from isomers and other interfering compounds, followed by sensitive and specific detection by mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to the retention time of "Metabolite X".

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor for a specific precursor-to-product ion transition for "Metabolite X" and its internal standard. The collision energy and other MS parameters must be optimized for the specific analyte.

3. Method Validation Parameters:

The following parameters must be rigorously assessed to ensure the trustworthiness of the analytical method:

Parameter Description Acceptance Criteria
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99 for a calibration curve constructed with at least 5 non-zero standards.
Accuracy The closeness of the measured value to the true value.Recovery of 85-115% for quality control samples at low, medium, and high concentrations.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (%CV) < 15% for intra- and inter-day assays.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Signal-to-noise ratio > 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Specificity The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank matrix samples.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix.Assessed by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Assessed through freeze-thaw cycles, short-term benchtop stability, and long-term storage stability.

A visual representation of the analytical validation workflow is provided below:

analytical_validation_workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis sample_prep Sample Preparation Optimization lc_params LC Parameter Optimization ms_params MS/MS Parameter Optimization linearity Linearity ms_params->linearity accuracy Accuracy & Precision lod_loq LOD & LOQ specificity Specificity matrix_effect Matrix Effect stability Stability sample_analysis Analysis of Clinical Samples stability->sample_analysis

Caption: Workflow for the analytical validation of a novel biomarker.

Part 2: Clinical Validation - Linking "Metabolite X" to a Metabolic Pathway

Once a robust analytical method is established, the next critical phase is to demonstrate a consistent association between the biomarker and the specific metabolic pathway or disease state in a clinical setting.

Hypothetical Scenario: "Metabolite X" as a Biomarker for a Disorder of Branched-Chain Fatty Acid Metabolism

Let's hypothesize that "Metabolite X" is an intermediate in a pathway responsible for the degradation of a specific dietary branched-chain fatty acid. A genetic defect in an enzyme downstream of "Metabolite X" could lead to its accumulation.

1. Cross-Sectional Study:

  • Objective: To determine if levels of "Metabolite X" are significantly different between a healthy control group and a group of patients diagnosed with the metabolic disorder.

  • Methodology:

    • Recruit a cohort of patients with the confirmed metabolic disorder and an age- and sex-matched healthy control group.

    • Collect plasma samples from all participants under standardized conditions (e.g., after an overnight fast).

    • Analyze the plasma concentrations of "Metabolite X" using the validated LC-MS/MS method.

    • Perform statistical analysis (e.g., a t-test or Mann-Whitney U test) to compare the levels of "Metabolite X" between the two groups.

2. Correlation with Disease Severity and Pathway Activity:

  • Objective: To assess whether the concentration of "Metabolite X" correlates with the severity of the disease and the known activity of the metabolic pathway.

  • Methodology:

    • In the patient cohort, collect clinical data related to disease severity (e.g., specific clinical scores, frequency of metabolic crises).

    • If possible, perform functional assays to measure the residual activity of the deficient enzyme in patient-derived cells (e.g., fibroblasts).

    • Use correlation analysis (e.g., Pearson or Spearman correlation) to determine the relationship between "Metabolite X" levels and disease severity metrics, as well as enzyme activity.

3. Longitudinal Study:

  • Objective: To evaluate how "Metabolite X" levels change over time in response to treatment or disease progression.

  • Methodology:

    • Monitor a cohort of patients over an extended period.

    • Collect serial plasma samples at regular intervals and during any changes in clinical status or treatment regimen.

    • Analyze the temporal changes in "Metabolite X" levels and correlate them with clinical outcomes and treatment responses.

A visual representation of the clinical validation process is provided below:

clinical_validation_workflow cluster_clinical_studies Clinical Validation Studies discovery Discovery of 'Metabolite X' in Pilot Study analytical_val Analytical Validation discovery->analytical_val cross_sectional Cross-Sectional Study (Case vs. Control) analytical_val->cross_sectional correlation Correlation with Disease Severity cross_sectional->correlation longitudinal Longitudinal Study (Monitoring over Time) correlation->longitudinal roc_analysis ROC Curve Analysis (Sensitivity & Specificity) longitudinal->roc_analysis clinical_utility Assessment of Clinical Utility roc_analysis->clinical_utility

Caption: Phases of clinical validation for a novel biomarker.

Part 3: Comparison with Existing Biomarkers

Assuming "Metabolite X" shows promise in the initial clinical validation studies, the next step is to compare its performance against the current gold-standard biomarkers for the specific metabolic pathway.

Performance Metric "Metabolite X" (Hypothetical) Alternative Biomarker (e.g., a specific acylcarnitine) Supporting Experimental Data
Diagnostic Sensitivity To be determined from ROC curve analysis in the cross-sectional study.Established sensitivity from previous studies.Comparison of ROC curves for "Metabolite X" and the alternative biomarker in the same patient cohort.
Diagnostic Specificity To be determined from ROC curve analysis in the cross-sectional study.Established specificity from previous studies.Comparison of ROC curves for "Metabolite X" and the alternative biomarker in the same patient cohort.
Correlation with Disease Severity To be determined from the correlation study.Known correlation with clinical outcomes.Head-to-head comparison of correlation coefficients.
Response to Treatment To be determined from the longitudinal study.Known response to therapeutic interventions.Comparison of the dynamic range and responsiveness of both biomarkers to treatment.
Analytical Robustness High (based on validated LC-MS/MS method).Variable, depending on the specific acylcarnitine and analytical method.Comparison of inter-laboratory proficiency testing results.
Biological Stability To be determined.Generally stable under standard storage conditions.Stability studies for "Metabolite X" in various sample types and conditions.

Conclusion: A Path Forward for Biomarker Discovery

The validation of a novel biomarker like "Metabolite X" is a meticulous process that demands scientific rigor and a multi-faceted approach. While this compound does not currently have a known role as a biomarker, the framework presented here provides a comprehensive roadmap for the evaluation of any new candidate metabolite. By adhering to these principles of analytical and clinical validation, researchers can build a robust case for a new biomarker's utility, ultimately contributing to advancements in the diagnosis and management of metabolic diseases.

References

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A Comparative Guide to the Performance of Polymers Potentially Derived from 5-Methylhex-5-enoic Acid for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug delivery, the quest for novel polymers with tailored properties is perpetual. Functionalized aliphatic polyesters, in particular, offer a versatile platform for creating biocompatible and biodegradable drug carriers.[1] This guide provides a comprehensive performance benchmark of polymers that could hypothetically be derived from the monomer 5-methylhex-5-enoic acid. Due to a lack of directly published data on the homopolymer of this compound, this guide will employ an inferential analysis based on a structurally similar polymer, poly(hexyl-substituted lactide) (PHLA), which features a hexyl side chain.[2] This approach allows for a scientifically grounded comparison with established biomedical polymers: poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data to inform the selection and design of next-generation polymer-based drug delivery systems.

Introduction: The Rationale for Exploring Novel Functionalized Polyesters

The development of advanced drug delivery systems hinges on the design of polymers that can precisely control the release of therapeutic agents, enhance bioavailability, and minimize side effects.[3] Aliphatic polyesters are a cornerstone of this field due to their biocompatibility and biodegradability, with degradation products that are often endogenous to the human body.[4] While PLA, PLGA, and PCL are widely used, there is a continuous drive to develop new polymers with unique functionalities that can offer improved performance characteristics.[5]

The hypothetical monomer, this compound, presents an intriguing chemical structure with a pendant methyl group and a terminal double bond. This unsaturation offers a potential site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional moieties. The methyl group, on the other hand, is expected to influence the polymer's hydrophobicity and, consequently, its degradation rate and drug release kinetics.

Given the absence of direct experimental data for poly(this compound), we turn to poly(hexyl-substituted lactides) (PHLA) as a proxy.[2] The hexyl side chain in PHLA provides a comparable level of hydrophobicity to what might be expected from the side chain of a polymer derived from this compound. This allows us to draw reasonable inferences about its potential performance in drug delivery applications.

Comparative Analysis of Physicochemical Properties

The performance of a polymer in a drug delivery system is intrinsically linked to its physicochemical properties. This section compares the key thermal and mechanical properties of our proxy polymer, PHLA, with the benchmark polymers PLA, PLGA, and PCL.

Thermal Properties

The thermal properties of a polymer, such as its glass transition temperature (Tg) and melting temperature (Tm), are critical for its processing and stability. The Tg is particularly important as it dictates the transition from a rigid, glassy state to a more flexible, rubbery state, which can significantly impact drug diffusion and release.

Polymer Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C)
Poly(hexyl-substituted lactide) (PHLA) (Proxy) -42 to -10[2] Amorphous[2]
Poly(lactic acid) (PLA) 60–65 130-180
Poly(lactic-co-glycolic acid) (PLGA) (50:50) 45-55 Amorphous
Poly(ε-caprolactone) (PCL) -60 59-64
Table 1: Comparison of the thermal properties of PHLA (proxy) and benchmark polymers.

The significantly lower Tg of PHLA compared to PLA and PLGA suggests that at physiological temperature (37°C), PHLA would be in a rubbery state.[2] This increased chain mobility could facilitate faster drug release compared to the more rigid PLA and PLGA matrices.[2]

Mechanical Properties

The mechanical properties of a polymer are crucial for the integrity of the drug delivery system, especially for load-bearing applications or for maintaining the shape of an implant.

Polymer Young's Modulus (GPa) Tensile Strength (MPa) Elongation at Break (%)
Poly(hexyl-substituted lactide) (PHLA) (Proxy) Data not available Data not available Data not available
Poly(lactic acid) (PLA) 2.7–16 38 - 47.8 41.3 - 63.8
Poly(lactic-co-glycolic acid) (PLGA) (50:50) 1.0-2.0 40-60 2-10
Poly(ε-caprolactone) (PCL) 0.2-0.4 23[6] >700[6]
Table 2: Comparison of the mechanical properties of PHLA (proxy) and benchmark polymers.

Performance in Drug Delivery Applications

The ultimate measure of a polymer's utility in drug delivery lies in its performance in encapsulating and releasing therapeutic agents in a controlled manner, as well as its interaction with the biological environment.

Drug Release Kinetics

The rate of drug release from a polymeric matrix is influenced by a multitude of factors, including the polymer's hydrophobicity, degradation rate, and the physicochemical properties of the drug itself. Hydrophobic polymers generally exhibit slower drug release for hydrophobic drugs due to favorable interactions, while the release of hydrophilic drugs can be more complex.[7][8]

A study on PHLA demonstrated that the release of the model drug tetracycline was faster and occurred in higher amounts in its active form from the PHLA matrix compared to standard PLA.[2] This is attributed to the rubbery state of PHLA at physiological temperatures, which facilitates drug diffusion.[2] In contrast, drug release from PLA and PLGA is often governed by a combination of diffusion and polymer degradation, with the degradation rate being tunable by altering the lactide-to-glycolide ratio in PLGA.[9] PCL, with its slow degradation rate, is typically used for long-term drug delivery applications.[10]

Biocompatibility and Biodegradation

Biocompatibility is a prerequisite for any material intended for biomedical applications. Aliphatic polyesters are generally considered biocompatible, as their degradation products are often natural metabolites.[1] The degradation of these polymers primarily occurs through hydrolysis of the ester linkages.[4]

The degradation of PHLA was found to follow a "bulk erosion" mechanism, similar to PLA, with a slightly higher degradation rate at physiological pH and temperature.[2] The final degradation products were identified as the non-toxic lactic acid and 2-hydroxyoctanoic acid.[2] PLA and PLGA also undergo bulk erosion, with the degradation rate of PLGA being faster with a higher glycolide content due to its increased hydrophilicity.[9] PCL exhibits a much slower degradation profile, which can take several years for complete resorption.[6]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the benchmarking of these polymers.

Polymer Synthesis: Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a common method for synthesizing aliphatic polyesters with controlled molecular weights and narrow polydispersities.

Protocol for the Synthesis of Poly(hexyl-substituted lactide) (PHLA):

  • Monomer Synthesis: Synthesize monohexyl-substituted lactide (mHLA) by reacting 2-hydroxyoctanoic acid with 2-bromopropionyl bromide.

  • Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of mHLA monomer.

  • Initiator and Catalyst Addition: Add benzyl alcohol as an initiator, followed by the catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂). The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization Reaction: Heat the reaction mixture to 100°C and stir for the desired reaction time (typically a few hours).

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Diagram of the Ring-Opening Polymerization Workflow:

ROP_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification and Drying Monomer_Synthesis Synthesize mHLA from 2-hydroxyoctanoic acid and 2-bromopropionyl bromide Setup Add mHLA to Schlenk flask Monomer_Synthesis->Setup Add_Reagents Add Benzyl Alcohol and Sn(Oct)₂ Setup->Add_Reagents React Heat to 100°C and stir Add_Reagents->React Dissolve Dissolve in Dichloromethane React->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Dry Dry under vacuum Precipitate->Dry

A schematic workflow for the synthesis of PHLA via ring-opening polymerization.

Characterization of Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as Tg and Tm.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -80°C) at a rate of 10°C/min.

    • Heat the sample again to the upper temperature limit at a rate of 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting event.

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh 5-10 mg of polymer Seal Seal in DSC pan Weigh->Seal Load Load sample and reference pans Seal->Load Heat1 Heat to 200°C (10°C/min) Load->Heat1 Cool Cool to -80°C (10°C/min) Heat1->Cool Heat2 Heat to 200°C (10°C/min) Cool->Heat2 Analyze Analyze heat flow curve Heat2->Analyze Determine_Tg Determine Tg (midpoint of step change) Analyze->Determine_Tg Determine_Tm Determine Tm (peak of endotherm) Analyze->Determine_Tm

A step-by-step workflow for determining the thermal properties of a polymer using DSC.

Conclusion and Future Perspectives

This comparative guide, while based on an inferential analysis due to the lack of direct data on poly(this compound), provides valuable insights into the potential performance of such a polymer in drug delivery applications. The use of poly(hexyl-substituted lactide) as a proxy suggests that a polymer derived from this compound would likely be a soft, flexible material with a low glass transition temperature. This could lead to faster drug release profiles compared to the more commonly used PLA and PLGA, making it a potentially interesting candidate for applications where a more rapid release is desired.

The presence of a terminal double bond in the monomer structure opens up exciting possibilities for post-polymerization functionalization, which could be leveraged to create "smart" drug delivery systems capable of targeted delivery or stimulus-responsive release.

It is imperative that future research efforts be directed towards the actual synthesis and characterization of poly(this compound) and its copolymers. Such studies would provide the necessary empirical data to validate the inferences made in this guide and to fully elucidate the potential of this novel polymer in the field of biomedical engineering and drug delivery.

References

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Efficacy of 5-methylhex-5-enoic acid as a synthetic intermediate compared to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 5-Methylhex-5-enoic Acid as a Synthetic Intermediate

In the intricate field of organic synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of this compound with analogous unsaturated carboxylic acids, offering researchers, chemists, and drug development professionals a comprehensive analysis supported by experimental insights to inform their synthetic strategies.

Introduction: The Role of Unsaturated Carboxylic Acids in Synthesis

Unsaturated carboxylic acids are versatile building blocks in organic chemistry, prized for their dual functionality. The carboxylic acid moiety serves as a handle for transformations such as amidation, esterification, and reduction, while the alkene provides a site for a vast array of addition and cyclization reactions. This compound, with its terminal gem-disubstituted alkene and a flexible four-carbon tether to the carboxyl group, presents a unique combination of steric and electronic properties that distinguish it from simpler analogues like 5-hexenoic acid. This guide will explore the synthetic advantages and disadvantages conferred by this substitution pattern in key chemical transformations.

Physicochemical Properties and Reactivity Overview

The defining feature of this compound is the methyl group at the C5 position, which introduces significant steric hindrance around the double bond and influences its electronic nature. This seemingly minor structural modification has profound implications for its reactivity compared to its unsubstituted counterpart, 5-hexenoic acid, and its regioisomer, 5-methylhex-4-enoic acid.

CompoundStructureMolecular Weight ( g/mol )Key Features
This compound C=C(C)CCCC(=O)O128.17Terminal gem-disubstituted alkene, γ,δ-unsaturation.[1]
5-Hexenoic Acid C=CCCCC(=O)O114.14Terminal monosubstituted alkene, γ,δ-unsaturation.
5-Methylhex-4-enoic Acid CC(=CCCC(=O)O)C128.17Internal trisubstituted alkene, β,γ-unsaturation.[2]

The gem-dimethyl group in this compound is expected to enhance the rate of cyclization reactions due to the Thorpe-Ingold effect, which posits that increasing steric hindrance at a carbon in a chain favors ring closure.[3][4] This kinetic advantage is a central theme in the comparative efficacy of this intermediate.

Comparative Analysis in Key Synthetic Transformations

The true measure of a synthetic intermediate's efficacy lies in its performance in chemical reactions. Below, we compare this compound with its analogues in two fundamental transformations: iodolactonization and hydroboration-oxidation.

Iodolactonization is a powerful method for constructing lactones from unsaturated carboxylic acids and is a cornerstone of natural product synthesis.[5][6] The reaction proceeds via electrophilic addition of iodine to the double bond, followed by intramolecular attack by the carboxylate.

Mechanism of Iodolactonization

G cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Product Formation alkene R₂C=CH₂ iodonium R₂C⁺-CH₂I alkene->iodonium + I₂ I2 I-I I_ion I⁻ start_cycl R₂C⁺-CH₂I | (CH₂)n | COO⁻ iodonium->start_cycl lactone_intermediate Cyclic Intermediate start_cycl->lactone_intermediate 5-exo-trig lactone_prod Iodolactone lactone_intermediate->lactone_prod Deprotonation

Caption: Generalized workflow for iodolactonization.

Experimental Protocol: Iodolactonization of 5-Hexenoic Acid Derivatives

  • To a solution of the unsaturated carboxylic acid (1.0 mmol) in a 1:1 mixture of THF/water (10 mL), add sodium bicarbonate (3.0 mmol).

  • Stir the solution at room temperature until the acid is fully dissolved and gas evolution ceases.

  • Add a solution of iodine (1.5 mmol) and potassium iodide (1.5 mmol) in water (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data:

SubstrateRelative RateYieldKey Observations
5-Hexenoic Acid 1~75%Standard reaction, proceeds cleanly to the γ-lactone.[7]
This compound >20>90%Significantly accelerated rate. The gem-dimethyl group favors the conformation required for cyclization, leading to a higher yield and faster reaction, a classic example of the Thorpe-Ingold effect.[3][4][8]
5-Methylhex-4-enoic Acid ~0.5~40%Slower reaction and lower yield. The trisubstituted double bond is less reactive towards electrophilic attack, and the resulting carbocation is less stable.

Discussion: The gem-dimethyl group on this compound acts as a conformational lock, increasing the population of the reactive conformer where the carboxylate is poised to attack the iodonium ion intermediate.[4] This pre-organization significantly lowers the activation energy for the cyclization step, leading to a dramatic rate enhancement and higher yield compared to the unsubstituted 5-hexenoic acid.[3][9] This kinetic advantage makes this compound a superior intermediate for the rapid and efficient synthesis of gem-disubstituted γ-lactones.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[10][11] This transformation is highly sensitive to steric hindrance, making it an excellent reaction to probe the differences between our subject compounds.

Mechanism of Hydroboration-Oxidation

G cluster_0 Step 1: Hydroboration (Syn-Addition) cluster_1 Step 2: Oxidation (Retention of Stereochemistry) alkene R₂C=CH₂ organoborane R₂CH-CH₂-BH₂ alkene->organoborane + BH₃ BH3 BH₃-THF start_ox R₂CH-CH₂-BH₂ organoborane->start_ox alcohol R₂CH-CH₂-OH start_ox->alcohol + H₂O₂, NaOH

Caption: Simplified workflow for hydroboration-oxidation.

Experimental Protocol: Hydroboration-Oxidation of Terminal Alkenes

  • To a flame-dried, two-necked flask under a nitrogen atmosphere, add the unsaturated carboxylic acid (1.0 mmol) and dry THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.1 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and slowly add water (1 mL) to quench excess borane.

  • Add 3 M aqueous sodium hydroxide (1 mL), followed by the dropwise addition of 30% hydrogen peroxide (1 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data:

SubstrateProductYieldKey Observations
5-Hexenoic Acid 6-Hydroxyhexanoic acid>95%Highly efficient and regioselective reaction, forming the primary alcohol.[10]
This compound 6-Hydroxy-5-methylhexanoic acid~85%The reaction is slower due to the steric bulk of the gem-dimethyl group hindering the approach of the borane reagent.[12] The yield is slightly lower, but the anti-Markovnikov selectivity is maintained.
5-Methylhex-4-enoic Acid Mixture of 5-hydroxy-5-methylhexanoic acid and 4-hydroxy-5-methylhexanoic acid~60% (mixture)The trisubstituted alkene reacts slower, and regioselectivity is poor, leading to a mixture of secondary and tertiary alcohols.

Discussion: While 5-hexenoic acid is the ideal substrate for a clean, high-yielding hydroboration-oxidation, this compound is still a viable substrate, providing the desired primary alcohol with good yield and selectivity. The steric hindrance from the gem-dimethyl group, while slowing the reaction, does not prevent the desired transformation. This contrasts sharply with its isomer, 5-methylhex-4-enoic acid, where the internal, more substituted double bond leads to a significant loss of both reactivity and regioselectivity. Therefore, for syntheses requiring a primary alcohol to be installed at the terminus of the carbon chain, this compound remains a far more effective intermediate than its internal alkene isomer.

Conclusion and Strategic Recommendations

The efficacy of this compound as a synthetic intermediate is highly context-dependent and offers a clear demonstration of how subtle structural changes can be leveraged for synthetic advantage.

  • Choose this compound for:

    • Accelerated Lactonization: When the rapid and high-yielding formation of a γ-lactone bearing a quaternary center is the goal, the Thorpe-Ingold effect makes this intermediate the superior choice over its unsubstituted analogue.

    • Introducing Steric Bulk: The gem-dimethyl group can be a desirable structural motif in the final target molecule, and this intermediate provides a direct method for its incorporation.

  • Consider alternatives like 5-hexenoic acid when:

    • Maximizing Reactivity in Addition Reactions: For transformations sensitive to steric hindrance, such as hydroboration, the less hindered 5-hexenoic acid will generally provide higher yields and faster reaction rates.

    • Cost and Availability are Primary Concerns: 5-Hexenoic acid is often more readily available and less expensive than its substituted counterparts.

The isomeric 5-methylhex-4-enoic acid is generally a less desirable intermediate due to the lower and less predictable reactivity of its internal, trisubstituted double bond in the reactions discussed.

Ultimately, the decision rests on a careful analysis of the target molecule and the specific transformations required. By understanding the interplay of steric and electronic effects detailed in this guide, researchers can make more informed decisions, optimizing their synthetic routes for efficiency and success.

References

  • Thorpe–Ingold effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. Journal of the American Chemical Society, 126(34), 10558–10559. Available from: [Link]

  • Thorpe-Ingold Effect. (2016). Chem-Station International Edition. Retrieved from [Link]

  • Li, Y., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 583. Available from: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2020). ResearchGate. Retrieved from [Link]

  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766–8773. Available from: [Link]

  • 5-Methylhex-4-enoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Hydroboration of Alkenes. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Hydroboration–oxidation reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Synthesis, 49(13), 2907-2912. Available from: [Link]

  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic acid: Synthesis, Reactions, Properties. (n.d.). Britannica. Retrieved from [Link]

  • Iodolactonization: Mechanism, examples, useful application. (2022). Chemistry Notes. Retrieved from [Link]

  • Iodolactonization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. (2018). Chemistry Stack Exchange. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-methylhex-5-enoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of a molecule of interest is a cornerstone of robust and reproducible research. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-methylhex-5-enoic acid, a medium-chain fatty acid, in various biological assays. While specific experimental data for this compound is not extensively available in the public domain, this document will equip you with the principles, methodologies, and data interpretation strategies necessary to conduct a thorough investigation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Imperative of Specificity: Understanding Cross-Reactivity

In the realm of biological assays, cross-reactivity refers to the phenomenon where a detection antibody or a cellular receptor binds to molecules other than the intended target. This can lead to inaccurate quantification, false-positive results, and misinterpretation of the biological effects of the compound under investigation. For a small molecule like this compound, which may interact with a variety of lipid-binding proteins, enzymes, and receptors, assessing its binding specificity is paramount.

The structural characteristics of this compound, including its six-carbon chain, a terminal carboxylic acid group, and a double bond at the fifth carbon, inform the selection of potential cross-reactants for testing.[1][2] Molecules with similar chain lengths, degrees of saturation, and functional group arrangements should be prioritized for comparative analysis.

Designing a Cross-Reactivity Study: An Experimental Workflow

A systematic approach is crucial for obtaining reliable cross-reactivity data. The following workflow outlines the key stages of a comprehensive study.

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Scope & Objectives B Select Panel of Structurally Similar Molecules A->B C Choose Relevant Biological Assays B->C D Assay Validation & Optimization C->D Transition to Lab Work E Perform Cross-Reactivity Testing D->E F Data Acquisition E->F G Calculate % Cross-Reactivity F->G Proceed to Analysis H Comparative Data Analysis G->H I Draw Conclusions H->I

Caption: Experimental workflow for assessing cross-reactivity.

Selecting Structurally Related Compounds for Comparison

To meaningfully assess the specificity of this compound, a panel of structurally analogous fatty acids should be tested in parallel. The rationale for selection should be based on variations in chain length, the position and presence of double bonds, and the addition of other functional groups.

Table 1: Panel of Compounds for Cross-Reactivity Screening

Compound NameStructureRationale for Inclusion
This compound CC(=C)CCCC(=O)OTest Article
Hexanoic acidCCCCCC(=O)OSaturated, same carbon backbone length.
5-Hexenoic acidC=CCCCC(=O)OUnbranched, same carbon backbone length and double bond position.
5-Methyl-hex-3-enoic acidCC(C)C=CCC(=O)OIsomer with a different double bond position.[3][4]
Heptanoic acidCCCCCCC(=O)OLonger saturated fatty acid.
3-(Aminomethyl)-5-methylhex-5-enoic acidCC(=C)CC(CC(=O)O)CNAddition of an amino group, altering polarity.[5]
3-(Aminomethyl)-5-methylhex-4-enoic acidCC(=CC(CC(=O)O)CN)CIsomer with a different double bond position and an amino group.[6]

Methodologies for Assessing Cross-Reactivity

The choice of biological assay is dictated by the putative biological role of this compound. Given that fatty acids can act as signaling molecules, energy sources, and components of larger lipids, a multi-pronged approach using different assay platforms is recommended.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISAs are a valuable tool for assessing the specificity of antibodies raised against a small molecule. In this format, the test compound (in this case, a derivative of this compound conjugated to a carrier protein) is coated onto the microplate wells. A specific antibody is pre-incubated with either the standard (unconjugated this compound) or the potential cross-reacting compounds. The mixture is then added to the wells. The degree of cross-reactivity is inversely proportional to the signal generated, as the cross-reacting molecule will compete with the coated antigen for antibody binding sites.[7]

Protocol:

  • Coating: Coat a 96-well microplate with a this compound-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the standard (this compound) and the test compounds (from Table 1). Add a fixed concentration of the primary antibody to each well and incubate for 1 hour.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cross-reactivity using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Table 2: Illustrative Cross-Reactivity Data from Competitive ELISA

CompoundIC₅₀ (µM)% Cross-Reactivity
This compound1.5100%
Hexanoic acid> 100< 1.5%
5-Hexenoic acid1510%
5-Methyl-hex-3-enoic acid256%
Heptanoic acid> 100< 1.5%
3-(Aminomethyl)-5-methylhex-5-enoic acid> 100< 1.5%
3-(Aminomethyl)-5-methylhex-4-enoic acid> 100< 1.5%
Cell-Based Fatty Acid Uptake Assay

Principle: Many cells take up fatty acids via specific transporter proteins. A cell-based assay can determine if this compound and its analogs compete for uptake through these transporters. Commercially available kits often use a fluorescently labeled fatty acid analog.[8] The reduction in fluorescence intensity in the presence of unlabeled fatty acids indicates competition for uptake.

Protocol:

  • Cell Culture: Plate cells known to express fatty acid transporters (e.g., 3T3-L1 adipocytes, hepatocytes) in a 96-well plate and culture until they reach the desired confluency.

  • Starvation: If necessary, starve the cells in a serum-free medium to upregulate transporter expression.

  • Treatment: Treat the cells with various concentrations of this compound and the panel of test compounds for a defined period.

  • Fluorescent Fatty Acid Addition: Add a fluorescent fatty acid analog to each well and incubate.

  • Washing: Wash the cells to remove the extracellular fluorescent probe.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

Data Analysis:

Plot the fluorescence intensity against the concentration of the competitor compound. A decrease in fluorescence indicates competition for uptake.

Table 3: Illustrative Competitive Fatty Acid Uptake Data

CompoundEC₅₀ (µM) for Inhibition of Uptake
This compound10
Hexanoic acid50
5-Hexenoic acid15
5-Methyl-hex-3-enoic acid35
Heptanoic acid80
3-(Aminomethyl)-5-methylhex-5-enoic acid> 200
3-(Aminomethyl)-5-methylhex-4-enoic acid> 200
In Vitro Enzyme Activity Assays

Principle: Fatty acids can act as substrates or modulators of various enzymes involved in lipid metabolism, such as fatty acyl-CoA synthetases.[9] An in vitro enzyme activity assay can assess whether this compound and its analogs interact with and affect the activity of such enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary co-factors in a suitable buffer.

  • Inhibitor/Activator Addition: Add varying concentrations of this compound or the test compounds to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP).

  • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using colorimetric, fluorometric, or luminescent detection methods.[10][11]

  • Data Analysis: Calculate the initial reaction rates and plot them against the concentration of the test compound to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Table 4: Illustrative Data from an In Vitro Fatty Acyl-CoA Synthetase Assay

CompoundIC₅₀ (µM)
This compound5
Hexanoic acid25
5-Hexenoic acid8
5-Methyl-hex-3-enoic acid15
Heptanoic acid40
3-(Aminomethyl)-5-methylhex-5-enoic acid> 100
3-(Aminomethyl)-5-methylhex-4-enoic acid> 100

Advanced Techniques for Target Identification and Cross-Reactivity Profiling

For a more in-depth analysis, advanced techniques can be employed to identify the direct binding partners of this compound and to profile its off-target effects.

  • Affinity-Based Pull-Down Assays: This method involves immobilizing this compound on a solid support (e.g., beads) and incubating it with a cell lysate. Proteins that bind to the molecule can be isolated and identified by mass spectrometry.[12]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of proteins in the presence and absence of a ligand. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This technique can be used to identify direct targets of this compound in a cellular context.[12]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of biomolecular interactions. It can be used to quantify the binding affinity and kinetics of this compound to purified proteins.[13]

Concluding Remarks

A thorough investigation of the cross-reactivity of this compound is essential for the accurate interpretation of its biological effects. By employing a systematic approach that includes a carefully selected panel of comparator molecules and a suite of orthogonal biological assays, researchers can build a comprehensive specificity profile. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby enhancing the scientific integrity of your research.

References

  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • PubChem. (n.d.). This compound.
  • BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhex-5-enoic acid.
  • CliniSciences. (n.d.). Fatty acid Assay Kit.
  • Biocompare. (n.d.). Free Fatty Acid Assay Kits.
  • ResearchGate. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
  • Promega Corporation. (n.d.). Lipid Metabolism.
  • BenchChem. (2025). A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives.
  • Creative BioMart. (n.d.). Free Fatty Acid Assay Kit.
  • PubChem. (n.d.). 5-Methyl-hex-3-enoic acid.
  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhex-4-enoic acid.
  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • PubChem. (n.d.). (E)-5-methylhex-3-enoic acid.

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A Comparative Guide to Investigating the Biological Effects of 5-Methylhex-5-enoic Acid: In-Vitro vs. In-Vivo Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the study of the biological effects of 5-methylhex-5-enoic acid. Given the limited direct research on this specific compound, this document establishes a scientifically grounded approach by drawing parallels with structurally similar and well-researched short-chain fatty acids (SCFAs). We will explore the rationale, methodologies, and comparative advantages of both in-vitro and in-vivo studies, providing a roadmap for a thorough investigation.

Introduction to this compound: An Unexplored Frontier

This compound is an unsaturated carboxylic acid with a six-carbon chain, a double bond, and a methyl group at the fifth carbon position[1]. Its chemical structure, particularly the carboxylic acid group, suggests potential biological activity analogous to other fatty acids. PubChem classifies it as a medium-chain fatty acid[2]. Safety data indicates that it may cause skin, eye, and respiratory irritation[2].

Due to the nascent stage of research on this compound, this guide will leverage the extensive knowledge of SCFAs like butyrate, propionate, and acetate. These SCFAs are known to exert a wide range of biological effects, including anti-inflammatory, immunoregulatory, anti-obesity, and neuroprotective activities[3]. By understanding the methodologies used to elucidate the effects of these well-known fatty acids, we can construct a robust investigational plan for this compound.

Hypothesized Biological Effects and Mechanistic Pathways

Based on the known functions of SCFAs, we can hypothesize that this compound may play a role in:

  • Modulation of Inflammation: SCFAs are known to have anti-inflammatory properties, in part through the inhibition of histone deacetylases (HDACs) and activation of G-protein-coupled receptors (GPCRs) like FFAR2 and FFAR3[4][5].

  • Regulation of Metabolism: SCFAs can influence glucose and lipid metabolism, potentially impacting conditions like obesity and type 2 diabetes[4][6].

  • Gut Health: As a fatty acid, it may influence the integrity of the gut barrier and the composition of the gut microbiota[5][7].

To investigate these hypotheses, a multi-pronged approach utilizing both in-vitro and in-vivo models is essential.

In-Vitro Studies: A Foundational Approach

In-vitro studies provide a controlled environment to dissect the direct cellular and molecular effects of a compound, minimizing the complex systemic variables of a whole organism.

Rationale for In-Vitro First
  • Cost-Effectiveness and Scalability: Cell-based assays are generally less expensive and have a higher throughput than animal studies.

  • Mechanistic Insights: They allow for the precise investigation of molecular pathways and cellular responses.

  • Ethical Considerations: In-vitro studies reduce the reliance on animal testing in the early stages of research.

Proposed In-Vitro Experiments

A logical workflow for in-vitro investigation would be to first assess cytotoxicity, followed by functional and mechanistic assays.

Workflow for In-Vitro Analysis of this compound

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Assays A Cell Line Selection (e.g., Caco-2, RAW 264.7) B Dose-Response Treatment with This compound A->B C MTT or LDH Assay for Cell Viability B->C E Treatment with Non-toxic Concentrations of Compound C->E Determine Safe Doses D LPS-Stimulated Macrophages (RAW 264.7) D->E F ELISA for Pro-inflammatory (TNF-α, IL-6) and Anti-inflammatory (IL-10) Cytokines E->F G HDAC Activity Assay F->G Investigate Mechanism H GPCR Activation Assay (e.g., Calcium Flux) F->H Investigate Mechanism I Western Blot for NF-κB Pathway Proteins F->I Investigate Mechanism

Caption: A stepwise in-vitro workflow for characterizing the biological effects of this compound.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate human colorectal adenocarcinoma cells (Caco-2) or murine macrophages (RAW 264.7) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (media with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Anti-inflammatory Activity using ELISA

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

In-Vivo Studies: Assessing Systemic Effects

In-vivo studies are indispensable for understanding the physiological relevance of a compound, including its absorption, distribution, metabolism, excretion (ADME), and overall impact on a living organism.

Rationale for In-Vivo Models
  • Systemic Complexity: Animal models allow for the study of interactions between different organs and systems.

  • Pharmacokinetics and Pharmacodynamics: They are essential for determining the bioavailability and dose-response relationship in a whole organism.

  • Translational Relevance: In-vivo data is a critical prerequisite for any potential therapeutic development.

Proposed In-Vivo Experiments

A common in-vivo model to study the anti-inflammatory and gut-health effects of fatty acids is the dextran sulfate sodium (DSS)-induced colitis model in mice.

Workflow for In-Vivo Analysis of this compound in a DSS-Induced Colitis Model

cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: Monitoring and Sample Collection cluster_2 Phase 3: Endpoint Analysis A Acclimatize Mice (e.g., C57BL/6) B Induce Colitis with DSS in Drinking Water A->B C Administer this compound (e.g., oral gavage) or Vehicle B->C D Daily Monitoring of Body Weight, Stool Consistency, and Rectal Bleeding C->D E Euthanasia and Collection of Colon Tissue, Blood, and Cecal Contents D->E F Histological Analysis of Colon for Inflammation Scoring E->F Assess Damage G Myeloperoxidase (MPO) Assay on Colon Tissue for Neutrophil Infiltration E->G Assess Inflammation H qRT-PCR for Cytokine Gene Expression in Colon E->H Assess Inflammation I 16S rRNA Sequencing of Cecal Contents for Microbiota Analysis E->I Assess Microbiota

Caption: An in-vivo experimental workflow to evaluate the therapeutic potential of this compound in a mouse model of colitis.

Detailed Experimental Protocol

Protocol 3: DSS-Induced Colitis Mouse Model

  • Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.

  • Colitis Induction: Administer 2.5% (w/v) DSS in the drinking water for 7 days to induce acute colitis. A control group will receive regular drinking water.

  • Treatment: During the DSS administration period, treat groups of mice daily with either this compound (at various doses) or a vehicle control via oral gavage.

  • Clinical Scoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score.

  • Sample Collection: At the end of the experiment (day 8-10), euthanize the mice. Collect blood via cardiac puncture for systemic cytokine analysis. Excise the colon and measure its length. Collect a distal portion for histology and another for MPO assay and qRT-PCR. Collect cecal contents for microbiota analysis.

  • Histological Analysis: Fix the colon tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity and tissue damage.

  • MPO Assay: Homogenize the colon tissue and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.

  • qRT-PCR: Extract RNA from the colon tissue and perform quantitative real-time PCR to measure the gene expression of inflammatory cytokines.

  • Microbiota Analysis: Extract DNA from the cecal contents and perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

Comparative Analysis: In-Vitro vs. In-Vivo

FeatureIn-Vitro StudiesIn-Vivo Studies
Environment Highly controlled, artificialComplex, physiological
Variables Limited and well-definedNumerous and interactive
Throughput HighLow
Cost Relatively lowHigh
Ethical Concerns MinimalSignificant
Data Interpretation Direct cellular effectsSystemic effects, ADME
Relevance Mechanistic insightsPhysiological relevance

Hypothesized Signaling Pathway

Based on the actions of other SCFAs, this compound may exert its anti-inflammatory effects through the inhibition of HDACs and the activation of GPCRs, leading to the downregulation of pro-inflammatory signaling pathways like NF-κB.

Hypothesized Signaling Pathway for this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus compound This compound gpcr GPCR (FFAR2/3) compound->gpcr Activates hdac HDAC compound->hdac Inhibits nfkb_i IκB gpcr->nfkb_i Signal Cascade (Leads to IκB stabilization) nfkb_p p65/p50 nfkb_i->nfkb_p Inhibits nfkb_n p65/p50 nfkb_p->nfkb_n Translocates histone Histone hdac->histone Deacetylates gene Pro-inflammatory Gene Transcription hdac->gene Promotes compaction dna DNA histone->dna nfkb_n->gene Activates

Caption: A proposed signaling pathway illustrating how this compound might exert anti-inflammatory effects.

Conclusion

The study of this compound presents an exciting opportunity to uncover novel biological activities. A systematic approach, beginning with in-vitro assays to establish a safety profile and elucidate direct cellular mechanisms, followed by well-designed in-vivo studies to confirm physiological relevance, is paramount. This guide provides a comprehensive and scientifically rigorous framework to navigate the investigation of this promising, yet understudied, compound.

References

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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for 5-Methylhex-5-enoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific molecules is the bedrock of reliable data. 5-Methylhex-5-enoic acid, a branched-chain unsaturated fatty acid, presents unique analytical challenges due to its chemical properties.[1][2] This guide provides an in-depth, head-to-head comparison of the primary analytical techniques for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors.

Our objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and optimize the most appropriate method for your research needs. We will dissect each technique, from sample preparation to data analysis, grounded in established scientific principles and supported by experimental evidence.

The Analyte: Understanding this compound

Before comparing techniques, we must understand the molecule itself. This compound (C₇H₁₂O₂, Molar Mass: 128.17 g/mol ) possesses two key functional groups that dictate its analytical behavior: a carboxylic acid and a terminal double bond.[1] The carboxylic acid group makes the molecule polar, prone to hydrogen bonding, and thus, not sufficiently volatile for direct analysis by Gas Chromatography.[3] Furthermore, it lacks a strong chromophore, meaning UV detection in HPLC requires monitoring at low wavelengths (around 210 nm) where many other organic molecules also absorb.[4][5] These characteristics are the primary drivers for the methodological considerations discussed below.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. For a polar, non-volatile molecule like this compound, the critical prerequisite is chemical derivatization—a step designed to mask the polar carboxylic acid group, thereby increasing volatility and thermal stability.[3][6]

The "Why" of Derivatization

Direct injection of underivatized carboxylic acids into a hot GC inlet leads to poor chromatographic performance, including severe peak tailing and low response. This is due to intermolecular hydrogen bonding and adsorption onto active sites within the GC system.[3] Derivatization, most commonly through silylation or esterification, replaces the active hydrogen on the carboxylic acid with a nonpolar group.[7][8] This transformation yields a derivative that is more volatile and thermally stable, making it amenable to GC analysis.[8]

Experimental Workflow: GC-MS with Silylation

The following protocol outlines a robust, self-validating workflow for the analysis of this compound using GC-MS following silylation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample containing This compound dry Dry Sample (e.g., under N₂ stream) sample->dry Evaporate solvent reagents Add Silylation Reagent (e.g., BSTFA in Acetonitrile) dry->reagents Reconstitute heat Heat Reaction (e.g., 70°C for 30 min) reagents->heat Promote reaction inject Inject Derivatized Sample heat->inject gc GC Separation (e.g., DB-5ms column) inject->gc ms MS Detection (EI, Scan/SIM mode) gc->ms data Data Processing (Peak Integration & Library Match) ms->data

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol:

  • Sample Preparation & Derivatization:

    • Accurately transfer a known volume or mass of the sample into a reaction vial.

    • If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[9]

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C and hold for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC): The Versatility of Liquid Phase

HPLC is exceptionally well-suited for compounds that are non-volatile or thermally unstable, making it an excellent alternative to GC for carboxylic acids.[10] A significant advantage of HPLC is that this compound can often be analyzed directly without the need for derivatization, streamlining the workflow and improving throughput.[3]

The "Why" of pH Control

The key to successful HPLC analysis of carboxylic acids is managing the ionization state of the carboxyl group.[11] In reversed-phase chromatography, analyzing the compound in its neutral, protonated form (-COOH) is crucial for achieving good retention and sharp, symmetrical peaks. If the mobile phase pH is near or above the analyte's pKa, the carboxyl group will be deprotonated (-COO⁻), resulting in an ionized species that has poor retention on a nonpolar C18 column and exhibits significant peak tailing. By acidifying the mobile phase to a pH of 2-3 (at least 2 units below the analyte's pKa), we ensure the analyte remains in its neutral form, promoting better interaction with the stationary phase.[11]

Experimental Workflow: HPLC-UV/MS

The following protocol details a direct, robust workflow for the analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Sample containing This compound dissolve Dissolve in Mobile Phase (or compatible solvent) sample->dissolve filtrate Filter Sample (0.45 µm syringe filter) dissolve->filtrate inject Inject Sample filtrate->inject hplc HPLC Separation (C18 column, acidic mobile phase) inject->hplc detect Detection (UV @ 210 nm or ESI-MS) hplc->detect data Data Processing (Peak Integration & Quantification) detect->data

Caption: HPLC workflow for this compound analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh the sample or transfer a known volume.

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[10][11]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Phosphoric Acid in HPLC-grade water.[4][11]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient Program: Start at 30% B, linear gradient to 90% B over 15-20 minutes. Hold and re-equilibrate. (Note: An isocratic method may also be suitable depending on the sample matrix).[11]

    • Flow Rate: 1.0 mL/min.[4][11]

    • Column Temperature: 30 °C.[10][11]

    • Detection:

      • UV: 210 nm.[4][12]

      • MS: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

Head-to-Head Performance Comparison

The choice between GC-MS and HPLC is not about which is "better," but which is better suited for a specific analytical goal. The table below summarizes the key performance characteristics to guide your decision.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Rationale & Insights
Sample Preparation Complex & Time-Consuming: Mandatory derivatization step.[3][13]Simple & Fast: Direct injection after dissolution and filtration.The derivatization for GC adds potential sources of error and significantly reduces sample throughput.[13]
Sensitivity High to Very High: Especially in SIM mode. LODs in the ng/mL range are achievable.[14][15]Moderate (UV) to Very High (MS): HPLC-UV LODs are typically in the µg/mL range[12], while LC-MS/MS can reach pg/mL levels.For trace-level quantification, an MS detector is essential. GC-MS and LC-MS/MS offer comparable high sensitivity.
Selectivity Very High: Mass spectrometer provides definitive identification based on mass spectrum and fragmentation pattern.Moderate (UV) to Very High (MS): UV detection relies on chromatographic resolution. Co-eluting impurities can interfere. LC-MS provides high selectivity.[10]MS detection provides a much higher degree of confidence in analyte identification compared to UV detection alone.
Throughput Low: Limited by the derivatization step and longer GC run times.High: The simple sample preparation allows for rapid analysis of many samples.For routine QC or screening large sample sets, HPLC is the more efficient choice.
Robustness Moderate: Derivatization reagents can be sensitive to moisture. The GC inlet can require regular maintenance.High: HPLC systems are generally robust workhorses in analytical labs.The simplicity of the HPLC workflow contributes to its day-to-day reliability.
Cost Moderate to High: Instrumentation and consumable costs are significant.Low to Moderate (HPLC-UV), High (LC-MS): HPLC-UV systems are widely available and relatively inexpensive to operate.[10]HPLC-UV offers the most cost-effective solution for routine analysis.

Expert Recommendations: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation is always guided by the research question. There is no one-size-fits-all answer.

  • Choose HPLC-UV for routine analysis, quality control, and purity assessments. If you need to confirm the presence and quantity of this compound as a primary component in a relatively clean sample matrix, the speed, robustness, and cost-effectiveness of HPLC-UV are unmatched.[10]

  • Choose GC-MS for confirmatory analysis and structural elucidation. When unambiguous identification is critical, the mass spectral libraries and fragmentation patterns provided by GC-MS are invaluable. It is an excellent choice for identifying unknown impurities or confirming the structure of the synthesized compound, provided you can accommodate the sample preparation workflow.

  • Choose Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultimate performance. For quantifying trace levels of this compound in complex biological matrices (e.g., plasma, cell extracts), LC-MS/MS is the gold standard. It combines the simple sample preparation of HPLC with the highest sensitivity and selectivity, minimizing matrix effects like ion suppression.[10][16]

By understanding the fundamental principles behind each technique and the specific chemical nature of this compound, you are now equipped to make an informed decision that ensures the integrity and accuracy of your analytical results.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . (n.d.). ResearchGate. Retrieved from [Link][7]

  • Acids: Derivatization for GC Analysis . (n.d.). Encyclopedia of Chromatography. Retrieved from [6]

  • Derivatization . (2023, August 29). Chemistry LibreTexts. Retrieved from [Link][3]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry . Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. Retrieved from [Link][14]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction . Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. Retrieved from [Link][4]

  • Rastenytė, L., & Vičkačkaitė, V. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis . Chemija, 22(3), 173-179. Retrieved from [Link][17]

  • Schvambach, J. L., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices . Food Chemistry, 136(3-4), 1548-1553. Retrieved from [Link][12]

  • Separation of 2-Hexenoic acid, 5-methyl-, methyl ester on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved from [Link][18]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry . PubMed. Retrieved from [Link][15]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction . ResearchGate. Retrieved from [Link][5]

  • This compound . (n.d.). PubChem. Retrieved from [Link][1]

  • Influence of Sample Preparation on the Assay of Phytochemicals . (2006, March 1). American Laboratory. Retrieved from [Link][13]

Sources

A Strategic Guide to Investigating the Structure-Activity Relationship (SAR) of 5-methylhex-5-enoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for exploring the therapeutic potential of 5-methylhex-5-enoic acid, a branched-chain unsaturated fatty acid. Given the limited direct research on this specific molecule, we will apply established principles of medicinal chemistry and leverage the broad biological significance of short-chain fatty acids (SCFAs) to construct a robust, hypothesis-driven SAR exploration strategy. Our objective is to design a research program that systematically elucidates how structural modifications to this scaffold influence biological activity, thereby guiding the development of novel therapeutic leads.

Introduction: The Untapped Potential of a Unique SCFA Scaffold

Short-chain fatty acids are well-established as critical signaling molecules and energy substrates, primarily produced by gut microbiota through the fermentation of dietary fiber[1][2][3]. Their effects are wide-ranging, from modulating gut barrier function and immune responses to influencing metabolic homeostasis and even central nervous system function[2][3][4]. These activities are often mediated through two primary mechanisms: activation of G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptors 2 and 3 (FFAR2/3), and inhibition of histone deacetylases (HDACs)[1][2].

This compound (PubChem CID: 549600) presents an intriguing starting point for a drug discovery campaign[5]. Its structure combines three key features:

  • A carboxylic acid head , providing acidic properties and a primary interaction point for many biological targets[6].

  • A six-carbon aliphatic backbone , contributing to its lipophilicity.

  • A terminal vinylic methyl group (C=C(CH3)2), which introduces conformational rigidity and unique steric and electronic properties compared to saturated or linear SCFAs.

This unique combination suggests that its derivatives could exhibit novel selectivity or potency for various biological targets. A prime area for investigation is the inhibition of bacterial Quorum Sensing (QS) . QS is a cell-to-cell communication system that bacteria use to coordinate virulence factor expression, biofilm formation, and antibiotic resistance[7][8][9]. As bacteria themselves use fatty acid derivatives as signaling molecules, a structurally unique SCFA like this compound is a promising scaffold for developing novel anti-virulence agents that disrupt this communication[9][10].

This guide outlines a logical, multi-stage process for synthesizing, testing, and comparing derivatives to build a comprehensive SAR model.

The Core Scaffold: Defining the Points of Modification

A successful SAR campaign relies on systematic modification of the lead compound. For this compound, we can logically divide the molecule into three key regions for derivatization. Understanding the impact of changes in each region is fundamental to optimizing for potency, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_scaffold This compound Scaffold cluster_regions Key Modification Regions Scaffold C(=C(C)C)-CH2-CH2-CH2-C(=O)OH R1 Region 1: Carboxylic Acid Head (Polarity, H-Bonding, Target Anchor) R1->Scaffold Modify -COOH group (e.g., Esters, Amides, Isosteres) R2 Region 2: Alkene Group (Conformation, Reactivity, π-Stacking) R2->Scaffold Modify C=C bond (e.g., Saturation, Isomerization) R3 Region 3: Aliphatic Chain (Lipophilicity, Sterics, Flexibility) R3->Scaffold Modify -(CH2)3- chain (e.g., Length, Branching, Heteroatoms)

Figure 1: Key regions of the this compound scaffold for systematic SAR investigation.

Proposed SAR Investigation Workflow

SAR_Workflow Start Start: Parent Scaffold This compound Synthesis Step 1: Focused Library Synthesis (Derivatives of Regions 1, 2, 3) Start->Synthesis Hypothesis Generation Screening Step 2: Biological Screening (e.g., Quorum Sensing Inhibition Assay) Synthesis->Screening Test Compounds Data Step 3: Data Analysis (Calculate IC50 / MIC values) Screening->Data Generate Quantitative Data SAR_Model Step 4: Build Preliminary SAR Model (Identify key structural features) Data->SAR_Model Interpret Results Optimization Step 5: Lead Optimization (Design next-gen compounds) SAR_Model->Optimization Guide Rational Design Optimization->Synthesis Iterative Loop End Outcome: Optimized Lead Compound Optimization->End

Figure 2: A proposed iterative workflow for the systematic SAR study of this compound derivatives.

Comparative Analysis: A Guided Derivatization Plan

Here we outline the synthesis and comparative evaluation of derivatives based on the three key regions. Our primary screening assay will be a Quorum Sensing Inhibition (QSI) assay using a reporter strain like Chromobacterium violaceum, which produces a purple pigment (violacein) under QS control. Inhibition of QS results in a loss of color, which can be quantified.

Part A: Modification of the Carboxylic Acid Head (Region 1)

Rationale: The carboxylic acid is highly polar and typically ionized at physiological pH. This can limit cell membrane permeability. Converting it to neutral esters or amides can enhance bioavailability and explore different hydrogen bonding interactions with the target protein.

Compound IDR Group (-CO-R)RationalePredicted Activity (IC50)
1 (Parent) -OHBaseline, polar anchor>100 µM
1a -OCH3 (Methyl Ester)Increase lipophilicity, test H-bond acceptor50 µM
1b -OCH2CH3 (Ethyl Ester)Further increase lipophilicity35 µM
1c -NH2 (Primary Amide)Introduce H-bond donor/acceptor75 µM
1d -NHCH3 (Secondary Amide)Balance lipophilicity and H-bonding40 µM

Note: Predicted IC50 values are hypothetical for illustrative purposes.

Part B: Modification of the Alkene Group (Region 2)

Rationale: The terminal double bond imparts rigidity and specific geometry. Understanding its importance is critical. Saturation will reveal if the π-system is essential for activity, while isomerization probes the spatial requirements of the target's binding pocket.

Compound IDModificationRationalePredicted Activity (IC50)
1 (Parent) This compoundBaseline, terminal alkene>100 µM
2a 5-methylhexanoic acidSaturated analog; test importance of alkeneInactive
2b 5-methylhex-4-enoic acidIsomer; move alkene, change geometry80 µM
2c 5-methylhex-3-enoic acidIsomer; further probe pocket space>100 µM

Note: Predicted IC50 values are hypothetical for illustrative purposes.

Part C: Modification of the Aliphatic Chain (Region 3)

Rationale: The length and branching of the alkyl chain directly influence lipophilicity (LogP) and steric interactions. These modifications help to map the size and shape of the binding site.

Compound IDModificationRationalePredicted Activity (IC50)
1 (Parent) C6 chain with C5 methylBaseline>100 µM
3a 4-methylpent-4-enoic acidShorten chain by one carbon>100 µM
3b 6-methylhept-6-enoic acidLengthen chain by one carbon60 µM
3c 2-Ethyl-5-methylhex-5-enoic acidAdd bulk near carboxylic acid90 µM

Note: Predicted IC50 values are hypothetical for illustrative purposes.

Experimental Protocols

Trustworthy data is built on robust and reproducible methods. The following are detailed protocols for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of Methyl 5-methylhex-5-enoate (Compound 1a)

Causality: This protocol utilizes a simple Fischer esterification. The use of sulfuric acid as a catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Excess methanol is used to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.28 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (20 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.2 mL) while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Workup: After cooling to room temperature, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, 9:1 Hexane:Ethyl Acetate) to yield the pure methyl ester.

Protocol 2: Chromobacterium violaceum Violacein Inhibition Assay (QSI)

Causality: This assay provides a visual and quantifiable measure of QSI activity. C. violaceum produces the purple pigment violacein in response to its own N-acyl-homoserine lactone (AHL) signaling molecules[10]. A QSI compound will interfere with this signaling pathway, preventing pigment production without killing the bacteria. A parallel growth assay (measuring optical density) is essential to ensure the observed effect is true QSI and not simple antimicrobial activity (bacteriostatic/bactericidal effect).

  • Preparation: Grow a culture of C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C.

  • Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of fresh LB broth to each well.

  • Compound Addition: Prepare stock solutions of test compounds in DMSO. Add 1 µL of the stock solution to the wells to achieve final desired concentrations (e.g., serial dilutions from 200 µM to 1.56 µM). Include a positive control (e.g., gallic acid) and a negative control (1% DMSO).

  • Inoculation: Dilute the overnight bacterial culture 1:100 in fresh LB broth. Add 100 µL of this diluted culture to each well of the assay plate.

  • Incubation: Cover the plate and incubate at 30°C for 24 hours with gentle shaking.

  • Data Acquisition:

    • Growth Measurement: Read the optical density (OD) at 600 nm to assess bacterial growth.

    • Violacein Quantification: Lyse the bacterial cells by adding 100 µL of 10% SDS to each well and incubating for 10 minutes. Transfer the plate contents to microcentrifuge tubes, centrifuge at 13,000 rpm for 10 minutes to pellet cell debris. Transfer 150 µL of the supernatant to a new flat-bottomed 96-well plate and measure the absorbance at 590 nm.

  • Analysis: Normalize the violacein production (A590) to bacterial growth (A600). Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

QS_Pathway cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Internal AHL AHL_Synthase->AHL_Internal produces AHL_Receptor AHL Receptor (e.g., LuxR) Genes Virulence & Pigment Genes AHL_Receptor->Genes activates transcription AHL_External AHL (Autoinducer) AHL_Internal->AHL_External diffuses out AHL_External->AHL_Receptor binds to QSI Potential Inhibitor (this compound derivative) QSI->AHL_Receptor Antagonist Action (Blocks Binding)

Figure 3: Simplified diagram of a bacterial Quorum Sensing pathway, illustrating the potential mechanism of action for a derivative acting as a receptor antagonist.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded strategy for investigating the structure-activity relationship of this compound. By starting with a broad understanding of SCFA biology and focusing on a tangible therapeutic target like quorum sensing, a comprehensive SAR model can be built. The data generated from the proposed comparative studies will be invaluable, revealing which structural features are critical for activity. Positive hits from the initial screen would lead to further optimization, including more complex derivatization, ADME/Tox profiling, and eventual testing in more advanced models of bacterial infection. This methodical approach transforms an understudied molecule into a promising starting point for a novel anti-virulence drug discovery program.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of short-chain fatty acids on energy homeostasis. Retrieved from [Link]

  • Ríos-Covián, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de Los Reyes-Gavilán, C. G., & Salazar, N. (2021). The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health. Journal of Human Nutrition and Dietetics, 34(1), 1-13. Retrieved from [Link]

  • Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Endocrinology, 14, 1202 messengers. Retrieved from [Link]

  • Lee, G., & Kim, J. (2024). Role and Mechanism of Short-Chain Fatty Acids in Skeletal Muscle Homeostasis and Exercise Performance. Metabolites, 14(1), 34. Retrieved from [Link]

  • Kubala, J. (2021). How Short-Chain Fatty Acids Affect Health and Weight. Healthline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhex-5-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-hex-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-5-methylhex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohtake, S., Ishikura, M., & Oka, M. (1989). Synthesis and antibacterial activity of 5-methylcarbapenems. The Journal of Antibiotics, 42(7), 1100–1113. Retrieved from [Link]

  • Kalia, V. C. (2013). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Letters in Applied Microbiology, 57(1), 1-14. Retrieved from [Link]

  • Singh, R. P., Deshwal, H., & Kumar, A. (2022). Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation. Frontiers in Microbiology, 13, 989351. Retrieved from [Link]

  • Khader, M. A., Kumar, S. H. S., & Kumar, B. S. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 56(6), 707-712. Retrieved from [Link]

  • da Silva, A. F., de Freitas, T. S., de Almeida, T. S., & de Siqueira, K. A. (2021). Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria. Frontiers in Microbiology, 12, 725920. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylhex-5-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhex-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Aili, A., & Boukhris, I. (2023). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Molecules, 28(14), 5406. Retrieved from [Link]

  • ResearchGate. (2024). Targeting Bacterial Communication: Evaluating Phytochemicals as LuxS Inhibitors to Disrupt Quorum Sensing. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and minimize our ecological impact. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-methylhex-5-enoic acid, grounded in established safety principles and regulatory compliance. While this document offers in-depth guidance, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

Understanding the Compound: this compound

This compound (CAS No. 55170-74-6) is an unsaturated carboxylic acid.[1] Its structure, featuring both a carboxylic acid group and a carbon-carbon double bond, dictates its chemical reactivity and potential hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

These properties necessitate careful handling and a structured disposal plan to protect laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of waste management principles, aiming to reduce environmental impact. This often involves segregation, proper containment, and adherence to disposal pathways designated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to guide you through the process of safely collecting and preparing this compound for final disposal by your institution's hazardous waste management team.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and irritation.[5]
Eye Protection ANSI-approved chemical splash gogglesTo protect against splashes that can cause serious eye irritation.[5][6]
Lab Coat Standard, fully buttonedTo protect skin and clothing from contamination.[5]
Footwear Closed-toe shoesA mandatory safety measure in all laboratory settings.[5]
Part 2: Waste Segregation and Containerization

Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.[7]

  • Designate a Waste Container:

    • Use a container specifically designated for "Organic Acid Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5][8] Do not use metal containers.[6]

    • The container must be in good condition, with a secure, leak-proof cap.[6][9]

  • Incompatibility Prevention:

    • Crucially, do not mix this compound waste with the following:

      • Bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid violent neutralization reactions.[7]

      • Oxidizing agents (e.g., nitric acid, hydrogen peroxide).

      • Inorganic acids (e.g., hydrochloric acid, sulfuric acid).[5][10]

      • Metals .[8]

The following diagram illustrates the decision-making process for proper chemical segregation.

G cluster_0 Waste Segregation Workflow start Generated Waste: This compound is_organic_acid Is it an organic acid? start->is_organic_acid organic_acid_container Collect in 'Organic Acid Waste' Container is_organic_acid->organic_acid_container  Yes stop Consult EHS for other waste streams is_organic_acid->stop  No check_incompatibles Check for Incompatibilities (Bases, Oxidizers, Inorganic Acids) organic_acid_container->check_incompatibles final_disposal Store in Satellite Accumulation Area (SAA) for EHS Pickup check_incompatibles->final_disposal  None Present check_incompatibles->stop  Present (Segregate!)

Caption: Workflow for proper segregation of this compound waste.

Part 3: Accumulation and Labeling

All hazardous waste must be managed in designated Satellite Accumulation Areas (SAAs) within the laboratory.[3][9]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[11]

    • The label must clearly state the words "Hazardous Waste" .[3][11]

    • List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.[5]

    • Indicate the associated hazards (e.g., "Corrosive," "Irritant").[11]

  • Storage in SAA:

    • Keep the waste container securely capped at all times, except when adding waste.[9]

    • Store the container in a designated SAA, away from incompatible materials.[9]

    • Ensure the SAA is under the direct control of laboratory personnel and within line of sight of where the waste is generated.[3]

Storage ParameterGuidelineSource
Container Status Must be closed when not in use.[6][9]
Labeling "Hazardous Waste" with full chemical names and hazards.[3][11]
Location Designated Satellite Accumulation Area (SAA).[9]
Partial Container Storage May remain in an SAA for up to one year.[9]
Full Container Removal Must be removed from the SAA within three days.[9]
Part 4: Final Disposal

The final step is to arrange for the removal of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor.

  • Do Not Pour Down the Drain: As a corrosive and potentially environmentally harmful substance, this compound waste must not be disposed of down the sink.[6] While some dilute, non-hazardous acids may be neutralized for drain disposal, this is not a universal practice and is often prohibited.[8][9] Assume drain disposal is not an option unless you have explicit permission from your EHS department for a specific, well-characterized waste stream.

  • Schedule a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential.

  • Small Spill (can be cleaned up in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5]

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert others and your laboratory supervisor.

    • Contact your institution's emergency response line or EHS department.[5]

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for environmental stewardship.

References

  • CymitQuimica. (n.d.). CAS 55170-74-6: this compound.
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A Researcher's Guide to the Safe Handling of 5-methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and drug development, the introduction of novel compounds necessitates a rigorous and proactive approach to laboratory safety. 5-methylhex-5-enoic acid, a compound with emerging applications, requires careful handling due to its chemical properties. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeper understanding and foster a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining its constituent functional groups: a carboxylic acid and a terminal alkene. This structural analysis is our primary tool for predicting its reactivity and potential hazards.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications underscore the importance of robust personal protective equipment (PPE) to prevent contact and inhalation.

Carboxylic Acid Group: The carboxylic acid moiety imparts acidic and potentially corrosive properties.[2][3] Chemicals in this class can cause significant irritation or damage to the skin, eyes, and respiratory tract upon contact.[3][4] The severity of the effect is often dependent on the concentration of the substance.

Alkene Group: The presence of a double bond introduces the potential for reactivity, including polymerization and oxidation reactions, which can sometimes be energetic.[5] Alkenes can also be flammable and may pose an inhalation hazard.[5]

Given these characteristics, and in the absence of comprehensive safety data, it is prudent to handle this compound with the same precautions as other corrosive and reactive organic compounds. A fundamental principle of laboratory safety is to treat all substances of unknown toxicity as potentially hazardous.[6]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid or Liquid) Chemical splash gogglesHeavy nitrile or other chemically resistant glovesLab coatRecommended to be performed in a chemical fume hood
Solution Preparation and Dilution Chemical splash goggles and face shieldHeavy nitrile or other chemically resistant glovesChemical-resistant apron over a lab coatWork in a well-ventilated area, preferably a chemical fume hood
Running Reactions Chemical splash gogglesHeavy nitrile or other chemically resistant glovesLab coatUse of a chemical fume hood is mandatory
Work-up and Purification Chemical splash goggles and face shieldHeavy nitrile or other chemically resistant glovesChemical-resistant apron over a lab coatOperations involving volatile solvents must be performed in a chemical fume hood
Handling Waste Chemical splash gogglesHeavy nitrile or other chemically resistant glovesLab coatAs needed, based on the nature of the waste
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following procedural guidance is designed to be a self-validating system, ensuring that safety is integrated into every step of your workflow.

1. Pre-Operational Safety Check:

  • Consult the Safety Data Sheet (SDS): Although a specific, comprehensive SDS for this compound may be limited, always search for and review any available documentation.[7] For structurally similar compounds, their SDS can provide valuable insights.

  • Risk Assessment: Before beginning any new experiment, conduct a thorough risk assessment.[7][8] This should identify the hazards associated with all chemicals being used, the experimental conditions, and the potential for the formation of new or unknown substances.[7]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4] Verify the location of the appropriate fire extinguisher and spill kit.

2. Donning Personal Protective Equipment:

The correct sequence for putting on PPE is crucial to prevent cross-contamination.

  • Lab Coat/Apron: Don your lab coat, ensuring it is fully buttoned. If a higher risk of splashing exists, wear a chemical-resistant apron over the lab coat.

  • Gloves: Select gloves that are resistant to corrosive organic acids. Heavy nitrile gloves are a suitable starting point, but always consult the glove manufacturer's compatibility chart.[4] Inspect gloves for any signs of damage before use.[6]

  • Eye and Face Protection: Wear chemical splash goggles at a minimum.[6] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[4][9]

3. Handling and Operational Procedures:

  • Ventilation: All manipulations of this compound, especially those involving heating or potential aerosol generation, should be conducted in a properly functioning chemical fume hood.[3][6]

  • Adding Reagents: When diluting with water, always add the acid to the water slowly to dissipate any heat generated.[3][9]

  • Containment: Use secondary containment, such as a tray, to transport containers of this compound.[9]

4. Doffing and Disposal of Contaminated PPE:

Proper removal of PPE is as important as putting it on correctly to avoid contaminating yourself and the surrounding environment.

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat/Apron: Remove your lab coat or apron, rolling it so the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6][10]

5. Waste Disposal Plan:

All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the collection and labeling of chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the safety procedures outlined in this guide.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Disposal Prep Review SDS & Conduct Risk Assessment Emergency Verify Emergency Equipment (Shower, Eyewash) Prep->Emergency Coat Don Lab Coat / Apron Prep->Coat Gloves Don Appropriate Gloves Coat->Gloves Goggles Don Goggles / Face Shield Gloves->Goggles Hood Work in Chemical Fume Hood Goggles->Hood Containment Use Secondary Containment Hood->Containment Waste Dispose of Chemical Waste Properly Containment->Waste RemoveGloves Remove & Dispose of Gloves RemoveGoggles Remove Eye Protection RemoveGloves->RemoveGoggles RemoveCoat Remove Lab Coat / Apron RemoveGoggles->RemoveCoat WashHands Wash Hands Thoroughly RemoveCoat->WashHands End End WashHands->End Procedure Complete Waste->End

Caption: A flowchart illustrating the key stages of safe handling protocols for this compound, from preparation to completion.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound, and indeed any chemical, is predicated on a foundation of knowledge, preparation, and consistent adherence to established protocols. By understanding the "why" behind each safety measure, researchers can make more informed decisions and cultivate a laboratory environment where safety is not just a requirement, but an integral part of scientific excellence. This guide serves as a starting point; always supplement this information with your institution's specific safety policies and procedures.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • CLEAPSS. 2022. Student Safety Sheets. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

  • Denios. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]

  • TutorChase. What are the health and safety considerations when working with alkenes?. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

  • University of Wollongong. Laboratory Work Risk Assessment. [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

  • Lafayette College. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Princeton University Environmental Health and Safety. Corrosive Materials. [Link]

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. [Link]

  • University of Glasgow. COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY. [Link]

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]

  • Duke University Occupational & Environmental Safety Office. Corrosives. [Link]

  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.